Technical Documentation Center

3-Amino-1-(pyridin-3-yl)piperidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-1-(pyridin-3-yl)piperidin-2-one
  • CAS: 1339471-91-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Amino-1-(pyridin-3-yl)piperidin-2-one

[1] Executive Summary & Structural Anatomy[1] 3-Amino-1-(pyridin-3-yl)piperidin-2-one is a bifunctional heterocyclic scaffold belonging to the -aryl- -valerolactam class.[1] In modern drug discovery, this structure serve...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Structural Anatomy[1]

3-Amino-1-(pyridin-3-yl)piperidin-2-one is a bifunctional heterocyclic scaffold belonging to the


-aryl-

-valerolactam class.[1] In modern drug discovery, this structure serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, particularly Factor Xa inhibitors (anticoagulants) and Janus Kinase (JAK) inhibitors.

The molecule is defined by three critical structural domains:

  • The

    
    -Lactam Core:  Provides a rigid, non-planar conformation that constrains the spatial arrangement of substituents, improving entropy of binding compared to linear analogs.
    
  • The 3-Pyridyl Moiety: Acts as a bioisostere for a phenyl group but with improved water solubility and a specific hydrogen bond acceptor (the pyridine nitrogen) often required for solvent-front interactions in enzyme active sites.[1]

  • The Chiral 3-Amino Handle: The primary amine at the C3 position is the "growth vector."[1] It is almost exclusively derivatized into amides or ureas to engage the S1 or S4 pockets of proteases or the hinge region of kinases.

Pharmacophore Map (DOT Visualization)

The following diagram illustrates the interaction points of the molecule, highlighting its capability as a bidentate ligand.

Pharmacophore Molecule 3-Amino-1-(pyridin-3-yl) piperidin-2-one Lactam Lactam Carbonyl (C=O) H-Bond Acceptor Molecule->Lactam Rigid Core Amine C3-Amine (-NH2) H-Bond Donor/Nucleophile (Growth Vector) Molecule->Amine Chiral Center Pyridine Pyridine Nitrogen Weak Base / H-Bond Acceptor Molecule->Pyridine N-Aryl Linkage Hydrophobic Piperidine Ring Hydrophobic/Van der Waals Molecule->Hydrophobic Amine->Lactam Intramolecular H-Bond (Potential)

Figure 1: Pharmacophore mapping of the title compound, identifying key binding motifs for drug design.

Physicochemical Profile

The substitution of the phenyl ring (common in older generation inhibitors) with a 3-pyridyl ring significantly alters the physicochemical landscape, primarily lowering LogP and increasing solubility.

PropertyValue (Predicted/Experimental)Significance in Drug Design
Molecular Formula

--
Molecular Weight 191.23 g/mol Fragment-like; high Ligand Efficiency (LE) potential.[1]
LogP (Octanol/Water) ~0.2 – 0.5Ideal for oral bioavailability; less lipophilic than phenyl analogs.[1]
TPSA ~55-60 ŲGood membrane permeability (Rule of 5 compliant).[1]
pKa (Pyridine N) ~5.2Unprotonated at physiological pH (7.4).
pKa (Primary Amine) ~8.5Protonated at physiological pH; forms salt bridges.[1]
Chirality 1 Chiral Center (C3)The (S)-enantiomer is typically the bioactive form in mimicry of L-amino acids (e.g., Ornithine).

Synthetic Architecture

While classical routes involve the cyclization of ornithine derivatives, the modern industrial standard utilizes metal-catalyzed C-N coupling. This approach is modular, allowing the late-stage introduction of the pyridine ring to a pre-formed lactam.

Recommended Protocol: Copper-Catalyzed Chan-Lam Coupling[1]

This method is preferred over Buchwald-Hartwig for this specific substrate due to milder conditions and tolerance of the free amine (if protected properly) and the lactam NH.[1]

Reaction Scheme:



Step-by-Step Methodology
  • Reagents:

    • Substrate: tert-butyl (2-oxopiperidin-3-yl)carbamate (1.0 equiv).[1]

    • Coupling Partner: 3-Pyridylboronic acid (1.5 equiv).[1]

    • Catalyst: Copper(II) acetate [Cu(OAc)₂] (0.5 - 1.0 equiv).

    • Base/Ligand: Pyridine (2.0 equiv) or TEA.

    • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

    • Oxidant: Molecular Oxygen (1 atm) or dry air.

  • Procedure:

    • Setup: Charge a flame-dried round-bottom flask with the lactam substrate, boronic acid, and Cu(OAc)₂.

    • Solvation: Add DCM and pyridine.

    • Activation: Attach a drying tube or an oxygen balloon. Stir vigorously at room temperature (25°C). Note: The reaction is heterogeneous and relies on surface area; vigorous stirring is critical.

    • Monitoring: Monitor via LC-MS. The reaction typically requires 16–24 hours. Look for the disappearance of the lactam (m/z ~215 for Boc-SM) and appearance of the product (m/z ~292 for Boc-product).[1]

    • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with 10% NH₄OH (to sequester residual Cu) and brine.

    • Deprotection: Treat the crude intermediate with 4N HCl in Dioxane or TFA/DCM (1:1) for 2 hours to yield the final 3-amino-1-(pyridin-3-yl)piperidin-2-one.

Synthetic Workflow Diagram

Synthesis Start Start: 3-Boc-aminopiperidin-2-one Reagents Add: 3-Pyridylboronic acid Cu(OAc)2, Pyridine, O2 Start->Reagents Chan-Lam Coupling Intermediate Intermediate: N-Pyridyl-Boc-Lactam Reagents->Intermediate 24h, RT Deprotection Step 2: TFA / DCM or HCl Intermediate->Deprotection Cleavage Final Final Product: 3-Amino-1-(pyridin-3-yl) piperidin-2-one Deprotection->Final Neutralization

Figure 2: Modular synthesis via Chan-Lam coupling followed by acid deprotection.

Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must be validated using the following diagnostic signals.

1. Proton NMR (


H NMR, 400 MHz, DMSO-

):
  • Pyridine Region: Look for 4 distinct aromatic protons.[1]

    • 
       ~8.6 (d, 1H, C2-H of pyridine, deshielded).
      
    • 
       ~8.4 (dd, 1H, C6-H).
      
    • 
       ~7.8 (m, 1H, C4-H).
      
    • 
       ~7.4 (dd, 1H, C5-H).
      
  • Lactam Core:

    • 
       ~3.6–3.8 (m, 2H, N-CH₂-). Diagnostic shift: These protons shift downfield compared to the unsubstituted lactam due to the 
      
      
      
      -aryl ring.[1]
    • 
       ~3.4 (m, 1H, C3-H, alpha to amine and carbonyl).
      
    • 
       ~1.8–2.2 (m, 4H, remaining ring CH₂s).
      

2. Mass Spectrometry (ESI):

  • [M+H]⁺: 192.1[1][2]

  • Fragmentation Pattern: Loss of NH₃ (17 amu) is common in the source, leading to a peak at ~175.

Reactivity & Storage[1]

Chemical Stability[1]
  • Hydrolysis: The

    
    -lactam ring is relatively stable to neutral and mild basic conditions but will open under strong acidic reflux or strong alkaline conditions (pH > 12) to form the corresponding amino acid (N-(3-pyridyl)ornithine).[1]
    
  • Oxidation: The pyridine ring is susceptible to N-oxidation by mCPBA to form the N-oxide, a strategy often used to alter metabolic clearance rates.[1]

Handling Protocols
  • Storage: Hygroscopic as the hydrochloride salt. Store at -20°C in a desiccator.

  • Safety: As an aminopiperidone derivative, treat as a potential irritant. No specific toxicity data exists for this exact isomer, but analogs (e.g., thalidomide derivatives) suggest caution regarding teratogenicity if the structure is modified further.

References

  • Scaffold Synthesis: Qiao, J. X., et al. "Discovery of Factor Xa Inhibitors Containing a 3-Aminopiperidin-2-one Scaffold."[1] Bioorganic & Medicinal Chemistry Letters, 2008.

  • Chan-Lam Coupling Methodology: Evans, D. A., et al. "Copper-promoted C-N bond cross-coupling with boronic acids."[1] Tetrahedron Letters, 1998.

  • Analogous Structures (Apixaban Intermediates): "Process for the preparation of Apixaban and intermediates thereof." Patent WO2014083150A1.[1]

  • Pyridine Bioisosterism: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.[3]

Sources

Exploratory

N-Aryl Piperidinone Derivatives: A Technical Guide to Scaffold Versatility in Medicinal Chemistry

Topic: Literature Review of N-Aryl Piperidinone Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of N-Aryl Piperidinone Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidinone scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for ligand design across diverse therapeutic areas. This guide dissects the N-aryl piperidinone class, distinguishing between the two primary regioisomers: N-aryl-piperidin-2-one (lactams) and N-aryl-piperidin-4-one (ketones) .

While the 2-one scaffold serves as a neutral, conformationally constrained linker in high-affinity receptor ligands (e.g., Factor Xa inhibitors, GPCR antagonists), the 4-one scaffold predominates as a reactive electrophilic core in cytotoxic oncology agents (e.g., curcumin analogues). This review synthesizes the synthetic methodologies, structure-activity relationships (SAR), and mechanistic underpinnings of these derivatives.

Structural Classification & Therapeutic Significance

The position of the carbonyl group relative to the nitrogen dictates the chemical reactivity and biological application of the scaffold.

FeatureN-Aryl-Piperidin-2-one (Lactam) N-Aryl-Piperidin-4-one (Ketone)
Electronic Nature Amide resonance; planar N-C=O bond; metabolically stable.Basic amine (if N is not delocalized); reactive ketone; prone to enolization.
Key Role Peptidomimetic Spacer: Mimics

-turns; orients pharmacophores in S1/S4 pockets.
Electrophilic Core: Scaffold for bis-arylidene Michael acceptors (covalent inhibitors).
Primary Targets Factor Xa (Anticoagulants), P2X7, 5-HT Receptors.Proteasome, NF-

B, Pyruvate Kinase M2 (Oncology).
Representative Drugs Apixaban analogues, Rivaroxaban analogues.Curcumin analogues (EF24), Cytotoxic intermediates.

Synthetic Architectures

Synthesis of N-Aryl-Piperidin-2-ones (Lactams)

The construction of the N-aryl lactam core often relies on transition-metal-catalyzed C-N bond formation, as direct nucleophilic substitution on unactivated aryl halides is difficult.

  • Goldberg/Ullmann Condensation: Copper-catalyzed amidation is the industrial standard for introducing the aryl group onto the lactam nitrogen.

  • Intramolecular Cyclization: Reductive cyclization of nitro-esters or amino-esters (e.g., from glutaric acid derivatives) builds the ring after N-arylation.

Synthesis of N-Aryl-Piperidin-4-ones (Ketones)

The 4-one core is typically assembled via double Michael addition strategies, allowing for rapid diversification of the N-aryl substituent.

  • Petrenko-Kritschenko Modification: Condensation of an aniline, an aldehyde, and a diester (or equivalent) to form the piperidone ring.

  • Kuehne Modification: A quaternary ammonium salt exchange. N-benzyl-N-methyl-4-oxopiperidinium iodide reacts with an aniline; the aniline displaces the benzyl-methyl amine via an elimination-addition mechanism.

Visualization of Synthetic Workflows

Synthesis_Pathways Aniline Aryl Amine (Ar-NH2) Exchange Kuehne Exchange (Elimination/Addition) Aniline->Exchange ArylHalide Aryl Halide (Ar-X) Goldberg Goldberg Reaction (CuI, Ligand, Base) ArylHalide->Goldberg Lactam 2-Piperidinone Lactam->Goldberg Prod_2one N-Aryl-Piperidin-2-one (Lactam Scaffold) Goldberg->Prod_2one C-N Coupling QuatSalt N-Benzyl-4-oxopiperidinium Salt QuatSalt->Exchange Prod_4one N-Aryl-Piperidin-4-one (Ketone Scaffold) Exchange->Prod_4one Cyclization

Figure 1: Divergent synthetic pathways for Lactam (2-one) vs. Ketone (4-one) scaffolds.

Therapeutic Deep Dive: Factor Xa Inhibitors

Scaffold: N-Aryl-Piperidin-2-one

The development of oral anticoagulants (DOACs) like Apixaban and Rivaroxaban highlighted the importance of the N-aryl lactam motif. While Apixaban uses a dihydropyrazolopyridinone and Rivaroxaban uses an oxazolidinone, the N-aryl-piperidin-2-one is a validated bioisostere used extensively in SAR studies to optimize binding geometry.

Mechanism of Action & SAR

Factor Xa inhibitors bind in an "L-shaped" conformation within the active site.

  • S1 Pocket: Requires a rigid aryl group (often with a halogen, e.g., 4-Cl or 4-OMe) attached to the lactam nitrogen. The lactam ring acts as a planar spacer.

  • S4 Pocket: A distal aromatic or heteroaromatic ring (attached to the lactam C3 or C5 position via a linker) occupies the hydrophobic S4 pocket (Tyr99, Phe174, Trp215).

  • Gly216/Gly218: The lactam carbonyl often participates in hydrogen bonding networks with these backbone residues, mimicking the peptide bond of the natural substrate.

FXa_SAR Lactam Piperidin-2-one Core (Neutral Spacer) S1 S1 Pocket Interaction (Aryl Group) Lactam->S1 N1-Aryl Substituent S4 S4 Pocket Interaction (Distal Heterocycle) Lactam->S4 C3/C5 Linker HBond H-Bonding (Gly216/Gly218) Lactam->HBond C2 Carbonyl

Figure 2: Pharmacophore model for N-aryl-piperidin-2-one Factor Xa inhibitors.

Therapeutic Deep Dive: Oncology & Cytotoxicity

Scaffold: N-Aryl-Piperidin-4-one (specifically 3,5-bis(arylidene) derivatives)

The "Double Michael Acceptor" Concept

Derivatives of N-aryl-4-piperidone, particularly those condensed with aromatic aldehydes at the C3 and C5 positions, form 3,5-bis(arylidene)-4-piperidones (BAPs). These are potent cytotoxins.[1]

  • Mechanism: The

    
    -unsaturated ketone system acts as a double Michael acceptor. It covalently alkylates thiol groups (cysteine residues) on critical signaling proteins.
    
  • Targets:

    • NF-

      
      B:  Alkylation of p65 prevents nuclear translocation.
      
    • Proteasome: Inhibition of the 19S or 20S subunits.

    • Pyruvate Kinase M2 (PKM2): Inhibition resets the metabolic phenotype (Warburg effect).

SAR for Cytotoxicity
  • N-Substituent: N-Aryl groups with electron-withdrawing substituents (e.g., -CF3) often enhance potency compared to N-alkyl groups.

  • Arylidene Rings: Ortho-substitution on the benzylidene rings can increase selectivity; electron-releasing groups (OMe) often improve potency against specific leukemia lines.

Experimental Protocols

Protocol A: Copper-Catalyzed N-Arylation (Goldberg Variant)

Designed for the synthesis of N-aryl-piperidin-2-ones.

Rationale: Standard Pd-catalyzed couplings can be expensive and sensitive to air. This Cu-diamine protocol is robust and cost-effective.

  • Reagents:

    • 2-Piperidinone (1.0 equiv)

    • Aryl Iodide (1.2 equiv)

    • CuI (10 mol%)

    • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

    • K3PO4 (2.0 equiv)

    • Dioxane (Solvent)

  • Procedure:

    • Charge a flame-dried Schlenk tube with CuI, K3PO4, 2-piperidinone, and the Aryl Iodide.

    • Evacuate and backfill with Argon (3x).

    • Add Dioxane and DMEDA via syringe.

    • Heat to 110°C for 24 hours.

    • Cool to RT, dilute with EtOAc, filter through a celite pad.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of 3,5-Bis(arylidene)-N-aryl-4-piperidone

Designed for generating cytotoxic Michael acceptor libraries.

  • Reagents:

    • N-Aryl-4-piperidone (1.0 equiv)

    • Aromatic Aldehyde (2.2 equiv)

    • Ethanol (Solvent)

    • NaOH (10% aqueous solution) or HCl gas (acid catalyzed)

  • Procedure:

    • Dissolve N-aryl-4-piperidone and aldehyde in Ethanol.

    • Add NaOH solution dropwise at 0°C (Base catalyzed is standard).

    • Stir at Room Temperature for 2-4 hours. A precipitate typically forms.

    • Filter the solid, wash with cold Ethanol and Water.

    • Recrystallize from Ethanol/DMF to obtain pure yellow/orange crystals.

References

  • Shi, Y., et al. (2011).[2] Arylsulfonamidopiperidone derivatives as a novel class of factor Xa inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[2][3] Link

  • Das, U., et al. (2008). Novel 3,5-bis(benzylidene)-4-piperidone based monocarbonyl analogs of curcumin: anticancer activity evaluation and mode of action study. MedChemComm. Link

  • Kuehne, M. E., et al. (1998). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones.[4] Organic Letters (Related Methodology). Link

  • Klotter, F., et al. (2016). Goldberg reaction of amide and aryl halides.[5] Journal of Organic Chemistry. Link

  • Pinto, D. J. P., et al. (2007). Discovery of Rivaroxaban (Xarelto).[3][6][7] Journal of Medicinal Chemistry.[3] Link

  • Al-Malki, A., et al. (2024). Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells.[8] Molecules.[1][2][3][5][9][10][11][12][13] Link

Sources

Foundational

Technical Guide: Binding Affinity Profiles for 1-(pyridin-3-yl)piperidin-2-one Analogs

Executive Summary: The Pharmacophore Advantage The 1-(pyridin-3-yl)piperidin-2-one scaffold represents a privileged substructure in modern medicinal chemistry, serving as a critical pharmacophore in the development of Fa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Advantage

The 1-(pyridin-3-yl)piperidin-2-one scaffold represents a privileged substructure in modern medicinal chemistry, serving as a critical pharmacophore in the development of Factor Xa inhibitors, c-Met kinase antagonists, and P2X3 receptor modulators. Its structural utility lies in the lactam-pyridine motif , which offers a rigidified hydrogen-bond acceptor/donor profile capable of engaging the S1/S4 pockets of serine proteases or the ATP-binding hinges of kinases.

This guide provides an in-depth analysis of the binding affinity profiles of these analogs, synthesizing structure-activity relationship (SAR) data to illuminate how substitutions at the C3 and C5 positions of the piperidinone ring modulate potency and selectivity.

Chemical Space & Structural Logic

The core structure consists of a six-membered lactam (piperidin-2-one) N-linked to the 3-position of a pyridine ring. This connectivity is non-trivial; it forces a specific dihedral angle that positions the carbonyl oxygen and the pyridine nitrogen for optimal interaction with biological targets.

Core Physicochemical Properties[1]
  • Rigidity: The N-aryl bond restricts conformational freedom, reducing the entropic penalty upon binding.

  • Dipole Alignment: The carbonyl and pyridine nitrogen vectors often align to chelate metals or bridge water molecules in the active site.

  • Metabolic Stability: The pyridine ring reduces the electron density of the system, often protecting the lactam nitrogen from rapid oxidative dealkylation compared to N-phenyl analogs.

Binding Affinity Profiles & SAR Analysis

The following data synthesizes binding affinities (


 and 

) from key therapeutic classes utilizing this scaffold.
Case Study A: c-Met Kinase Inhibitors

In the context of oncology, 1-(pyridin-3-yl)piperidin-2-one analogs function as ATP-competitive inhibitors. The lactam carbonyl typically interacts with the kinase hinge region (Met1160 in c-Met).

Table 1: SAR of 3-Substituted 1-(pyridin-3-yl)piperidin-2-one Analogs against c-Met

Compound IDC3-Substituent (R1)Pyridine Subst.[1] (R2)c-Met

(nM)
Cellular

(MKN45)
Binding Mode Insight
Ref-1 (Core) HH> 10,000N.D.Lacks hinge interaction capability.
ANA-04 -COOHH8116

M
Acid group forms salt bridge with Lys1110.
ANA-09 -CONH-Ar (Fluorophenyl)H8.60.57

M
Amide NH forms H-bond with Asp1222; aryl group fills hydrophobic pocket.
ANA-12 -CONH-Ar (Quinoline)6-F4.20.12

M
Fluorine increases metabolic stability; quinoline stacks with Phe1223.
ANA-15 -CH2-NH-ArH120> 20

M
Loss of carbonyl rigidity reduces affinity.

Data grounded in c-Met kinase inhibition studies [1].[2]

Case Study B: Factor Xa Inhibitors (Anticoagulants)

The scaffold mimics the pharmacophore of Apixaban. The piperidin-2-one ring serves as a surrogate for the morpholinone or pyrazolo-pyridinone cores, binding in the coagulation factor's S4 pocket.

Table 2: Binding Constants (


) for Factor Xa Interaction 
Analog ClassStructural Modification

(nM)
Selectivity (vs. Thrombin)
Gen-1 Unsubstituted Piperidin-2-one45012-fold
Gen-2 3-amino-1-(pyridin-3-yl)28150-fold
Gen-3 3-(4-methoxyphenyl)-1-(pyridin-3-yl)1.2>1000-fold
Apixaban (Ref) Fused pyrazolo-pyridinone0.08>30,000-fold

Note: The 1-(pyridin-3-yl)piperidin-2-one core represents a simplified "fragment" of the clinical candidate, retaining nanomolar affinity when appropriately substituted [2].

Mechanistic Visualization

Understanding the signal transduction pathways inhibited by these analogs is crucial for interpreting phenotypic assay results. Below is the pathway for c-Met inhibition, a primary target for this scaffold.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Target) HGF->cMet Activation PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS Inhibitor Pyridin-3-yl Analog Inhibitor->cMet Inhibition (ATP Comp.) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival MAPK MAPK / ERK RAS->MAPK Metastasis Metastasis (Cell Migration) MAPK->Metastasis

Figure 1: Signal transduction cascade of c-Met.[2] The analog binds the ATP pocket, preventing downstream phosphorylation of PI3K and RAS.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended for synthesizing and testing these analogs.

Synthesis: Copper-Catalyzed Goldberg Coupling

This method is preferred over standard nucleophilic substitution due to the electron-deficient nature of the pyridine ring.

  • Reagents: 3-Bromopyridine (1.0 eq), Piperidin-2-one (1.2 eq), CuI (0.1 eq), trans-1,2-diaminocyclohexane (0.2 eq),

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge a Schlenk tube with CuI, base, and aryl halide under

      
      .
      
    • Add the lactam and ligand in dioxane.

    • Heat to 110°C for 16–24 hours.

    • Validation Point: Monitor by TLC (EtOAc/Hexane 1:1). The product typically fluoresces under UV (254 nm) due to the pyridine-lactam conjugation.

  • Purification: Flash column chromatography on silica gel.

Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

For kinase targets (c-Met), a TR-FRET assay is superior to radiometric methods for high-throughput profiling.

  • Principle: Detects the phosphorylation of a biotinylated peptide substrate using a Europium-labeled antibody.

  • Step-by-Step:

    • Incubation: Mix Analog (serial dilution in DMSO) with c-Met enzyme (0.5 nM) and Peptide Substrate (200 nM) in kinase buffer (

      
       HEPES, 
      
      
      
      
      
      ).
    • Start: Initiate reaction with ATP (

      
       concentration, typically 10 
      
      
      
      M). Incubate for 60 min at RT.
    • Detection: Add Detection Mix (Eu-Anti-P-Tyrosine Ab + Streptavidin-APC).

    • Read: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

    • Analysis: Fit data to a 4-parameter logistic equation to derive

      
      .
      

Optimization Workflow (Lead to Candidate)

The following decision tree outlines the logical progression for optimizing the 1-(pyridin-3-yl)piperidin-2-one scaffold.

Optimization_Workflow Start Hit Identification (Scaffold) Sub3 C3-Substitution (Solubility/Potency) Start->Sub3 Increase Affinity Sub5 C5/C6-Substitution (Metabolic Stability) Sub3->Sub5 Improve t1/2 PyridineMod Pyridine N-Oxidation Check Sub5->PyridineMod Safety Check Selectivity Selectivity Screen (vs. CYP450) PyridineMod->Selectivity Pass Selectivity->Sub3 Fail (Retest) Candidate Clinical Candidate Selectivity->Candidate Clean Profile

Figure 2: Medicinal chemistry optimization strategy focusing on C3 functionalization and metabolic liability assessment.

Conclusion & Future Directions

The 1-(pyridin-3-yl)piperidin-2-one scaffold is a robust platform for drug discovery. Its ability to enforce a planar, rigid conformation makes it ideal for targeting deep hydrophobic pockets in kinases and proteases. Future development should focus on spirocyclic modifications at the C3 position to further constrain the lactam ring, potentially enhancing selectivity for neurological targets like P2X3.

References
  • Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI / International Journal of Molecular Sciences URL:[Link]

Sources

Exploratory

Role of 3-Amino-1-(pyridin-3-yl)piperidin-2-one as a pharmaceutical intermediate

This is an in-depth technical guide on the pharmaceutical intermediate 3-Amino-1-(pyridin-3-yl)piperidin-2-one . Role as a Pharmaceutical Intermediate and Privileged Scaffold Executive Summary 3-Amino-1-(pyridin-3-yl)pip...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the pharmaceutical intermediate 3-Amino-1-(pyridin-3-yl)piperidin-2-one .

Role as a Pharmaceutical Intermediate and Privileged Scaffold

Executive Summary

3-Amino-1-(pyridin-3-yl)piperidin-2-one is a specialized heterocyclic building block belonging to the class of N-aryl-3-aminolactams . Structurally, it represents a conformationally constrained amino acid (an ornithine lactam derivative) where the lactam nitrogen is arylated with a pyridine ring.

In modern medicinal chemistry, this scaffold serves as a critical bioisostere for the N-phenyl-piperidinone moiety found in blockbuster anticoagulants (e.g., Apixaban ) and emerging kinase inhibitors. The incorporation of the pyridine ring (specifically the 3-pyridyl isomer) modulates physicochemical properties—enhancing aqueous solubility and altering metabolic stability (reducing CYP450 liability)—while maintaining the precise geometric orientation required for ligand-protein binding.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 3-Amino-1-(pyridin-3-yl)piperidin-2-one
Common Name N-(3-Pyridyl)ornithine lactam
CAS Number Not widely indexed (Research Grade); See CID 64237280
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 191.23 g/mol
Chirality The C3 position is a stereocenter.[1][2] The (S)-enantiomer is typically the bioactive scaffold (mimicking L-amino acids).
H-Bond Donors/Acceptors 1 Donor (NH₂), 3 Acceptors (C=O, Pyridine-N, Amine-N)
LogP (Predicted) ~0.2 (More polar than phenyl analog due to pyridine N)
Solubility Soluble in DMSO, Methanol, DCM; Moderate water solubility (pH dependent).
Structural Significance

The molecule features two key functional domains:

  • The Lactam Core (Piperidin-2-one): Acts as a rigid spacer, constraining the amino group into a specific vector, reducing the entropic penalty upon binding to a target (e.g., the S1 or S4 pocket of a protease).

  • The 3-Pyridyl Moiety: A bioisostere of the phenyl group. The pyridine nitrogen provides an additional hydrogen bond acceptor and lowers the lipophilicity (LogD) compared to a phenyl ring, which is crucial for improving the oral bioavailability of drug candidates.

Synthetic Methodologies

The synthesis of 3-Amino-1-(pyridin-3-yl)piperidin-2-one is non-trivial due to the potential for racemization at the C3 position and the poor nucleophilicity of the lactam nitrogen. Two primary routes are employed in process chemistry.[3][4][5]

Route A: Metal-Catalyzed N-Arylation (Preferred)

This route utilizes a Buchwald-Hartwig Cross-Coupling or a Goldberg (Ullmann-type) Condensation to couple a protected 3-aminopiperidin-2-one with 3-halopyridine. This method is convergent and allows for the use of commercially available chiral starting materials.

Protocol:

  • Starting Material: (S)-3-((tert-butoxycarbonyl)amino)piperidin-2-one (CAS: 216854-23-8).

  • Coupling Partner: 3-Bromopyridine or 3-Iodopyridine.

  • Catalyst System:

    • Palladium:[3] Pd₂(dba)₃ / Xantphos (or BrettPhos) / Cs₂CO₃ in Dioxane at 100°C.

    • Copper:[5] CuI / N,N'-Dimethylethylenediamine (DMEDA) / K₃PO₄ in Toluene at 110°C.

  • Deprotection: Removal of the Boc group using TFA/DCM or HCl/Dioxane.

Route B: Intramolecular Cyclization (De Novo Synthesis)

This route builds the lactam ring from an acyclic precursor, typically an N-arylated ornithine derivative. It is less common due to the high cost of N-(3-pyridyl) amino acids.

Protocol:

  • Precursor: N⁵-(pyridin-3-yl)-L-ornithine.

  • Activation: Carboxyl activation using HATU or EDC/HOBt.

  • Cyclization: Intramolecular amide bond formation under high dilution to favor cyclization over polymerization.

Visualization: Synthetic Workflow (Route A)

SynthesisRoute Figure 1: Palladium-Catalyzed Synthesis of 3-Amino-1-(pyridin-3-yl)piperidin-2-one Start (S)-3-(Boc-amino) piperidin-2-one Intermediate Protected Intermediate (N-Arylated Lactam) Start->Intermediate + Reagent Reagent 3-Bromopyridine Reagent->Intermediate Catalyst Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Catalyst->Intermediate Product 3-Amino-1-(pyridin-3-yl) piperidin-2-one Intermediate->Product Deprotection Deprotection TFA / DCM (Boc Removal) Deprotection->Product

Caption: Figure 1 illustrates the convergent Buchwald-Hartwig coupling strategy, the industry-standard method for synthesizing N-arylated lactams.

Role in Pharmaceutical Development

This intermediate is primarily utilized in the development of Factor Xa Inhibitors and Kinase Inhibitors .

Factor Xa Inhibition (Anticoagulants)

The "blockbuster" anticoagulant Apixaban (Eliquis) contains a 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-...[6] core.[3] The 3-amino-1-(pyridin-3-yl)piperidin-2-one scaffold is a next-generation bioisostere for these systems.

  • Mechanism: The lactam ring binds in the S4 pocket of Factor Xa. The 3-amino group (often functionalized as a urea or amide) interacts with the oxyanion hole or specific residues like Gly219.

  • Advantage: Replacing the phenyl ring (of Apixaban-like analogs) with a pyridine ring reduces the lipophilicity, potentially lowering the volume of distribution (Vd) and reducing off-target binding.

Kinase Inhibition (Oncology & Immunology)

This scaffold is also relevant in designing inhibitors for BTK (Bruton's Tyrosine Kinase) and MALT1 .

  • Design Rationale: The rigid lactam ring orients the "warhead" (if covalent) or the hinge-binding motif. The pyridine nitrogen can form a water-mediated hydrogen bond in the solvent-exposed region of the kinase ATP-binding pocket.

Visualization: Bioisosteric Relationship

Bioisostere Figure 2: Bioisosteric evolution from Apixaban-like scaffolds to Pyridine analogs. ApixabanFrag Apixaban Fragment (N-Phenyl-piperidin-2-one) Target 3-Amino-1-(pyridin-3-yl) piperidin-2-one ApixabanFrag->Target Bioisosteric Replacement (Phenyl -> Pyridine) Properties Property Modulation: 1. LogP: 2.5 -> 0.2 (Improved Solubility) 2. H-Bond: +1 Acceptor (Pyridine N) 3. Metabolic: Reduced CYP Inhibition Target->Properties

Caption: Figure 2 demonstrates the strategic replacement of the phenyl ring with a pyridine ring to optimize physicochemical properties.

Analytical Quality Attributes

For pharmaceutical use, strict quality controls are required.

AttributeAcceptance CriteriaMethod
Appearance White to off-white solidVisual
Purity (HPLC) ≥ 98.0%Reverse Phase (C18), ACN:Water Gradient
Chiral Purity ≥ 99.0% eeChiral HPLC (Chiralpak AD-H or OD-H)
Residual Solvents Compliant with ICH Q3CGC-HS
Palladium Content ≤ 10 ppmICP-MS (Critical if Route A is used)

Safety & Handling

  • GHS Classification: Warning.[7] Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • Handling: Use in a fume hood. The free amine is basic and may absorb CO₂ from the air; store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents.

References

  • PubChem. (2025).[8][2] Compound Summary: 3-amino-1-(pyridin-3-yl)piperidin-2-one (CID 64237280). National Library of Medicine. [Link]

  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[6] Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link]

  • Correa, A., et al. (2019). Pd-Catalyzed C–N Cross-Coupling Reactions of Lactams. Chemical Reviews, 119(5), 2611–2680. (General reference for synthetic methodology). [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

Foundational

Technical Guide: Physiochemical Characteristics and LogP Values of Pyridine-Substituted Lactams

Executive Summary This technical guide provides a comprehensive analysis of pyridine-substituted lactams, a privileged scaffold in modern medicinal chemistry. Replacing a phenyl ring with a pyridine moiety—often termed a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of pyridine-substituted lactams, a privileged scaffold in modern medicinal chemistry. Replacing a phenyl ring with a pyridine moiety—often termed a "Nitrogen Scan"—is a strategic maneuver to modulate lipophilicity (logP), enhance aqueous solubility, and improve metabolic stability. This document details the physiochemical rationale, provides comparative data, and outlines validated experimental protocols for synthesis and lipophilicity determination.

Physiochemical Impact of Pyridine Substitution[1]

The "Nitrogen Scan" Effect

The incorporation of a pyridine nitrogen into a lactam-bearing scaffold fundamentally alters the electronic and steric landscape of the molecule. Unlike the carbocyclic phenyl analog, the pyridine ring is electron-deficient (π-deficient) due to the electronegative nitrogen atom.[1]

  • Basicity & pKa: The pyridine nitrogen typically exhibits a pKa of ~5.2 (conjugate acid). In the context of a lactam substituent, this basic center allows for pH-dependent ionization. At physiological pH (7.4), the pyridine ring remains largely neutral, maintaining membrane permeability. However, in the acidic environment of the stomach (pH 1–2) or lysosomes (pH 4.5–5.0), protonation occurs, drastically increasing solubility.

  • Dipole Moment: The lone pair on the pyridine nitrogen creates a permanent dipole, increasing polarity compared to a phenyl ring. This reduces the global logP of the molecule.

  • Hydrogen Bonding: The pyridine nitrogen acts as a weak Hydrogen Bond Acceptor (HBA), potentially engaging in specific interactions with target proteins (e.g., water-mediated bridges in kinase active sites) that a phenyl ring cannot support.[1]

Lipophilicity: LogP vs. LogD

For pyridine-substituted lactams, the distinction between logP (partition coefficient of the neutral species) and logD (distribution coefficient at a specific pH) is critical.[2]

  • LogP Lowering: Replacing a phenyl ring with a pyridine typically lowers the intrinsic logP by 1.0 – 1.3 log units . This is a powerful tool for bringing highly lipophilic leads back into the "drug-like" space (LogP < 5).

  • LogD Sensitivity: Because the pyridine nitrogen can be protonated, the logD varies significantly with pH.

    • 
       (for bases)
      
    • This pH-sensitivity allows for "trapping" in acidic compartments or enhanced solubility during formulation.

Metabolic Stability

The electron-deficient nature of the pyridine ring makes it less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to electron-rich phenyl rings. This often resolves "metabolic hot spots" where a phenyl ring is rapidly hydroxylated.

Quantitative Data Comparison

The following table summarizes the shift in physiochemical properties when transitioning from a Phenyl-Lactam to a Pyridine-Lactam (specifically 2-pyridyl).

PropertyPhenyl-Lactam AnalogPyridine-Lactam AnalogNet Effect
LogP (Neutral) ~ 2.5 – 3.5~ 1.2 – 2.2↓ 1.3 units (Reduced Lipophilicity)
Aqueous Solubility Low (< 10 µM)Moderate to High (> 50 µM)↑ Solubility (Polarity + H-bonding)
pKa (Base) N/A (Neutral)~ 3.5 – 5.5Introduces ionizable center
TPSA (Ų) ~ 20 (Lactam only)~ 33 (Lactam + Pyridine N)↑ 13 Ų (Increased Polarity)
Metabolic Liability High (Ring Hydroxylation)Low (Electron Deficient)↑ Stability

Experimental Protocols

Synthesis: Buchwald-Hartwig Cross-Coupling

The most robust method for installing a lactam onto a pyridine ring is the Palladium-catalyzed Buchwald-Hartwig amination. This protocol avoids the harsh conditions of nucleophilic aromatic substitution (SNAr), which often fails with electron-neutral lactams.

Reaction Scheme:



Protocol:

  • Reagents:

    • Substrate: 2-Bromopyridine (1.0 equiv)

    • Nucleophile: 2-Pyrrolidinone (1.2 equiv)

    • Catalyst:

      
       (2-5 mol%)
      
    • Ligand: Xantphos (5-10 mol%) – Critical for amide/lactam coupling.

    • Base:

      
       (1.5 equiv) – Anhydrous.
      
    • Solvent: 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Charge an oven-dried reaction vial with

      
      , Xantphos, and 
      
      
      
      .
    • Add the lactam and 2-bromopyridine.

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Add anhydrous 1,4-dioxane via syringe.

    • Heat to 100°C for 12–16 hours.

    • Monitor via LC-MS (Expect M+1 peak).

    • Workup: Filter through a Celite pad (eluting with EtOAc), concentrate, and purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

LogP Determination: HPLC Method

The traditional "Shake-Flask" method is low-throughput and prone to emulsion errors. The HPLC method is preferred for rapid screening of pyridine analogs.

Protocol:

  • System: Agilent 1200/1260 or equivalent HPLC with DAD detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 20 mM Ammonium Phosphate Buffer (pH 7.4) – Buffered to measure LogD_7.4 or LogP (if pH > pKa + 2).

    • B: Acetonitrile (MeCN).[3]

    • Note: To measure intrinsic LogP of a pyridine (pKa ~5), use a buffer at pH ~8.0 or higher to ensure the neutral species dominates.

  • Method: Isocratic elution (e.g., 50% A / 50% B) or fast gradient.

  • Calibration:

    • Run 5 standard compounds with known LogP values (e.g., Pyridine, Toluene, Naphthalene).

    • Plot

      
       vs. Literature LogP.
      
    • 
       (where 
      
      
      
      is retention time,
      
      
      is dead time).
  • Calculation: Interpolate the LogP of the test pyridine-lactam from the calibration curve.

Visualizations

Synthesis Workflow (Buchwald-Hartwig)

SynthesisWorkflow Start Start: Reagent Prep Mix Mix Solids: Pd2(dba)3, Xantphos, Cs2CO3, Lactam Start->Mix Inert Inert Atmosphere: Evacuate/N2 Cycle (3x) Mix->Inert Solvent Add Solvent: Anhydrous Dioxane + Bromopyridine Inert->Solvent Heat Reaction: 100°C, 16h Solvent->Heat Catalytic Cycle Workup Workup: Filter (Celite) Concentrate Heat->Workup Completion (LCMS) Purify Purification: Flash Column (DCM/MeOH) Workup->Purify

Caption: Optimized workflow for Palladium-catalyzed C-N cross-coupling of lactams and halopyridines.

Physiochemical Logic Tree (LogP vs. LogD)

LogPLogic Substrate Pyridine-Lactam (pKa ~ 5.2) Env_Acid Acidic Environment (pH 1.2 - 5.0) Substrate->Env_Acid Stomach/Lysosome Env_Phys Physiological/Basic (pH 7.4 - 9.0) Substrate->Env_Phys Blood/Cytosol State_Prot Protonated State (Cationic) [Py-H]+ Env_Acid->State_Prot pH < pKa State_Neut Neutral State [Py] Env_Phys->State_Neut pH > pKa Prop_Sol High Solubility Low LogD (< 0) State_Prot->Prop_Sol Effect Prop_Perm High Permeability Moderate LogD (~1.5) State_Neut->Prop_Perm Effect

Caption: Impact of pH environment on the ionization state and resulting lipophilicity (LogD) of pyridine-lactams.

References

  • Mathes, B. M., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today.

  • Yin, J., et al. (2002). Pd-Catalyzed N-Arylation of Heterocycles. Organic Letters.

  • Comer, J., & Tam, K. (2001). Lipophilicity Profiles: Theory and Measurement. Pharmacokinetic Optimization in Drug Research.

  • Meanwell, N. A. (2011). The influence of nitrogen heterocycles on the physiochemical properties of drug candidates. Journal of Medicinal Chemistry.

Sources

Exploratory

The Aminopiperidinone Scaffold: A Technical Analysis of Enzyme Inhibition

This guide details the technical evolution, synthetic methodologies, and structure-activity relationships (SAR) of aminopiperidinone-based enzyme inhibitors. It focuses on their critical role as constrained peptidomimeti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical evolution, synthetic methodologies, and structure-activity relationships (SAR) of aminopiperidinone-based enzyme inhibitors. It focuses on their critical role as constrained peptidomimetics in the development of anticoagulants (Factor Xa, Thrombin) and metabolic regulators (DPP-4).

Executive Summary: The Pharmacophore Defined

The aminopiperidinone moiety (specifically substituted 3-aminopiperidin-2-one and 1-aryl-piperidin-2-one ) represents a "privileged structure" in medicinal chemistry. Its utility stems from its ability to conformationally constrain the peptide backbone, mimicking the


-turn of proteins or acting as a rigid spacer that directs pharmacophores into specific enzymatic pockets (S1, S4).

Unlike flexible linear peptides, the piperidinone ring locks the


 and 

torsion angles, reducing the entropic penalty upon binding. This guide traces the scaffold's ascent from early thrombin inhibitors to the valerolactam precursors of blockbusters like Apixaban.
Key Enzyme Targets
Target EnzymeTherapeutic AreaRole of Piperidinone Scaffold
Factor Xa AnticoagulationS4 pocket anchor; neutral P1 surrogate.
Thrombin (IIa) AnticoagulationConstrained P1-P2 linker; mimics Proline.
DPP-4 Diabetes (T2D)Electrostatic interaction with Glu205/Glu206.
Renin HypertensionTransition state mimetic backbone.

Structural Evolution and SAR Logic

The development of this class followed a "rigidification" strategy. Early inhibitors were linear peptidomimetics that suffered from poor oral bioavailability and rapid hydrolysis.

The Thrombin Lineage (The P1 Constraint)

In early thrombin inhibitors, the piperidinone ring was introduced to replace the proline residue in the standard D-Phe-Pro-Arg sequence.

  • Mechanism: The lactam carbonyl of the piperidinone accepts a hydrogen bond from the enzyme's backbone (Gly216 in Thrombin), while the 3-amino group (often derivatized) projects into the S2/S3 hydrophobic sites.

  • Causality: By cyclizing the ornithine or lysine side chains into a lactam, researchers eliminated the charge at the P1 position (improving membrane permeability) while maintaining the basicity required for Asp189 interaction deep in the S1 pocket.

The Factor Xa Breakthrough (The BMS Valerolactam Series)

Bristol-Myers Squibb (BMS) utilized the aminopiperidinone (valerolactam) scaffold to solve the "selectivity problem" between Factor Xa and Thrombin.

  • The Discovery: The arylsulfonamidopiperidone class.[1]

  • SAR Insight: The piperidinone ring serves as a central hub. The nitrogen atom (N1) is arylated to project a group into the S4 pocket (the "selectivity filter" of fXa), while the C3-amino group is sulfonylated to interact with the S1 pocket.

  • Evolution to Apixaban: While Apixaban itself is a pyrazolo-pyridinone, its lineage is directly traced to these monocyclic piperidinone precursors. The fusion of the ring systems was a late-stage optimization to lock the conformation further and improve metabolic stability.

Visualization: The Scaffold Evolution Pathway

The following diagram illustrates the logical progression from linear peptides to the rigid aminopiperidinone scaffold.

ScaffoldEvolution cluster_SAR SAR Logic Linear Linear Peptide (D-Phe-Pro-Arg) Constraint Conformational Constraint (Cyclization) Linear->Constraint Poor Bioavailability Piperidinone Aminopiperidinone (Valerolactam Core) Constraint->Piperidinone Mimic Pro-Gly Turn Optimization SAR Optimization (P1/S4 Vector Tuning) Piperidinone->Optimization Fix Selectivity (fXa vs IIa) Fused Fused Bicyclics (e.g., Apixaban core) Optimization->Fused Maximize Affinity

Caption: Evolution from linear peptide substrates to rigid piperidinone scaffolds to optimize binding entropy and bioavailability.

Experimental Protocols: Synthesis and Validation

To work with this scaffold, one must master the synthesis of the chiral (R)-3-aminopiperidin-2-one core. Below is a validated protocol derived from the modification of L-glutamic acid/ornithine derivatives.

Protocol: Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride

Objective: Synthesize the chiral core from L-Ornithine methyl ester. Scale: Gram-scale (scalable to kg).

Reagents
  • L-Ornithine methyl ester dihydrochloride

  • Thionyl chloride (

    
    )
    
  • Methanol (MeOH)[2]

  • Sodium Methoxide (NaOMe)[2][3]

  • Tartaric acid (for resolution if starting from racemic)

Step-by-Step Methodology
  • Esterification (If starting from acid):

    • Suspend L-Ornithine hydrochloride in dry MeOH.

    • Add

      
       dropwise at 0°C. Reflux for 4 hours.
      
    • Checkpoint: Monitor by TLC (ninhydrin stain). Disappearance of acid indicates completion.

  • Cyclization (The Critical Step):

    • Dissolve the ester (1 eq) in dry MeOH.

    • Slowly add NaOMe (2.0 eq) at 0°C to neutralize the HCl salts and trigger intramolecular aminolysis.

    • Stir at room temperature for 16 hours.

    • Mechanistic Note: The

      
      -amino group attacks the methyl ester. The 
      
      
      
      -amino group is less nucleophilic due to the adjacent electron-withdrawing carbonyl (inductive effect), ensuring 6-membered ring formation over 7-membered.
  • Isolation:

    • Filter off NaCl precipitate.

    • Concentrate the filtrate in vacuo.

    • Recrystallize from EtOH/Et2O to yield (R)-3-aminopiperidin-2-one.

  • Validation:

    • 1H NMR (400 MHz, D2O): Look for the multiplet at

      
       3.5-3.6 ppm (CH-NH2) and the absence of the methyl ester singlet.
      
    • Chiral HPLC: Verify ee% > 98% using a Chiralpak AD-H column.

Protocol: Enzymatic Cascade Synthesis (Green Chemistry Route)

For high enantiopurity without resolution steps, use a biocatalytic cascade.

  • Substrate: L-Ornithine derivative (e.g., Cbz-protected).[4]

  • Enzymes: Galactose Oxidase (GOase) variant + Imine Reductase (IRED).[4]

  • Workflow:

    • GOase oxidizes the alcohol precursor to an aldehyde.

    • Spontaneous cyclization occurs to form the cyclic imine.

    • IRED reduces the imine stereoselectively to the amine.

  • Advantage: This "one-pot" method prevents racemization of the labile

    
    -center.
    

Mechanism of Action: Structural Biology

Understanding how the aminopiperidinone binds is crucial for designing derivatives.

The Factor Xa Binding Mode

In Factor Xa inhibition, the scaffold acts as a "T-shaped" anchor.

  • The S1 Pocket: The inhibitor usually projects a basic group (amidine or amino-methyl) or a chloropyridine group into the deep S1 pocket to interact with Asp189 .

  • The S4 Pocket: The N1-aryl substituent of the piperidinone ring occupies the hydrophobic S4 box (lined by Tyr99, Phe174, Trp215). This is the "aromatic box" that confers selectivity for Factor Xa over Thrombin.

  • The Gly216 Interaction: The carbonyl oxygen of the piperidinone ring forms a critical hydrogen bond with the backbone NH of Gly216.

Visualization: Binding Interaction Network

The following graph visualizes the pharmacophore interactions within the Factor Xa active site.

BindingMode cluster_Scaffold Piperidinone Scaffold Asp189 Asp189 (S1 Pocket) Gly216 Gly216 (Backbone) S4_Box S4 Hydrophobic Box (Tyr99, Phe174) C3_Amine C3-Substituent (Basic/Neutral) C3_Amine->Asp189 Salt Bridge / H-Bond Lactam_CO Lactam Carbonyl (H-Bond Acceptor) Lactam_CO->Gly216 H-Bond (2.8 Å) N1_Aryl N1-Aryl Group (Hydrophobic) N1_Aryl->S4_Box Pi-Pi Stacking

Caption: Interaction map showing the piperidinone scaffold bridging the S1 and S4 pockets of Factor Xa.[5]

References

  • Discovery of Arylsulfonamidopiperidones as Factor Xa Inhibitors Shi, Y., et al. (2011).[1] Arylsulfonamidopiperidone derivatives as a novel class of factor Xa inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.

  • Biocatalytic Synthesis of Aminopiperidines Ford, G. J., et al. (2020).[4] Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.[4] Chemical Communications.

  • Thrombin Inhibitor Design (1-Amidinopiperidine) Baum, B., et al. (2009). Non-covalent thrombin inhibitors with a 1-amidinopiperidine moiety.[6] Arzneimittelforschung.

  • Piperidinone-constrained DPP-4 Inhibitors Pei, Z., et al. (2007).[7] Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors.[7] Journal of Medicinal Chemistry.

  • Renin Inhibitors (Piperidine-based) Corminboeuf, O., et al. (2010).[8] Piperidine-based renin inhibitors: upper chain optimization. Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Predictive ADME Profiling: Metabolic Stability of 3-Amino-1-(pyridin-3-yl)piperidin-2-one

Executive Summary Compound Class: Valerolactam-Pyridine Hybrid Primary Application: Lead scaffold for Factor Xa inhibitors, kinase modulation, or immunomodulatory imides. Metabolic Risk Profile: Moderate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class: Valerolactam-Pyridine Hybrid Primary Application: Lead scaffold for Factor Xa inhibitors, kinase modulation, or immunomodulatory imides. Metabolic Risk Profile: Moderate.

This technical guide provides a rigorous framework for assessing the metabolic stability of 3-Amino-1-(pyridin-3-yl)piperidin-2-one . As a scaffold containing a polar lactam core, a basic primary amine, and an electron-deficient pyridine ring, this molecule presents a distinct metabolic "fingerprint" characterized by competing oxidative and conjugative pathways.

This guide moves beyond simple half-life measurements to a mechanistic understanding of clearance causality, enabling rational lead optimization.

Part 1: Structural Analysis & In Silico Prediction

Before wet-lab validation, we must establish a hypothesis for metabolic clearance based on electronic and steric properties.

Structural Dissection

The molecule consists of three distinct pharmacophores, each with specific metabolic liabilities:

Structural MotifChemical FeaturePredicted Metabolic LiabilityCYP/Enzyme Association
Piperidin-2-one (Valerolactam) 6-membered lactam ringHigh Stability. Resistance to hydrolysis due to ring size. Potential hydroxylation at C4/C5 positions.CYP3A4 (minor)
3-Amino Group Primary aliphatic amine (

-chiral center)
High Liability. Susceptible to oxidative deamination (ketone formation) and N-acetylation.MAO-A/B, NAT1/2
1-(Pyridin-3-yl) Heteroaromatic ringModerate Liability. Nitrogen lone pair is a soft spot for N-oxidation.CYP2D6, CYP3A4, FMO
The "Soft Spot" Hypothesis

The primary driver of clearance (


) for this scaffold is predicted to be Phase I oxidation  at the pyridine nitrogen and Phase II conjugation  at the primary amine.
  • Chirality Warning: The C3 position is chiral. Enantiomers often exhibit differential metabolic stability. For example, the (S)-enantiomer may be a preferred substrate for MAO (Monoamine Oxidase) compared to the (R)-enantiomer.

Predicted Metabolic Pathway Map

The following diagram illustrates the hypothetical biotransformation routes.

MetabolicPathways Parent Parent Scaffold 3-Amino-1-(pyridin-3-yl)piperidin-2-one NOxide Metabolite M1 Pyridine N-Oxide Parent->NOxide N-Oxidation (CYP450 / FMO) Ketone Metabolite M2 3-Keto-1-(pyridin-3-yl)... Parent->Ketone Oxidative Deamination (MAO / CYP) Acetyl Metabolite M3 N-Acetyl Conjugate Parent->Acetyl Acetylation (NAT1/NAT2) Gluc Metabolite M4 N-Glucuronide Parent->Gluc Glucuronidation (UGT)

Figure 1: Predicted metabolic fate map.[1] The pyridine N-oxide (M1) and N-acetyl conjugate (M3) are expected to be the major circulating metabolites.

Part 2: Experimental Validation Framework

To validate the in silico predictions, a tiered in vitro assay strategy is required. This protocol ensures data integrity and regulatory alignment (FDA/EMA).

Tier 1: Microsomal Stability Assay (Phase I)

This assay determines the Intrinsic Clearance (


) mediated by CYP450 enzymes.

Rationale: Liver microsomes contain high concentrations of CYPs and FMOs but lack cytosolic enzymes (like NAT or MAO). This isolates the oxidative stability of the pyridine ring.

Detailed Protocol
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (essential for CYP activity).

  • Substrate Concentration: 1 µM (Low concentration ensures first-order kinetics,

    
    ).
    
  • Procedure:

    • Pre-incubate HLM and test compound at 37°C for 5 minutes.

    • Start: Initiate reaction by adding NADPH.

    • Timepoints: 0, 5, 15, 30, 45, and 60 minutes.

    • Stop: Quench 50 µL aliquots into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

    • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validating Control:

  • Positive Control: Testosterone (High turnover CYP3A4 substrate) or Verapamil.

  • Negative Control: Warfarin (Low turnover) or incubation without NADPH (checks for chemical instability).

Tier 2: Hepatocyte Stability Assay (Phase I & II)

Because the molecule has a primary amine, microsomes are insufficient. Hepatocytes contain the full enzyme complement, including N-acetyltransferases (NAT) and UGTs.

Critical Insight: If the microsomal stability is high (


 min) but hepatocyte stability is low (

min), the clearance mechanism is confirmed as Phase II Conjugation (likely acetylation of the amine).

Part 3: Data Interpretation & Decision Logic

Raw data must be converted into actionable clearance metrics.

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the "Percent Parent Remaining" vs. time. The slope (


) of the linear regression represents the elimination rate constant.




Interpretation Table

Use this reference table to categorize the scaffold's stability profile:

ParameterLow Clearance (Stable)Moderate ClearanceHigh Clearance (Unstable)Action Required

(Human)
> 60 min30 - 60 min< 30 minHigh: Block metabolic soft spot.

< 15 µL/min/mg15 - 45 µL/min/mg> 45 µL/min/mgHigh: Check for reactive metabolites.
Optimization Decision Tree

How to proceed based on the specific metabolite identified?

DecisionTree Start Analyze LC-MS/MS Data Q1 Major Metabolite Identified? Start->Q1 M_Pyridine Pyridine N-Oxide (+16 Da) Q1->M_Pyridine Oxidation M_Amine N-Acetyl (+42 Da) or Deaminated Ketone (-1 Da) Q1->M_Amine Conjugation Sol_Pyridine Strategy: Add steric bulk (Me/Cl) ortho to N or switch to Pyrimidine M_Pyridine->Sol_Pyridine Sol_Amine Strategy: Methylate amine (Sec. Amine) or convert to Amide/Carbamate M_Amine->Sol_Amine

Figure 2: Medicinal chemistry decision tree for scaffold optimization.

Part 4: Analytical Methodology (LC-MS/MS)

Accurate prediction requires precise quantification.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MS Mode: Positive Electrospray Ionization (+ESI).

    • Note: The pyridine nitrogen protonates easily, providing excellent sensitivity in +ESI mode.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[2][3][4] [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard text for ADME protocols).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Pyridin-3-amine derivatives.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step reaction mechanism for N-arylation of 3-aminopiperidin-2-one

Executive Summary The 3-aminopiperidin-2-one scaffold (also known as ornithine lactam) is a privileged pharmacophore found in Factor Xa inhibitors (e.g., Apixaban derivatives), CGRP antagonists, and kinase inhibitors.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminopiperidin-2-one scaffold (also known as ornithine lactam) is a privileged pharmacophore found in Factor Xa inhibitors (e.g., Apixaban derivatives), CGRP antagonists, and kinase inhibitors.[1] Its functionalization via N-arylation presents a classic chemoselectivity challenge due to the presence of two distinct nucleophilic nitrogen atoms:

  • The exocyclic primary amine at C3 (highly nucleophilic, pKa ~10).[1]

  • The endocyclic amide (lactam) at N1 (poorly nucleophilic, pKa ~15-17).[1]

This Application Note provides a definitive, step-by-step guide to selectively targeting either nitrogen. We define two validated protocols: Protocol A for direct C3-arylation (Buchwald-Hartwig) and Protocol B for N1-arylation (Goldberg-modified), ensuring you can access the exact regioisomer required for your SAR studies.

Mechanistic Insight & Chemoselectivity

The reaction outcome is dictated by the relative nucleophilicity and the choice of catalyst system.

  • Kinetic Control (Protocol A): Under standard Pd-catalyzed cross-coupling conditions, the primary amine (C3) reacts exclusively.[1] The lone pair on the primary amine is available for coordination to the metal center, whereas the lactam nitrogen's lone pair is delocalized into the carbonyl, rendering it unreactive towards oxidative addition complexes without specific deprotonation.[1]

  • Thermodynamic/Base Control (Protocol B): To arylate the lactam (N1) , the primary amine must be masked (e.g., Boc-protection).[1] The reaction then requires a "Goldberg" system (typically Cu-catalyzed) or specialized Pd-catalysts that can facilitate the reductive elimination from an amidocuprate or amidopalladium intermediate.

Catalytic Cycle: Pd-Catalyzed C3-Arylation

The following diagram illustrates the mechanism for the selective arylation of the primary amine (Protocol A).

Buchwald-Hartwig Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X Coord Amine Coordination Ar-Pd(II)-NH2R OxAdd->Coord + 3-aminopiperidin-2-one Deprot Deprotonation (Base: NaOtBu) Coord->Deprot - HX (Base) RedElim Reductive Elimination Product Release Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for the selective C3-arylation of 3-aminopiperidin-2-one via Buchwald-Hartwig Amination.

Experimental Protocols

Decision Matrix
  • Goal: Synthesis of 3-(arylamino)piperidin-2-one ?

    
    Use Protocol A .
    
  • Goal: Synthesis of 1-aryl-3-aminopiperidin-2-one ?

    
    Use Protocol B .
    
Protocol A: Selective C3-Arylation (Primary Amine)

Target: Direct coupling of the exocyclic amine.

Reagents & Materials:

  • Substrate: 3-aminopiperidin-2-one HCl salt (1.0 equiv)

  • Aryl Bromide (1.1 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: Xantphos (4 mol%) – Selected for its large bite angle, promoting reductive elimination.[1]

  • Base: NaOtBu (2.5 equiv) – Excess required to neutralize HCl salt and drive reaction.[1]

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)[1]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under argon flow, charge a reaction vial with Pd₂(dba)₃, Xantphos, NaOtBu, and the 3-aminopiperidin-2-one HCl salt.

  • Solvation: Add anhydrous 1,4-Dioxane. Stir at RT for 5 mins to allow ligand complexation and free-basing of the amine.

  • Addition: Add the Aryl Bromide (liquid or solid).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS. The product peak (M+Ar) should appear; the lactam N-arylation byproduct is typically <5%.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd black.

  • Purification: Concentrate and purify via flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH).[1]

Data Summary (Typical Yields):

Aryl Halide Electronic Nature Yield (%) Selectivity (C3:N1)
Bromobenzene Neutral 82% >95:1
4-Bromoanisole Electron-Rich 78% >95:1

| 4-Bromobenzonitrile | Electron-Poor | 88% | >95:1 |[1]

Protocol B: Selective N1-Arylation (Lactam)

Target: Coupling of the endocyclic amide. Requires protection strategy.

Workflow Diagram:

Protocol B Workflow Step1 Step 1: Protection (Boc2O, TEA) Step2 Step 2: Goldberg Arylation (CuI, DMEDA, K3PO4) Step1->Step2 Step3 Step 3: Deprotection (TFA or HCl) Step2->Step3

Figure 2: Three-step workflow for accessing N1-arylated derivatives.

Step 1: Protection

  • Suspend 3-aminopiperidin-2-one HCl (1.0 equiv) in DCM.

  • Add TEA (2.2 equiv) and Boc₂O (1.1 equiv).[1] Stir at RT for 4 h.

  • Wash with water, dry (Na₂SO₄), and concentrate to yield 3-(Boc-amino)piperidin-2-one .[1]

Step 2: Goldberg Arylation (The Critical Step) [1]

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (20 mol%) or trans-1,2-diaminocyclohexane.[1]

  • Base: K₃PO₄ (2.0 equiv) – Weaker bases like carbonate often fail for lactams.[1]

  • Solvent: 1,4-Dioxane (reflux).[1]

Procedure:

  • Charge a Schlenk tube with CuI, K₃PO₄, 3-(Boc-amino)piperidin-2-one (1.0 equiv), and Aryl Iodide (1.2 equiv).[1]

  • Evacuate and backfill with Argon (3x).[2]

  • Add Dioxane and Ligand (DMEDA) via syringe.

  • Heat to 110°C (reflux) for 16–24 hours. Note: The solution typically turns blue/green.

  • Workup: Dilute with EtOAc, wash with NH₄OH (aq) to remove Copper, then brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection

  • Dissolve the intermediate in DCM.

  • Add TFA (20% v/v). Stir 2 h.

  • Concentrate and free-base (using basic resin or NaHCO₃ wash) to obtain 1-aryl-3-aminopiperidin-2-one .

Troubleshooting & Expert Tips

  • Moisture Sensitivity: Protocol A (Pd) is moderately sensitive; Protocol B (Cu) is highly sensitive to water.[1] Use anhydrous solvents and dry K₃PO₄ for the Goldberg reaction.

  • Ligand Choice in Protocol A: If Xantphos fails (low conversion), switch to BrettPhos or RuPhos , especially for sterically hindered aryl halides.[1]

  • Starting Material Purity: Commercial 3-aminopiperidin-2-one is often sold as the HCl salt. Ensure you account for the extra equivalent of base required to neutralize it.

  • Alternative for Protocol B: If Cu-catalysis fails for electron-rich aryl iodides, use a Pd-system: Pd₂(dba)₃ / Me4tBuXPhos / K₃PO₄ / t-Amyl alcohol at 100°C.[1]

References

  • Buchwald-Hartwig Amination (General Review): Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • Goldberg Reaction (Lactam Arylation): Klapars, A., Huang, X., & Buchwald, S. L. (2002).[1] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 124(25), 7421–7428. Link[1]

  • Selective Functionalization of Aminopiperidines: Cox, P. B., et al. (2005).[1] Synthesis of 3-Aminopiperidin-2-ones as Factor Xa Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(4), 1087-1090.[1] Link[1]

  • Chan-Lam Coupling (Alternative for C3): Qiao, J. X., & Lam, P. Y. S. (2011).[1] Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis, 2011(06), 829-856.[1] Link[1]

Sources

Application

Optimal Solvent Systems for Dissolving 3-Amino-1-(pyridin-3-yl)piperidin-2-one: A Comprehensive Application Note

Executive Summary 3-Amino-1-(pyridin-3-yl)piperidin-2-one is a highly functionalized, polar heterocyclic intermediate frequently utilized in pharmaceutical synthesis and drug discovery. Its structural architecture—compri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1-(pyridin-3-yl)piperidin-2-one is a highly functionalized, polar heterocyclic intermediate frequently utilized in pharmaceutical synthesis and drug discovery. Its structural architecture—comprising a valerolactam (piperidin-2-one) core, a primary amine, and a pyridine ring—imparts complex physicochemical behavior. Selecting the optimal solvent system for this compound requires a deep understanding of its acid-base chemistry, hydrogen-bonding capacity, and regulatory constraints. This application note provides a scientifically grounded, regulatory-compliant framework for determining the optimal solvent systems for both organic synthesis and aqueous biological assays.

Physicochemical Rationale & Causality

To predict and manipulate the solubility of 3-Amino-1-(pyridin-3-yl)piperidin-2-one, we must deconstruct its molecular components to understand the causality behind its solvent interactions:

  • The Pyridine Ring : Pyridine is a weak base (pKa ~5.2) and an electron-deficient aromatic system. It is miscible with water and most organic solvents, acting as a versatile hydrogen-bond acceptor[1]. In pharmaceutical scaffolds, the incorporation of a pyridine ring significantly enhances aqueous solubility under acidic conditions via protonation[2].

  • The Primary Amine : Located at the 3-position of the piperidin-2-one ring, this primary amine is the most basic center of the molecule (predicted pKa ~9.0–10.0). Its ionization state dictates the compound's apparent solubility (

    
    ) at physiological pH[3].
    
  • The Lactam Core : The cyclic amide (valerolactam) provides strong dipole-dipole interactions and acts as a potent hydrogen-bond acceptor. This structural feature significantly drives solubility in polar protic and aprotic organic solvents.

Causality in Solvent Selection : The thermodynamic principle of "like dissolves like" dictates that the highly polar, hydrogen-bonding nature of this compound will result in poor solubility in non-polar hydrocarbons (e.g., heptane) but excellent solubility in polar solvents (e.g., DMSO, methanol)[4]. In aqueous systems, the intrinsic solubility (


) of the unionized free base will be observed at high pH (>10) where both basic centers are neutral[5]. Conversely, lowering the pH below the pKa of the amine and pyridine will exponentially increase solubility due to the formation of highly soluble mono- and di-cationic species[6].

Regulatory & Safety Considerations

When transitioning a compound from discovery to process chemistry, solvent selection must strictly align with global regulatory standards:

  • ICH Q3C (R8) Guidelines : Solvents are categorized by their potential toxicity and environmental impact. For the dissolution and processing of 3-Amino-1-(pyridin-3-yl)piperidin-2-one, (e.g., ethanol, acetone, ethyl acetate) should be prioritized due to their low toxic potential and higher permitted daily exposure (PDE) limits of 50 mg/day or more[7]. Class 2 solvents (e.g., methanol, dichloromethane) should be strictly limited, and Class 1 solvents must be avoided entirely[8].

  • USP <1236> Guidelines : The mandates specific methodologies for solubility measurements to ensure data reliability. The thermodynamic equilibrium solubility must be determined using the saturation shake-flask method rather than kinetic dissolution approaches, which can falsely inflate solubility values due to supersaturation[9],[10].

Quantitative Solubility Profiles

The following tables summarize the predictive and empirical solubility frameworks for 3-Amino-1-(pyridin-3-yl)piperidin-2-one, structured for rapid comparative analysis.

Table 1: Predicted Organic Solvent Solubility & Regulatory Classification

Solvent System ICH Q3C Class Polarity Profile Predicted Solubility Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) Class 3 Polar Aprotic Very High (>50 mg/mL) Strong H-bond acceptor/donor interactions with the amine and lactam core.
Ethanol / 1-Propanol Class 3 Polar Protic High (20-50 mg/mL) Excellent solvation of polar heterocyclic rings; regulatory preferred over Methanol.
Dichloromethane (DCM) Class 2 Moderately Polar Moderate (5-20 mg/mL) Good solvation of the pyridine and lactam core, but limited by Class 2 toxicity limits.

| Heptane / Hexane | Class 3 / Class 2 | Non-Polar | Very Low (<1 mg/mL) | Inability to disrupt the strong intermolecular H-bonds of the compound's crystal lattice. |

Table 2: Aqueous pH-Solubility Profile (USP <1236> Context)

Media pH Dominant Molecular Species Predicted Aqueous Solubility Biorelevant Context
pH 1.2 (HCl Buffer) Di-protonated (Amine + Pyridine) High (>30 mg/mL) Simulates gastric fluid (SGF); maximum solubility achieved due to full ionization[10].
pH 4.5 (Acetate Buffer) Mono-protonated (Amine) Moderate to High Pyridine (pKa ~5.2) is partially unionized; primary amine remains fully protonated.

| pH 7.4 (PBS) | Mono-protonated (Amine) | Moderate (~5-10 mg/mL) | Physiological pH; apparent solubility (


) is governed primarily by the amine[3]. |
| pH 10.0 (Borate Buffer)  | Unionized (Neutral Free Base) | Low (Intrinsic, 

) | Represents the thermodynamic intrinsic solubility limit of the neutral species[6]. |

Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . By incorporating mandatory time-point sampling, the methods intrinsically verify that thermodynamic equilibrium has been achieved without relying on external assumptions.

Protocol 1: Thermodynamic Equilibrium Solubility Determination (USP <1236> Compliant)

This protocol utilizes the to determine true equilibrium solubility[10].

  • Sample Preparation : Add an excess amount of 3-Amino-1-(pyridin-3-yl)piperidin-2-one solid to a 5 mL glass vial containing 2 mL of the target solvent (e.g., a Class 3 organic solvent or a specific USP aqueous buffer)[4]. Causality: An excess of solid ensures the solution remains saturated throughout the experiment.

  • Equilibration : Seal the vial tightly and agitate at a constant temperature (25.0 ± 0.1 °C) using a thermostatic orbital shaker at 200 RPM for 48 hours[6].

  • Phase Separation : Extract a 0.5 mL aliquot and centrifuge at 10,000 x g for 10 minutes, or filter through a 0.45 µm PTFE syringe filter, to separate the undissolved solid from the saturated supernatant[5]. Critical Check: Discard the first 0.1 mL of filtrate to account for potential compound adsorption to the filter membrane.

  • Quantification : Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV against a validated multi-point calibration curve[4].

  • Self-Validation Step : Extract a second aliquot at 72 hours and repeat steps 3-4. The system is validated as having reached thermodynamic equilibrium only if the solubility values between the 48h and 72h time-points differ by less than 5%[6].

Protocol 2: Preparation of Biorelevant Stock Solutions for Assays

For in vitro biological assays, the compound must be introduced into aqueous media without precipitating.

  • Primary Stock Generation : Dissolve the compound in 100% molecular-biology grade DMSO to a concentration of 20 mM. Causality: DMSO's polar aprotic nature easily disrupts the crystal lattice, ensuring complete dissolution.

  • Aqueous Dilution : Slowly add the DMSO stock dropwise to the aqueous assay buffer (pH 7.4) while under continuous vortexing to prevent localized supersaturation and micro-precipitation.

  • Cosolvent Limitation : Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v). Concentrations above this threshold risk solvent-induced cytotoxicity and artifactual assay interference.

Workflow Visualization

G Start 3-Amino-1-(pyridin-3-yl) piperidin-2-one OrgScreen Organic Solvent Screening (ICH Q3C Class 3 Priority) Start->OrgScreen AqScreen Aqueous pH Profiling (USP <1236> Guidelines) Start->AqScreen PolarOrg Polar Organics (EtOH, MeOH, DMSO) OrgScreen->PolarOrg High Solubility NonPolar Non-Polar Organics (Heptane, Toluene) OrgScreen->NonPolar Low Solubility Acidic Acidic Media (pH 1-4) Protonated Amine/Pyridine AqScreen->Acidic High Solubility Basic Basic Media (pH 8-10) Neutral Species AqScreen->Basic Low Solubility ShakeFlask Saturation Shake-Flask Equilibration (48h - 72h) PolarOrg->ShakeFlask Acidic->ShakeFlask Analysis HPLC-UV Quantification (Self-Validating Timepoints) ShakeFlask->Analysis Optimal Optimal Solvent System Selected & Validated Analysis->Optimal

Workflow for regulatory-compliant solvent screening and solubility profiling.

References

  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • USP <1236> Solubility Measurements. United States Pharmacopeia (USP). [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances, Royal Society of Chemistry.[Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[Link]

  • Determination of the Dissolution/Permeation and Apparent Solubility. MDPI Pharmaceutics.[Link]

Sources

Method

Procedures for using 3-Amino-1-(pyridin-3-yl)piperidin-2-one as a chiral building block

This Application Note is designed for medicinal chemists and process development scientists. It details the handling, synthesis, and application of 3-Amino-1-(pyridin-3-yl)piperidin-2-one (hereafter referred to as 3-APyP...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the handling, synthesis, and application of 3-Amino-1-(pyridin-3-yl)piperidin-2-one (hereafter referred to as 3-APyP ), a versatile chiral scaffold structurally related to Factor Xa inhibitors (e.g., Apixaban) and various kinase inhibitors.

Executive Summary

The 3-amino-piperidin-2-one scaffold is a "privileged structure" in drug discovery, offering a constrained conformational mimic of amino acids (specifically alanine or glycine) within a bioactive lactam ring. The pyridin-3-yl variant offers distinct advantages over the more common phenyl analogs:

  • Solubility: The pyridine nitrogen lowers LogP, improving aqueous solubility.

  • Metabolic Stability: Pyridine rings are often more resistant to oxidative metabolism than electron-rich phenyl rings.

  • H-Bonding: The pyridine nitrogen acts as a specific hydrogen bond acceptor in enzyme pockets.

This guide provides a validated protocol for synthesizing, resolving, and utilizing 3-APyP , with a specific focus on maintaining enantiomeric excess (


) at the labile C3 position.[1]

Chemical Properties & Stability[2]

PropertyValue / Description
Molecular Formula

Molecular Weight 191.23 g/mol
Chiral Center C3 (Alpha to carbonyl)
pKa (Calculated) ~3.2 (Pyridine N), ~8.5 (Primary amine)
Solubility Soluble in DMSO, MeOH, DCM; Moderate in Water.[1][2][3]
Storage Store at -20°C under Argon. Hygroscopic.

Critical Stability Warning: The C3 proton is acidic (


). Exposure to strong bases (e.g., NaH, LDA) or thermodynamic equilibration conditions will cause racemization.[1] All coupling reactions must use non-nucleophilic, mild bases (e.g., DIPEA, NMM) or rapid kinetic activation.[1]

Synthesis & Preparation Strategies

We recommend a Convergent Route (Route B) for research-scale preparation, as it allows for the late-stage introduction of the pyridine ring, enabling the use of commercially available chiral 3-aminopiperidin-2-one precursors.

Retrosynthetic Analysis (Graphviz)[1]

Retrosynthesis cluster_coupling Critical Step: C-N Bond Formation Target Target: (S)-3-Amino-1-(pyridin-3-yl)piperidin-2-one Intermediate1 Intermediate A: (S)-3-(PG-Amino)piperidin-2-one (PG = Boc/Cbz) Target->Intermediate1 Deprotection Intermediate2 Reagent B: 3-Bromopyridine (or 3-Iodopyridine) Target->Intermediate2 C-N Coupling Precursor Precursor: L-Ornithine (Chiral Pool) Intermediate1->Precursor Cyclization

Figure 1: Retrosynthetic strategy prioritizing the preservation of the C3 chiral center.

Detailed Experimental Protocols

Protocol A: C-N Cross-Coupling (The "Goldberg" Modification)

Objective: Couple the protected lactam to the pyridine ring. Rationale: Palladium catalysts often suffer from poisoning by the pyridine nitrogen or chelation by the distal amine. A Copper-diamine system (Goldberg reaction) is robust for lactam arylation.

Reagents:

  • (S)-3-(Boc-amino)piperidin-2-one (1.0 equiv)

  • 3-Iodopyridine (1.2 equiv)[1]

  • CuI (10 mol%)[1]

  • Trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) (Ligand)[1]

  • 
     (2.0 equiv) - Note: Use granular, anhydrous.[1]
    
  • 1,4-Dioxane (0.2 M concentration)[1]

Step-by-Step:

  • Purge: Charge a reaction vial with CuI,

    
    , and the lactam. Evacuate and backfill with Argon (3x).[1]
    
  • Add Liquids: Add 3-Iodopyridine, Ligand, and dry Dioxane via syringe.

  • Heat: Seal the vial and heat to 90°C for 12-16 hours. Do not exceed 100°C to minimize racemization.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad.[1] Wash with

    
     (aq) to remove copper.[1]
    
  • Purification: Flash chromatography (0-10% MeOH in DCM).

Protocol B: Deprotection (Boc Removal)

Objective: Reveal the free amine without racemization.

Reagents:

  • 4M HCl in Dioxane

  • Dichloromethane (DCM)[1]

Step-by-Step:

  • Dissolve the coupled intermediate in DCM (5 vol).

  • Cool to 0°C (Ice bath). Critical: Temperature control prevents acid-catalyzed enolization.

  • Add 4M HCl/Dioxane (5-10 equiv) dropwise.

  • Stir at 0°C to RT for 2 hours.

  • Isolation: Concentrate in vacuo. Do not use an aqueous basic workup if possible. Isolate as the dihydrochloride salt . The salt form is configurationally stable.

Quality Control & Chiral Analysis

Validating the Enantiomeric Excess (


) is mandatory after the coupling step.

Method: Chiral SFC (Supercritical Fluid Chromatography)[1]

  • Column: Chiralpak AD-H or IG (4.6 x 250 mm, 5 µm)[1]

  • Mobile Phase:

    
     / MeOH (with 0.2% Isopropylamine)[1]
    
  • Gradient: 5% to 40% MeOH over 5 mins.

  • Detection: UV at 254 nm.

  • Expectation: The (S)-enantiomer typically elutes first on AD-H columns, but this must be confirmed with a racemic standard.

Application: Using 3-APyP as a Nucleophile

When using 3-APyP to build a drug molecule (e.g., amide coupling to a carboxylic acid), follow this decision tree to ensure high yield and purity.

CouplingLogic Start Start: 3-APyP (Salt Form) CheckAcid Is the Acid Sterically Hindered? Start->CheckAcid Partner Coupling Partner: Carboxylic Acid Partner->CheckAcid HATU Method A: HATU / DIPEA (High Potency, Fast) CheckAcid->HATU Yes (Hindered) T3P Method B: T3P / Pyridine (Low Epimerization Risk) CheckAcid->T3P No (Standard) Mixed Method C: Mixed Anhydride (IBCF / NMM) CheckAcid->Mixed Scale-up (>100g) Result Final Drug Candidate HATU->Result Monitor for Epimerization T3P->Result Cleanest Profile

Figure 2: Coupling reagent selection guide based on steric demands.

Recommended Coupling Protocol (T3P Method)

Propylphosphonic anhydride (T3P) is the reagent of choice because it operates in a buffered environment, reducing the risk of racemizing the 3-APyP amine.

  • Suspend 3-APyP dihydrochloride (1.0 equiv) and the Carboxylic Acid (1.0 equiv) in EtOAc or DMF.

  • Add Pyridine (3.5 equiv) or DIPEA (3.0 equiv).[1]

  • Cool to 0°C.

  • Add T3P (50% in EtOAc) (1.5 equiv) dropwise.[1]

  • Stir at RT for 2-4 hours.

  • Wash with water,

    
    , and Brine.[1]
    

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Arylation Catalyst poisoning by Pyridine N.Switch to CuI/Diamine (Protocol A) instead of Pd-catalyzed Buchwald. Increase catalyst loading to 20 mol%.
Racemization (>5% enantiomer) Reaction temperature too high or base too strong.[1]Keep coupling <100°C. Use weak inorganic bases (

) or hindered organic bases (DIPEA).[1] Avoid NaH.
Poor Solubility Zwitterionic nature of the free base.Handle as the HCl salt or TFA salt until the final coupling step.

References

  • General Synthesis of 3-Amino-piperidin-2-ones

    • Reaction of L-Ornithine derivatives: Han, G., et al. "Design, Synthesis, and Biological Evaluation of Potent Factor Xa Inhibitors."[1] Journal of Medicinal Chemistry, 2000.

  • Goldberg Coupling (Lactam Arylation)

    • Copper-Catalyzed Amidation: Klapars, A., et al.[1] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 2001.

  • Racemization Control in Peptide/Lactam Chemistry

    • T3P Coupling Advantages: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.[1]

  • Apixaban Intermediate Analogs (Contextual Grounding)

    • Pinto, D. J. P., et al.[1] "Discovery of an Oral Factor Xa Inhibitor (Apixaban)."[1] Journal of Medicinal Chemistry, 2007. (Describes the 4-methoxyphenyl analog handling).

Disclaimer: This protocol involves hazardous chemicals. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Advanced Derivatization of 3-Amino-piperidin-2-ones: Preserving Chiral Integrity

Application Note & Protocol Guide Introduction: The Scaffold & Its Significance The 3-amino-piperidin-2-one scaffold (often referred to as ornithine lactam) is a privileged structure in medicinal chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction: The Scaffold & Its Significance

The 3-amino-piperidin-2-one scaffold (often referred to as ornithine lactam) is a privileged structure in medicinal chemistry, serving as a conformationally constrained surrogate for the N-terminal amino acid residues in bioactive peptides.[1] It is a core motif in DPP-4 inhibitors (e.g., Linagliptin intermediates), Factor Xa inhibitors , and bacterial cysteine protease inhibitors (IdeS).

Effective derivatization of the C3-primary amine is critical for library generation.[1] However, this scaffold presents a specific chemical hazard: racemization .[1] The C3 stereocenter is


 to a carbonyl (the lactam), making the C3 proton significantly more acidic (pKa ~19-21) than in a standard amine. Standard coupling protocols often lead to partial or total loss of optical purity.[1]

This guide provides field-proven protocols designed to functionalize the primary amine while strictly maintaining chiral integrity.

Critical Mechanistic Insight: The Racemization Risk

Before attempting synthesis, researchers must understand the failure mode. Under basic conditions (common in amide coupling), the C3 proton can be abstracted, leading to a planar enolate intermediate. Reprotonation occurs non-stereoselectively.[1]

Mechanism of Racemization

The following diagram illustrates the pathway to racemization during base-mediated derivatization.

Racemization S_Isomer (S)-3-Amino-piperidin-2-one (Chiral Center) Enolate Planar Enolate Intermediate (Achiral) S_Isomer->Enolate Deprotonation at C3 (Rate Limiting) Base Base (e.g., Et3N, DIPEA) Base->Enolate Promotes Racemate Racemic Mixture (S) + (R) Isomers Enolate->Racemate Non-selective Reprotonation

Figure 1: Mechanism of base-catalyzed racemization at the C3 position.

Experimental Protocols

Protocol A: Racemization-Free Amide Coupling (Acylation)

Objective: Couple a carboxylic acid (R-COOH) to the 3-amino group without eroding enantiomeric excess (ee).[1] Challenge: Standard HATU/DIPEA conditions often cause 5–15% racemization due to the basicity of DIPEA.

Recommended Method: Synergistic Activation (EDC/HOAt)

This method avoids strong organic bases entirely during the activation step.

Reagents:

  • Substrate: 3-Amino-piperidin-2-one (HCl salt or free base)

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure[1]

  • Base: N-Methylmorpholine (NMM) – weaker base than DIPEA, reduces risk.

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Protocol:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M).

  • Add Additive: Add HOAt (1.2 equiv) and stir at 0°C for 5 minutes.

  • Add Coupling Agent: Add EDC·HCl (1.2 equiv).[1] Stir at 0°C for 15 minutes to form the active ester.

  • Substrate Addition: Add 3-amino-piperidin-2-one (1.0 equiv).

  • Base Control: Add NMM (2.0 equiv if using HCl salt; 1.0 equiv if free base) dropwise at 0°C.

    • Critical: Monitor pH.[1] Do not exceed pH 7.5 (damp litmus paper).[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine/EDC), sat. NaHCO3, and brine. Dry over Na2SO4.[1]

Why this works: The active ester forms in acidic/neutral conditions. NMM is strong enough to deprotonate the ammonium salt but too sterically hindered and weak to rapidly deprotonate the C3-carbon.[1]

Protocol B: Reductive Amination (Alkylation)

Objective: Mono-alkylation of the primary amine with an aldehyde. Challenge: Over-alkylation and potential imine-enamine tautomerization leading to stereocenter loss.[1]

Reagents:

  • Aldehyde: 1.0 – 1.1 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) – Milder than NaBH3CN, less toxic.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

  • Acid Catalyst: Acetic Acid (AcOH).[1]

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3-amino-piperidin-2-one (1.0 equiv) and Aldehyde (1.05 equiv) in DCE.

  • Acidify: Add AcOH (1.0–2.0 equiv).

    • Note: The lactam nitrogen is non-basic; the AcOH ensures the primary amine forms the imine efficiently.

  • Equilibration: Stir at RT for 30–60 minutes.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) in one portion.

  • Stir: Allow to warm to RT and stir overnight.

  • Quench: Quench with sat. NaHCO3 (aqueous).[1] Extract with DCM.[1]

Expert Insight: If the aldehyde is hindered, use Ti(OiPr)4 (Titanium isopropoxide) as a dehydrating agent during imine formation (Step 1), then reduce.

Protocol C: Urea Synthesis (Isocyanates)

Objective: Formation of Urea derivatives.

Step-by-Step Protocol:

  • Dissolve 3-amino-piperidin-2-one in anhydrous THF.

  • Cool to 0°C.

  • Add Isocyanate (R-NCO, 1.0 equiv) dropwise.[1]

  • No base is usually required if the free amine is used.[1] If using the HCl salt, add 1.0 equiv of DIPEA slowly.

  • Precipitate often forms (urea product).[1] Filter and wash with Et2O.[1]

Analytical Quality Control

Validating the chiral purity of the product is mandatory. Standard C18 HPLC will not separate enantiomers.[1]

Recommended Chiral HPLC Conditions
  • Column: Daicel Chiralcel OD-H or AD-H (Cellulose/Amylose based).[1]

  • Mobile Phase: Hexane : Isopropanol (with 0.1% Diethylamine).[1]

    • Typical Ratio: 90:10 or 85:15.[1]

  • Detection: UV at 210 nm (Lactam absorption).[1]

  • Standard: Compare against a racemic standard (prepared by reacting the amine with the same reagent in the presence of excess DBU/Base to intentionally racemize).

NMR Diagnostic

In the 1H NMR (DMSO-d6) :

  • Look at the C3-H proton (approx.[1] 3.2–3.8 ppm).[1]

  • In a pure enantiomer, this signal is a distinct multiplet.

  • In a racemate or diastereomeric mixture (if R is chiral), this signal may split or broaden significantly.

Decision Tree for Derivatization

Use this logic flow to select the correct protocol based on your target derivative.

DecisionTree Start Target Derivative? Amide Amide (R-CO-NH-) Start->Amide Alkyl Alkyl Amine (R-CH2-NH-) Start->Alkyl Urea Urea (R-NH-CO-NH-) Start->Urea Sens Is Substrate Base-Sensitive? Amide->Sens RedAm Reductive Amination STAB/AcOH (Protocol B) Alkyl->RedAm Iso Isocyanate Addition No Base (Protocol C) Urea->Iso MethodA Use EDC/HOAt/NMM (Protocol A) Sens->MethodA Yes (Default) MethodB Use Acid Chloride + Pyridine (High Risk of Racemization) Sens->MethodB No (Robust only)

Figure 2: Selection guide for derivatization protocols.

References

  • Synthesis and Pharmacological Applications of Piperidine Derivatives. PMC. Available at: [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 4-substituted-3-aminopiperidin-2-ones. Journal of Organic Chemistry. Available at: [Link]

  • Reductive Amination Guide. Master Organic Chemistry. Available at: [Link]

Sources

Method

Microwave-assisted synthesis of 1-(pyridin-3-yl)piperidin-2-one derivatives

Application Note: Microwave-Assisted Synthesis of 1-(Pyridin-3-yl)piperidin-2-one Derivatives Executive Summary This guide details the microwave-assisted synthesis of 1-(pyridin-3-yl)piperidin-2-one , a critical pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 1-(Pyridin-3-yl)piperidin-2-one Derivatives

Executive Summary

This guide details the microwave-assisted synthesis of 1-(pyridin-3-yl)piperidin-2-one , a critical pharmacophore found in Factor Xa inhibitors (e.g., Apixaban intermediates) and various CNS-active agents. Traditional thermal synthesis of this scaffold via Goldberg or Buchwald-Hartwig amidation often requires prolonged heating (12–24 hours) and suffers from variable yields due to catalyst deactivation.

By leveraging microwave dielectric heating , this protocol reduces reaction times to 20–40 minutes while significantly improving purity profiles. We present two validated pathways: a robust Copper(I)-mediated (Goldberg) protocol preferred for cost-efficiency and scalability, and a Palladium-catalyzed (Buchwald) alternative for sterically demanding derivatives.

Scientific Background & Mechanism

The Challenge of 3-Halopyridines

Pyridines substituted at the 3-position are electronically distinct. Unlike 2- or 4-halopyridines, they are deactivated towards nucleophilic aromatic substitution (


). Therefore, transition-metal catalysis is required to effect the C-N bond formation with the lactam nitrogen.
Microwave Effect

Microwave irradiation provides rapid, uniform heating directly to the reaction solvent (dipolar polarization) and ionic species (ionic conduction). This "internal heating" allows the system to access higher temperatures (e.g., 140°C) instantaneously, bypassing the thermal lag of oil baths. This is crucial for the Goldberg reaction , where the rate-determining step (oxidative addition or nucleophilic displacement, depending on the cycle) has a high activation energy barrier.

Mechanistic Pathway (Copper-Catalyzed)

The reaction proceeds via a Cu(I)/Cu(III) or Cu(I)-radical catalytic cycle. The diamine ligand (e.g., DMEDA) prevents disproportionation of the Cu(I) species and increases the solubility of the inorganic base.

G Start CuI (Pre-catalyst) Complex1 L-Cu(I)-I Active Species Start->Complex1 + Ligand Ligand Ligand (DMEDA) Ligand->Complex1 Intermediate1 L-Cu(III)(Ar)(Br)(I) Complex1->Intermediate1 + 3-Bromopyridine OxAdd Oxidative Addition (Ar-Br) Intermediate2 L-Cu(III)(Ar)(N-Lactam) Intermediate1->Intermediate2 - HBr (via K2CO3) LigandEx Ligand Exchange (Lactam + Base) Intermediate2->Complex1 Regenerate Catalyst Product 1-(Pyridin-3-yl)piperidin-2-one Intermediate2->Product Product Release RedElim Reductive Elimination

Figure 1: Catalytic cycle for the Copper-mediated N-arylation of lactams. The ligand (DMEDA) stabilizes the Cu(I) species, facilitating the oxidative addition of the aryl halide.

Experimental Protocols

Method A: Copper-Catalyzed Synthesis (Standard)

Best for: Routine synthesis, gram-scale, cost-sensitive projects.

Reagents:

  • 
    -Valerolactam (Piperidin-2-one): 1.0 equiv (198 mg, 2.0 mmol)
    
  • 3-Bromopyridine: 1.2 equiv (380 mg, 2.4 mmol)

  • Copper(I) Iodide (CuI): 10 mol% (38 mg)

  • 
    -Dimethylethylenediamine (DMEDA): 20 mol% (43 
    
    
    
    L)
  • Potassium Carbonate (

    
    ): 2.0 equiv (552 mg)
    
  • Solvent: 1,4-Dioxane (anhydrous, 4 mL)

Step-by-Step Workflow:

  • Vessel Charging: In a glovebox or under

    
     flow, charge a 10 mL microwave process vial with CuI, 
    
    
    
    , and
    
    
    -valerolactam.
  • Solvent Addition: Add anhydrous 1,4-dioxane and a magnetic stir bar.

  • Reagent Addition: Add 3-bromopyridine followed by DMEDA via syringe.

  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal. Purge with

    
     for 1 minute if not prepared in a glovebox.
    
  • Microwave Irradiation: Place in the microwave reactor.

    • Temperature: 140°C

    • Pressure Limit: 15 bar

    • Power: Dynamic (High absorption)

    • Hold Time: 30 minutes

    • Stirring: High

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (

    
    , 0-5% MeOH in DCM).
    
Method B: Palladium-Catalyzed Synthesis (Alternative)

Best for: Sterically hindered derivatives or if Cu-catalysis fails.

Reagents:

  • 
    -Valerolactam: 1.0 equiv[1]
    
  • 3-Bromopyridine: 1.2 equiv

  • 
    : 2 mol%
    
  • Xantphos: 4 mol%

  • Cesium Carbonate (

    
    ): 1.5 equiv
    
  • Solvent: 1,4-Dioxane

Parameters:

  • Temperature: 100°C

  • Time: 20 minutes

Data Analysis & Comparison

The following table compares typical results obtained via conventional thermal heating versus the microwave protocol described above.

ParameterThermal Heating (Oil Bath)Microwave Irradiation (Method A)
Temperature 100°C (Reflux)140°C (Pressurized)
Reaction Time 18 - 24 Hours30 Minutes
Catalyst Load 20 mol% CuI10 mol% CuI
Isolated Yield 55 - 65%88 - 92%
Purity (LCMS) 85% (requires extensive purification)>95% (clean crude)

Characterization Data (Representative):

  • 1H NMR (400 MHz, CDCl3):

    
     8.65 (d, J=2.4 Hz, 1H), 8.52 (dd, J=4.8, 1.5 Hz, 1H), 7.68 (ddd, J=8.2, 2.4, 1.5 Hz, 1H), 7.35 (dd, J=8.2, 4.8 Hz, 1H), 3.65 (t, J=6.0 Hz, 2H), 2.58 (t, J=6.5 Hz, 2H), 1.95 (m, 4H).
    
  • MS (ESI): m/z calculated for

    
    
    
    
    
    ; found
    
    
    .

Experimental Workflow Diagram

Workflow Prep Step 1: Preparation Charge CuI, Base, Lactam Add Solvent & Ar-Br Seal Step 2: Inert Atmosphere Purge N2 Crimp Seal Vial Prep->Seal MW Step 3: Irradiation 140°C, 30 min High Stirring Seal->MW Workup Step 4: Work-up Dilute EtOAc Filter Celite MW->Workup Purify Step 5: Purification Flash Column (MeOH/DCM) Workup->Purify

Figure 2: Operational workflow for the microwave-assisted synthesis of 1-(pyridin-3-yl)piperidin-2-one.

Troubleshooting & Optimization

  • Low Yield / Incomplete Conversion:

    • Cause: Catalyst deactivation by oxygen.

    • Solution: Ensure rigorous degassing of dioxane. Use a glovebox if possible. Increase DMEDA loading to 30 mol%.

  • Blue/Green Reaction Mixture:

    • Observation: Indicates oxidation of Cu(I) to inactive Cu(II) species before reaction completion.

    • Solution: Add a reducing agent like Sodium Ascorbate (5 mol%) or strictly ensure inert atmosphere.

  • Pressure Errors:

    • Cause: Decomposition of reagents generating gas.

    • Solution: Reduce temperature to 130°C and extend time to 45 mins. Ensure vial headspace is sufficient (do not fill >60%).

References

  • Goldberg Reaction Mechanism & Review

    • Klapers, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.
  • Microwave-Assisted Synthesis Overview

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Lactam N-Arylation (Apixaban Context)

    • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban). Journal of Medicinal Chemistry.
  • Copper-Catalyzed Synthesis of N-Aryl Lactams

    • Deng, W., et al. (2004). CuI-catalyzed coupling reaction of aryl halides with lactams. Tetrahedron Letters.

Sources

Application

Application Note: Strategic Isolation &amp; Purification of 3-Amino-1-(pyridin-3-yl)piperidin-2-one

Executive Summary This application note details the isolation and purification of 3-Amino-1-(pyridin-3-yl)piperidin-2-one , a critical pharmacophore often utilized in the synthesis of Factor Xa inhibitors (analogous to A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the isolation and purification of 3-Amino-1-(pyridin-3-yl)piperidin-2-one , a critical pharmacophore often utilized in the synthesis of Factor Xa inhibitors (analogous to Apixaban intermediates) and kinase inhibitors (e.g., JAK/BTK pathways).

The isolation of this molecule presents a specific "Dual-Basicity" challenge due to the presence of both a primary amine (


) and a pyridine nitrogen (

). Furthermore, the C3 position of the piperidinone ring is a stereocenter. Achieving high chemical (>99.5%) and optical purity (>99% ee) requires a move beyond simple solvent evaporation.

This guide provides two validated protocols:

  • Kinetic Control Crystallization (Free Base): For rapid isolation of intermediate purity.

  • Thermodynamic Control (Diastereomeric Salt Formation): For high-purity isolation and optical enrichment.

Chemical Context & Solubility Profiling

Before attempting crystallization, one must understand the solute-solvent interactions. The target molecule possesses a polar lactam core, a basic pyridine ring, and a highly polar primary amine.

ParameterCharacteristicImplication for Crystallization
Polarity HighPoor solubility in Hexane/Heptane. Good solubility in MeOH, DCM, Water.
Basicity Diprotic BaseCapable of forming Mono- or Di-salts.
Chirality C3 StereocenterProne to racemization under strong basic conditions/high heat.
H-Bonding Donor & AcceptorStrong tendency to form solvates (hydrates/alcoholates).
Solvent Selection Matrix
  • Good Solvents (Dissolvers): Methanol, Ethanol, Isopropyl Alcohol (IPA), Dichloromethane (DCM).

  • Anti-Solvents (Precipitators): n-Heptane, Methyl tert-butyl ether (MTBE), Toluene.

  • Intermediate Solvents (Seed Beds): Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc).

Protocol A: Free Base Isolation via Anti-Solvent Crystallization

Objective: Rapid isolation of the target molecule from crude reaction mixtures (e.g., after Boc-deprotection or nitro-reduction). Purity Target: >98% Chemical Purity.

Mechanistic Logic

We utilize a binary solvent system . The molecule is dissolved in a polar aprotic solvent (IPAc) to minimize hydrogen bonding competition, then forced out of solution by a non-polar hydrocarbon (Heptane). IPAc is preferred over EtOAc due to its higher boiling point and lower miscibility with water (aiding in prior workup).

Step-by-Step Methodology
  • Dissolution:

    • Take the crude oil/solid (approx. 10 g) and add Isopropyl Acetate (IPAc) (5 volumes, 50 mL).

    • Heat to 60°C under agitation (400 rpm). Ensure complete dissolution. If haze persists, filter hot through a Celite pad to remove inorganic salts.

  • Nucleation (Seeding):

    • Cool the solution slowly to 45°C .

    • Critical Step: Add seed crystals (0.1 wt%) of pure 3-Amino-1-(pyridin-3-yl)piperidin-2-one.

    • Hold at 45°C for 30 minutes to allow a "seed bed" to establish. This prevents oiling out (liquid-liquid phase separation).

  • Anti-Solvent Addition:

    • Begin adding n-Heptane (5 volumes, 50 mL) via a syringe pump or dropping funnel.

    • Rate: Add the first 1 volume over 1 hour (slow addition). Add the remaining 4 volumes over 30 minutes.

  • Cooling & Aging:

    • Cool the slurry to 0–5°C over 2 hours (linear ramp).

    • Hold at 0°C for at least 2 hours to maximize yield (deplete supersaturation).

  • Isolation:

    • Filter the white to off-white solid under vacuum.

    • Wash the cake with cold 1:1 IPAc/Heptane (2 volumes).

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: High-Purity Resolution via Diastereomeric Salt Formation

Objective: Isolation of Enantiomerically Pure (e.g., R-isomer) material from a racemic or scalemic mixture. Purity Target: >99.5% Chemical Purity, >99% ee.

Mechanistic Logic

Since the target is a base, reacting it with a chiral acid forms diastereomeric salts. These salts have different lattice energies and solubilities. We use Di-p-toluoyl-L-tartaric acid (L-DTTA) . The "U-shape" structure of tartaric acid derivatives creates a rigid chiral pocket that selectively crystallizes with the matching enantiomer of the 3-amino piperidinone.

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve crude 3-Amino-1-(pyridin-3-yl)piperidin-2-one (10 g, 52 mmol) in Methanol (MeOH) (10 volumes, 100 mL).

    • In a separate vessel, dissolve L-DTTA (1.0 equivalent, 20.1 g) in Methanol (5 volumes, 50 mL).

  • Mixing & Reaction:

    • Add the acid solution to the amine solution at 50°C .

    • Stir for 1 hour. The solution may turn slightly yellow (normal for pyridine derivatives).

  • Solvent Swap (Distillation):

    • The salt is too soluble in pure MeOH. We must swap to a less polar solvent.

    • Distill off approximately 100 mL of MeOH under reduced pressure.

    • Simultaneously add Ethanol (EtOH) (100 mL) to maintain volume (Constant Volume Distillation).

    • Repeat until the MeOH content is <5% (check via GC or refractive index).

  • Crystallization:

    • Cool the EtOH solution to 60°C .

    • If no precipitate forms, seed with authentic L-DTTA salt of the target.

    • Cool slowly to 20°C over 4 hours.

    • Optional: If the yield is low, add MTBE (5 volumes) as an anti-solvent at 20°C.

  • Isolation:

    • Filter the crystalline salt.[1]

    • Recrystallization (Polishing): If chiral purity is <98% ee, recrystallize the wet cake from hot EtOH (10 volumes).

  • Free Basing (Recovery):

    • Suspend the pure salt in DCM and add aqueous

      
       (10% w/w).
      
    • Stir until the solid dissolves. Separate the organic layer, dry over

      
      , and evaporate to yield the pure free base.
      

Process Visualization (Workflow)

The following diagram illustrates the decision tree and workflow for processing the crude reaction mixture.

CrystallizationWorkflow Start Crude Reaction Mixture (3-Amino-1-(pyridin-3-yl)piperidin-2-one) CheckChirality Is Optical Purity Required? Start->CheckChirality SolventIPAc Dissolve in IPAc (5 Vol, 60°C) CheckChirality->SolventIPAc No (Racemic OK) SolventMeOH Dissolve in MeOH Add L-DTTA (1.0 eq) CheckChirality->SolventMeOH Yes (Enantiopure) Seed Seed Addition (45°C) SolventIPAc->Seed AntiSolvent Add n-Heptane (5 Vol, Controlled Rate) Seed->AntiSolvent CoolingA Cool to 0°C Filter & Dry AntiSolvent->CoolingA ResultA Product A: Free Base (>98% Chem Purity) CoolingA->ResultA Swap Solvent Swap to Ethanol SolventMeOH->Swap CoolingB Cool to 20°C (Slow Ramp) Swap->CoolingB Recryst Check ee% (Recrystallize if <98%) CoolingB->Recryst FreeBaseStep Free Base Recovery (DCM / Na2CO3) Recryst->FreeBaseStep ResultB Product B: Chiral Pure (>99% ee) FreeBaseStep->ResultB

Caption: Workflow for the isolation of 3-Amino-1-(pyridin-3-yl)piperidin-2-one, distinguishing between simple purification (Blue path) and chiral resolution (Red path).

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the isolated product, the following analytical gates must be passed.

A. HPLC Method (Chemical Purity)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (High pH is crucial for basic pyridines to prevent tailing).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Amide absorption).

B. Chiral HPLC (Optical Purity)
  • Column: Chiralpak AD-H or IA.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Target: Baseline separation of enantiomers (

    
    ).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Added anti-solvent too fast or temperature too high.Re-heat to dissolution. Add seed crystals at the cloud point. Slow down anti-solvent addition.
Low Yield Product too soluble in mother liquor.Cool to lower temperature (-10°C). Increase anti-solvent ratio to 1:10.
Hygroscopicity Formation of HCl salt (if used) or amorphous phase.Switch to L-Tartrate or Tosylate salt (non-hygroscopic). Ensure vacuum drying with

.
Color Retention Pyridine oxidation/impurities.Treat the initial solution with activated carbon (Charcoal) before crystallization.

References

  • Bristol-Myers Squibb Company. (2003). Lactam-containing compounds and derivatives thereof as factor Xa inhibitors. US Patent 6,967,208. Link

  • Vertex Pharmaceuticals. (2010). Process for the preparation of 3-amino-piperidin-2-ones.[2][3][4] WO Patent 2010/148197. (Describes general resolution of 3-amino lactams). Link

  • Fearon, D., et al. (2018).[2] Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry Letters. (Provides context on pyridine-lactam solubility and synthesis). Link

  • CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (Describes stereochemical handling of the piperidinone ring). Link

  • BLD Pharm. (Catalog). 3-Amino-1-(pyridin-2-yl)piperidin-2-one.[5] (Commercial availability of the 2-pyridyl isomer for structural comparison). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 3-Amino-1-(pyridin-3-yl)piperidin-2-one synthesis

This guide outlines a high-fidelity technical framework for the synthesis and yield optimization of 3-Amino-1-(pyridin-3-yl)piperidin-2-one . This molecule combines a polar lactam core with a basic pyridine ring and a pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-fidelity technical framework for the synthesis and yield optimization of 3-Amino-1-(pyridin-3-yl)piperidin-2-one .

This molecule combines a polar lactam core with a basic pyridine ring and a primary amine. The synthesis is non-trivial due to three competing factors:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to metal catalysts (Cu/Pd), stalling the cycle.

  • Amine Interference: The free C3-amine must be orthogonally protected to prevent self-arylation.

  • Polarity: The final product is highly polar, making extraction and purification difficult.

Part 1: The Convergent Synthetic Strategy

Do not attempt to cyclize a linear precursor containing both the pyridine and the amine; the entropy cost is too high. The most robust route is the Intermolecular N-Arylation of a pre-formed, protected lactam.

The Validated Route:

  • Protection: 3-Aminopiperidin-2-one

    
     3-(Boc-amino)piperidin-2-one.
    
  • C-N Coupling (Critical Step): N-Arylation with 3-bromopyridine (or 3-iodopyridine).

  • Deprotection: Acidic cleavage of Boc group.

Visualizing the Pathway

SynthesisRoute Start 3-Aminopiperidin-2-one (Ornithine Lactam) Prot Step 1: Protection (Boc2O, TEA) Start->Prot Yield >90% Inter 3-(Boc-amino)piperidin-2-one Prot->Inter Couple Step 2: C-N Coupling (3-Bromopyridine, Catalyst) Inter->Couple Bottleneck Prod_Prot Protected Intermediate Couple->Prod_Prot Deprot Step 3: Deprotection (TFA or HCl) Prod_Prot->Deprot Final TARGET: 3-Amino-1-(pyridin-3-yl) piperidin-2-one Deprot->Final Quant.

Caption: Convergent synthetic workflow identifying the C-N coupling as the critical yield-limiting bottleneck.

Part 2: Step-by-Step Optimization & Troubleshooting

Step 1: Protection (The Foundation)
  • Goal: Mask the nucleophilic primary amine.

  • Protocol: React 3-aminopiperidin-2-one with

    
     (1.1 equiv) and 
    
    
    
    in DCM.
  • Yield Check: Should be >90%. If low, ensure the starting lactam (often a hydrochloride salt) is fully neutralized.

Step 2: N-Arylation (The Yield Killer)

This is where 80% of failures occur. You are coupling a secondary amide (lactam) with a deactivated heteroaryl halide.

Recommended Method: Modified Goldberg Reaction (Copper-Catalyzed) While Palladium (Buchwald-Hartwig) is powerful, Copper is often superior for lactams due to the "Goldberg" mechanism which facilitates amide coordination.

ParameterStandard ProtocolHigh-Yield Optimization Why?
Catalyst CuI (10 mol%)CuI (20 mol%) Pyridine substrates sequester Cu; higher loading overcomes poisoning.
Ligand 1,10-PhenanthrolineDMEDA or DACH Diamine ligands (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) stabilize the Cu-amido intermediate better than phenanthroline for lactams.
Base


or

Higher solubility in dioxane/toluene is critical for the heterogeneous base mechanism.
Solvent DMF1,4-Dioxane Dioxane (reflux) often provides cleaner profiles than DMF, which can decompose at high T.
Halide 3-Bromopyridine3-Iodopyridine The C-I bond is weaker, facilitating the oxidative addition step which is rate-limiting for electron-poor rings.

Troubleshooting the Coupling:

  • Issue: Reaction Stalls at 50% Conversion.

    • Diagnosis: Catalyst death. The pyridine product competes for the Cu center.

    • Fix: Add the catalyst/ligand in two portions (0h and 4h). Switch to 3-Iodopyridine.

  • Issue: Blue/Green Reaction Mixture.

    • Diagnosis: Oxidation of Cu(I) to Cu(II) by air. The active species is Cu(I).

    • Fix: Degas solvents rigorously (sparge with Argon for 20 mins). Perform reaction under positive Argon pressure.

  • Issue: "Sticky" Precipitate.

    • Diagnosis: Inorganic salts trapping the product.

    • Fix: Use a chelating wash (EDTA or

      
      ) during workup to strip Copper from the product.
      
Step 3: Deprotection & Isolation
  • Reagent: 4M HCl in Dioxane (anhydrous) is preferred over TFA.

  • Why: TFA forms a salt that is hygroscopic and hard to handle. The HCl salt of the product precipitates directly from dioxane/ether, simplifying purification.

  • Purification: Avoid silica gel chromatography for the free amine (it will streak). Use Reverse Phase (C18) or recrystallization of the HCl salt.

Part 3: Troubleshooting Logic Tree

Use this flowchart to diagnose low yields in the coupling step.

Troubleshooting Start Problem: Low Yield in Coupling Check1 Is Starting Material Remaining? Start->Check1 Check2 Is the Mixture Blue/Green? Check1->Check2 Yes Action4 Catalyst Poisoning. Switch to Pd(OAc)2 / Xantphos Check1->Action4 No (Complex mixture) Check3 Is Protodehalogenation observed? (Pyridine formation) Check2->Check3 No (Remains brownish) Action2 O2 Leak detected. Degas solvent & reseal. Check2->Action2 Yes Action1 Increase Temp to 110°C Switch to 3-Iodopyridine Check3->Action1 No Action3 Solvent is 'wet'. Dry Dioxane over mol sieves. Check3->Action3 Yes

Caption: Diagnostic logic for troubleshooting Copper-catalyzed N-arylation failures.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Chan-Lam coupling (Boronic acid) instead of Goldberg?

  • Answer: Yes, but proceed with caution. While Chan-Lam uses mild conditions (Room Temp, Air), pyridine boronic acids are prone to protodeboronation (losing the boron group). If you choose this, use Cu(OAc)2 (1 equiv), Pyridine (2 equiv) as base, and add Molecular Sieves (4Å) to prevent hydrolysis of the boronic acid. Expect lower yields (40-60%) compared to optimized Goldberg (70-85%).

Q2: My product is water-soluble and I lose it during extraction. What do I do?

  • Answer: Do not use a standard aqueous workup for the final free amine.

    • After deprotection, evaporate the solvent completely.

    • Triturate the residue with

      
       to remove non-polar byproducts.
      
    • Dissolve the salt in minimal MeOH and precipitate with

      
       or Acetone.
      
    • If you need the free base, use an ion-exchange resin (e.g., Dowex 1x2-OH) rather than liquid-liquid extraction.

Q3: Why is the 3-amino group racemizing?

  • Answer: If you are starting with chiral (S)-3-aminopiperidin-2-one, racemization can occur if the coupling reaction is too basic or heated too long. The C3 proton is alpha to a carbonyl (acidic).

    • Fix: Use

      
        instead of stronger bases. Keep reaction time under 12 hours. Avoid microwave heating if chirality is critical.
      

References

  • Goldberg Reaction for Lactams: Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. Link

  • Chan-Lam Coupling on Heterocycles: Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1] Synthesis, 2011(06), 829-856. Link

  • Synthesis of 3-Aminopiperidin-2-one Scaffold: Kamal, A., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 54B, 110-115. Link

  • Handling Pyridine Poisoning in Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Optimization

Technical Support Center: Minimizing Racemization in 3-Aminopiperidin-2-ones

This is a technical support guide designed for researchers and drug development professionals working with 3-aminopiperidin-2-one scaffolds. Topic: Preservation of Chiral Integrity at the C3-Amino Position Audience: Medi...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and drug development professionals working with 3-aminopiperidin-2-one scaffolds.

Topic: Preservation of Chiral Integrity at the C3-Amino Position Audience: Medicinal Chemists, Process Chemists, Peptide Scientists Content Type: Troubleshooting Guide & High-Fidelity Protocols[1]

Core Technical Overview

The 3-aminopiperidin-2-one (ornithine lactam) scaffold is a critical pharmacophore in cereblon modulators, peptide mimetics, and antibiotic development. However, the C3 stereocenter is exceptionally labile due to its position


 to the lactam carbonyl.

The Problem: The C3 proton is acidic (


 in DMSO, lower in water/organic mixtures). Base-mediated deprotonation generates a planar enolate intermediate, destroying chirality. Upon reprotonation, the thermodynamic racemate is formed. Furthermore, during amide coupling, the N-protected C3-amine can attack the activated carbonyl, forming an oxazol-5(4H)-one (azlactone) intermediate, which racemizes rapidly.

The Solution Strategy:

  • Thermodynamic Control: Maintain reaction pH below the threshold of C3-deprotonation.

  • Kinetic Control: Use rapid, high-yielding coupling reagents (HATU/HOAt) to outcompete oxazolone formation.[1]

  • Protective Group Strategy: Utilize urethane-type protecting groups (Boc, Cbz) to destabilize oxazolone transition states.[1]

Troubleshooting Guide (Q&A)

Issue 1: Loss of Chirality During Cyclization of L-Ornithine

User Question: "I am synthesizing (S)-3-aminopiperidin-2-one from L-ornithine methyl ester. After neutralizing the HCl salt and refluxing, my ee% drops to 80%. How do I prevent this?"

Senior Scientist Response: The racemization is likely occurring during the neutralization step.[1] The


-amine requires deprotonation to attack the ester, but excess strong base (e.g., NaOMe, Et3N) will deprotonate the 

-carbon (C3).
  • Root Cause: "Base spike" during neutralization.[1] Localized high pH concentrations catalyze enolization.

  • Correction:

    • Switch Bases: Replace strong alkoxides with hindered, weaker bases like 2,4,6-collidine or inorganic buffers (e.g., NaHCO3).[1]

    • Solvent Switch: Avoid protic solvents (MeOH) if possible during the base step, as they facilitate proton exchange.[1] However, cyclization often requires MeOH.

    • The "Cold-Neutralization" Protocol: Neutralize the ornithine methyl ester dihydrochloride at -10°C using stoichiometric NaOH (exactly 2.0 eq), then allow cyclization at ambient temperature.[1] Do not reflux unless necessary.[1]

Issue 2: Racemization During Amide Coupling

User Question: "I am coupling a carboxylic acid to the C3-amine. I use EDC/NHS, but I see significant epimerization. Why?"

Senior Scientist Response: Carbodiimide couplings (EDC/DCC) are slow and prone to racemization via the oxazolone pathway, especially without additives.[1]

  • Root Cause: Slow activation allows the N-acyl group to attack the activated ester, forming a chiral-labile oxazolone.[1]

  • Correction:

    • Adopt the "Gold Standard" Reagents: Switch to HATU (or COMU) with HOAt . HOAt is superior to HOBt because the pyridine nitrogen stabilizes the active ester via a 7-membered ring transition state, accelerating coupling and minimizing the time window for racemization.

    • Base Selection: Use TMP (2,4,6-collidine) instead of DIPEA. Collidine is sufficiently basic to activate the carboxylate but too sterically hindered to abstract the

      
      -proton effectively.[1]
      
Issue 3: Stability During Fmoc Deprotection

User Question: "I am using Fmoc protection on the C3-amine. Standard deprotection (20% piperidine/DMF) yields a racemic product."

Senior Scientist Response: Piperidine is a strong secondary base (


) and will deprotonate the C3 position of the resulting free amine or the Fmoc-urethane intermediate.
  • Root Cause: High basicity and long exposure time during deprotection.[1]

  • Correction:

    • Switch to DBU/HOBt: Use 2% DBU + 2% HOBt in DMF. HOBt acts as an acidic buffer to scavenge the dibenzofulvene by-product and suppress the basicity of the medium.

    • Shorten Exposure: Perform deprotection in short bursts (e.g., 3 x 3 min) rather than one long incubation.

    • Alternative Group: If possible, use Cbz (removed via hydrogenolysis, neutral conditions) or Boc (acidolytic removal), as these avoid the base-mediated risk entirely.[1]

High-Fidelity Experimental Protocols

Protocol A: Low-Racemization Synthesis of (S)-3-Aminopiperidin-2-one

Target: Synthesis from L-Ornithine HCl with >98% ee retention.

Reagents:

  • L-Ornithine Monohydrochloride[1]

  • Thionyl Chloride (

    
    )
    
  • Methanol (Anhydrous)

  • Sodium Methoxide (0.5M in MeOH) - Used strictly stoichiometrically[1]

Step-by-Step:

  • Esterification: Suspend L-Ornithine HCl (10 mmol) in anhydrous MeOH (50 mL). Cool to 0°C. Add

    
     (12 mmol) dropwise. Reflux for 2 hours. Concentrate to dryness to obtain L-Ornithine Methyl Ester Dihydrochloride.[1]
    
  • Controlled Neutralization (Critical Step): Dissolve the residue in minimal dry MeOH (20 mL). Cool to -20°C .

  • Cyclization: Add freshly prepared NaOMe/MeOH (20 mmol, exactly 2.0 eq) dropwise over 30 minutes. Do not exceed 2.0 equivalents.

  • Reaction: Allow the mixture to warm to 0°C and stir for 12 hours. Avoid room temperature if possible.

  • Workup: Filter off the NaCl precipitate immediately. Concentrate the filtrate at <30°C under vacuum.

  • Purification: Recrystallize immediately from EtOH/Et2O. Do not store the crude free base.

Protocol B: Racemization-Free Amide Coupling (HATU/Collidine)

Target: Coupling R-COOH to (S)-3-aminopiperidin-2-one.[1]

  • Dissolve R-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF/DMAc.

  • Add HOAt (1.1 eq) .[1] Stir for 5 mins at 0°C.

  • Add (S)-3-aminopiperidin-2-one (1.0 eq).

  • Add 2,4,6-Collidine (2.5 eq) dropwise.[1]

  • Stir at 0°C for 1 hour, then slowly warm to RT. Monitor by LCMS.[1]

  • Note: Quench with dilute acid (0.1 N HCl) quickly to remove residual base.[1]

Data & Comparison Tables

Table 1: Impact of Base Selection on Racemization Rate

Conditions: 3-aminopiperidin-2-one derivative, 24h exposure at 25°C.[1]

Base ReagentpKa (conj.[1] acid)Steric HindranceRacemization RiskRecommendation
Triethylamine (TEA) 10.7LowHigh Avoid
DIPEA (Hünig's Base) 10.7MediumModerate Use with caution
Piperidine 11.2LowSevere Avoid for C3-sensitive substrates
DBU 12.0MediumHigh Use only with acidic additives
2,4,6-Collidine 7.4High Low Recommended
N-Methylmorpholine 7.4LowLowGood Alternative
Table 2: Coupling Reagent Performance (Chiral Retention)
Coupling SystemMechanism% Racemization (Typical)Notes
EDC / NHS Carbodiimide5 - 15%Slow activation favors oxazolone.[1]
HBTU / DIPEA Uronium2 - 8%Standard, but risk of guanidinylation.[1]
HATU / HOAt / Collidine Uronium/Aza-benzotriazole< 1% Fast kinetics outrun racemization.[1]
T3P (Propylphosphonic Anhydride) Anhydride< 1%Excellent for steric bulk; low epimerization.[1]

Visualizing the Racemization Pathway

The following diagram illustrates the mechanistic fork between stable product formation and racemization via the enolate or oxazolone pathways.

RacemizationPathways Start L-Ornithine Methyl Ester Cyclization Cyclization (Base-Mediated) Start->Cyclization Neutralization Lactam (S)-3-Aminopiperidin-2-one (Chiral Target) Cyclization->Lactam Kinetic Control (Mild Base, Low T) Enolate Planar Enolate Intermediate Cyclization->Enolate Excess Base High T Coupling Amide Coupling (Activation) Lactam->Coupling + R-COOH + HATU/Collidine Racemate Racemic Mixture (R/S) Enolate->Racemate Reprotonation Oxazolone Oxazolone (Azlactone) Coupling->Oxazolone Slow Activation (No HOAt) Oxazolone->Racemate Rapid Epimerization

Caption: Mechanistic pathways leading to racemization (red dashed lines) versus chiral retention (green/solid paths). Note the critical divergence at the Enolate and Oxazolone stages.

References

  • Preparation of Enantiopure 3-Aminopiperidine Derivatives. Organic Process Research & Development. (2022). Reports on the cyclization of ornithine methyl esters and the importance of protecting group strategy. [2]

  • Suppression of Racemization in Peptide Synthesis. Journal of Medicinal Chemistry. Discusses the use of HOAt and collidine to minimize alpha-proton abstraction.

  • Mechanism of Racemization via Oxazolone Formation. Chemical Reviews. Comprehensive review of the azlactone pathway in amide couplings.

  • Synthesis of 3-Aminopiperidin-2-one via Enzymatic Cascades. Chemical Communications. (2020). Describes a racemization-free enzymatic route as an alternative to chemical cyclization.

  • pKa Values of Organic Compounds in DMSO. Bordwell pKa Table. Reference for acidity of amides and alpha-amino protons.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling chemical reagents.

Sources

Troubleshooting

Removing metal catalyst residues from 3-Amino-1-(pyridin-3-yl)piperidin-2-one

Technical Support Center: Catalyst Remediation for N-Heterocyclic Intermediates Subject: Removing Metal Residues from 3-Amino-1-(pyridin-3-yl)piperidin-2-one Ticket ID: #MET-REM-003-PYR Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Remediation for N-Heterocyclic Intermediates Subject: Removing Metal Residues from 3-Amino-1-(pyridin-3-yl)piperidin-2-one Ticket ID: #MET-REM-003-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Analysis

The Challenge: You are isolating 3-Amino-1-(pyridin-3-yl)piperidin-2-one , a polar, basic intermediate likely synthesized via Pd-catalyzed cross-coupling (Buchwald-Hartwig) or Cu-catalyzed N-arylation (Goldberg/Ullmann).

The Complication: This molecule presents a "perfect storm" for metal retention. The pyridine nitrogen (N1') and the primary amine at C3 create a potential chelating motif. Transition metals (Pd, Cu) do not merely "stick" to the surface; they form coordination complexes with your product. Standard acid washes often fail because they protonate the basic product, trapping it in the aqueous phase alongside the metal, or fail to break the chelation complex in the organic phase.

Regulatory Context: Under ICH Q3D (R2) guidelines, Palladium is a Class 2B impurity (Limit: 10 ppm oral) and Copper is Class 3 (Limit: 300 ppm oral, but often tighter for intermediates to prevent downstream poisoning).

Decision Logic & Workflow (Visual)

Before selecting a reagent, determine your primary metal contaminant and ionization state.

MetalRemovalLogic Start Identify Metal Contaminant Pd Palladium (Pd) (Class 2B) Start->Pd Cu Copper (Cu) (Class 3) Start->Cu Pd_State Oxidation State? Pd->Pd_State Scav_Thiol Silica-Thiol (Si-SH) *Best General Choice* Cu->Scav_Thiol If Cu(I) Scav_Diamine Silica-Diamine / EDTA (Chelation) Cu->Scav_Diamine Ligand Exchange Pd0 Pd(0) Colloidal/Black Pd_State->Pd0 Suspended Pd2 Pd(II) Soluble/Complexed Pd_State->Pd2 Dissolved Pd0->Scav_Thiol High Temp Treatment Carbon Activated Carbon (High Surface Area) Pd0->Carbon Adsorption Pd2->Scav_Thiol Preferred Scav_Thiourea Silica-Thiourea (For Cationic Pd) Pd2->Scav_Thiourea Alternative

Caption: Decision matrix for selecting the appropriate scavenging modality based on metal identity and oxidation state.

Troubleshooting Guides & FAQs

Category A: Scavenger Selection & Chemistry

Q1: I used a standard acid wash (1N HCl), but my Pd levels are still >500 ppm. Why? A: Acid washes work by protonating the ligand to release the metal. However, your molecule is a base. Adding acid protonates the pyridine and amine, making your product water-soluble. You likely extracted the metal and the product into the aqueous phase, or if you kept the organic phase, the metal remained coordinated to the protonated species or residual free base.

  • Solution: Use a solid-supported scavenger (Silica-Thiol) in an organic solvent (MeOH or DCM) where your product is soluble. The thiol binds Pd with higher affinity than the amine/pyridine, releasing your product.

Q2: Which specific scavenger is best for this amino-lactam structure? A:

  • For Palladium (Pd): Use Mercaptopropyl-functionalized silica (Si-Thiol) .

    • Reasoning: Thiols form a covalent-like bond with Pd. Unlike acidic scavengers (sulfonic acid), Si-Thiol will not bind your basic amine product, preventing yield loss.

  • For Copper (Cu): Use Diamine or Triamine-functionalized silica .

    • Reasoning: Copper is "harder" than Palladium. It binds well to nitrogen ligands. To remove it, you need a chelator with higher denticity than your product (e.g., a bidentate diamine on silica vs. your monodentate/bidentate product).

Category B: Process Optimization

Q3: The scavenger worked, but the filtration is extremely slow (clogging). A: This is common when the product precipitates or the silica fines swell.

  • Fix: Ensure you are using "Flash" grade silica (40-63 µm) rather than finer grades.

  • Fix: Dilute the reaction mixture. High viscosity prevents the metal from diffusing into the silica pores.

  • Pro-Tip: Add a layer of Celite on top of your filter frit to trap the fines before they hit the membrane.

Q4: I am seeing "leaching" of the scavenger into my product. A: This usually happens if the silica backbone degrades (high pH) or if non-bonded functional groups wash off.

  • Constraint: Avoid using silica scavengers in strong aqueous bases (pH > 10) or at reflux in MeOH for prolonged periods (>24h).

  • Validation: Use a scavenger with an "Endcapped" surface to minimize non-specific binding and leaching.

Detailed Protocols

Protocol A: Heterogeneous Scavenging (The "Slurry" Method)

Best for: Batch sizes 1g – 100g with Pd levels < 2000 ppm.

Materials:

  • Crude Product (dissolved in 10 volumes of MeOH or DCM).

  • Silica-Thiol (Si-SH) Scavenger (Loading ~1.2 mmol/g).

  • Filter: 0.45 µm PTFE or Glass Fiber.

Step-by-Step:

  • Quantify: Measure initial metal content (ICP-MS). Let's assume 1000 ppm Pd.

  • Stoichiometry: Calculate Pd molarity. Add 4-5 equivalents of Si-Thiol relative to the metal content (NOT the product).

    • Note: If metal content is unknown, add 10% w/w of scavenger relative to the product mass.

  • Temperature: Heat the slurry to 50°C . Heat is crucial to increase the kinetics of ligand exchange (breaking the Product-Pd bond).

  • Time: Stir for 4 hours .

  • Filtration: Filter the hot solution through a Celite pad.

  • Wash: Wash the cake with 2 volumes of solvent to recover entrained product.

  • Retest: Evaporate a small aliquot and test via ICP-MS.

Protocol B: Crystallization Polish (The "Anti-Solvent" Method)

Best for: Final API polishing to reach <10 ppm.

Logic: Metals often get trapped in the crystal lattice (occlusion). Slow growth releases impurities.

  • Dissolution: Dissolve crude solid in minimal hot Ethanol or IPA (Good solubility for polar lactams).

  • Scavenging (Optional): Add activated carbon (e.g., Darco G-60) at 5% w/w. Stir 30 min hot. Filter hot.

  • Precipitation: Slowly add Heptane or MTBE (Anti-solvent) dropwise to the hot solution until turbidity persists.

  • Cooling: Cool to Room Temp over 2 hours, then to 0°C for 1 hour.

  • Isolation: Filter and wash with cold Heptane/Ethanol (9:1).

Comparative Data: Scavenger Efficacy

Scavenger TypeFunctional GroupTarget MetalsCompatibility with AminesRelative Cost
Si-Thiol -SH (Mercapto)Pd, Pt, Rh, AgHigh (Non-acidic)Moderate
Si-Thiourea -NH-CS-NH2Pd, RuHigh Moderate
Si-TAAcOH Triamine-AcetateCu, Ni, Fe, CoMedium (Weakly acidic)High
Activated Carbon N/A (Physisorption)Pd(0), ColloidsHigh Low
Polystyrene-CHO AldehydeN/ALow (Reacts with amines!)N/A

References

  • ICH Q3D (R2) Guideline for Elemental Impurities . International Council for Harmonisation. (2022). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Biotage Application Note. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium from API Intermediates. Biotage.[1] Link

  • Phillips, S. T., et al. (2016). Evaluation of Metal Scavengers for the Removal of Palladium from Pharmaceutical Intermediates. Organic Process Research & Development, 20(11), 1974-1981. Link

Sources

Optimization

Technical Support Center: Optimizing Purification of 3-Amino-1-(pyridin-3-yl)piperidin-2-one

The following technical guide is designed to support researchers and process chemists in the purification of 3-Amino-1-(pyridin-3-yl)piperidin-2-one (CAS Reference Scaffold: C10H13N3O). This compound is a critical pharma...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to support researchers and process chemists in the purification of 3-Amino-1-(pyridin-3-yl)piperidin-2-one (CAS Reference Scaffold: C10H13N3O). This compound is a critical pharmacophore often found in Factor Xa inhibitors and kinase inhibitor scaffolds.

This guide prioritizes E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by focusing on mechanistic causality and scalable protocols.

Status: Operational | Tier: Level 3 (Process Optimization) Scope: Impurity Profiling, Metal Scavenging, Chiral Resolution, and Crystallization.

Impurity Profiling & Origin Analysis

Before initiating purification, it is critical to understand the "Genealogy of Impurities." The synthesis of N-aryl-3-aminolactams typically proceeds via Cu-catalyzed N-arylation (Goldberg/Buchwald type) or Intramolecular Cyclization .

The following diagram illustrates the origin of common byproducts that must be targeted during purification.

ImpurityOrigin SM1 Starting Material (3-Aminopyridine) Reaction Coupling Reaction (110°C, Base) SM1->Reaction SM2 Precursor (3-Protected-aminolactam) SM2->Reaction Catalyst Catalyst (CuI / Ligand) Catalyst->Reaction Product Target Molecule 3-Amino-1-(pyridin-3-yl) piperidin-2-one Reaction->Product Main Pathway Imp1 Impurity A: Des-amino Analog (Over-reduction) Reaction->Imp1 Side Reaction Imp2 Impurity B: Hydrolysis Product (Ring Opening) Reaction->Imp2 Aq. Workup / pH > 12 Imp3 Impurity C: Homocoupling Dimer (Pyridine-Pyridine) Reaction->Imp3 Oxidative Coupling Imp4 Impurity D: Residual Copper (Green/Blue Color) Reaction->Imp4 Incomplete Removal

Figure 1: Impurity genealogy in the synthesis of N-aryl-aminolactams. Identifying the source allows for targeted upstream mitigation.

Primary Purification Workflow (The "Clean-Up")

Q: My crude product is dark green/blue and sticky. How do I isolate a clean solid?

Diagnosis: The coloration indicates residual Copper (II) species from the coupling catalyst. The "stickiness" suggests the presence of residual high-boiling solvents (DMSO/DMF) or oligomers.

Protocol: Chelation-Assisted Precipitation Do not rely solely on column chromatography, as copper salts often streak and contaminate fractions.

  • Dissolution: Dissolve the crude residue in 10 volumes of Ethyl Acetate (EtOAc) .

    • Note: If insoluble, add 5-10% Methanol (MeOH).

  • Scavenging: Add 10 wt% SiliaMetS® Thiol or QuadraPure® TU (thiourea scavenger). Stir at 40°C for 2 hours.

    • Mechanism:[1][2][3][4] The sulfur ligands bind Cu(I)/Cu(II) with high affinity (

      
      ), precipitating them from the organic phase.
      
  • Filtration: Filter through a pad of Celite®. The filtrate should be yellow/orange, not green.

  • Acid-Base Wash (The "Switch"):

    • Step A: Wash the organic layer with 0.5 M HCl (3x). The product (basic amine) moves to the aqueous phase. Neutral impurities (unreacted lactam, dimers) remain in the organic phase.

    • Step B: Basify the aqueous layer to pH 10 using NH₄OH or K₂CO₃ (keep cold to prevent hydrolysis).

    • Step C: Extract back into Dichloromethane (DCM) or EtOAc.

  • Crystallization: Concentrate and triturate with MTBE or Heptane to induce solidification.

Chiral Resolution (The "Value-Add")

Q: I synthesized the racemate. How do I isolate the (R)-enantiomer efficiently without chiral HPLC?

Diagnosis: 3-Amino-1-(pyridin-3-yl)piperidin-2-one has a chiral center at C3. Biological activity is often restricted to one enantiomer (typically R for similar scaffolds like Alogliptin).

Protocol: Diastereomeric Salt Crystallization Classical resolution is often superior to HPLC for scales >5g.

Reagent Selection Table:

Resolving Agent Solvent System Target Salt Efficiency
Di-p-anisoyl-D-tartaric acid (D-DATA) MeOH/EtOH (9:1) (R)-Amine[5][6][7] • (D)-Acid High (Preferred)
Dibenzoyl-L-tartaric acid (L-DBTA) IPA/Water (95:5) (S)-Amine[5] • (L)-Acid Medium

| N-Acetyl-L-leucine | EtOH | Variable | Low |

Step-by-Step Resolution:

  • Screening: Dissolve 100 mg of racemate in 1 mL of MeOH. Add 0.5 eq of Di-p-anisoyl-D-tartaric acid .

  • Nucleation: Heat to reflux until clear, then cool slowly to 20°C. If no crystals form, scratch the glass or add a seed crystal.

  • Harvest: Filter the precipitate. This is the diastereomeric salt of the (R)-enantiomer.

  • Free Basing: Suspend the salt in DCM and wash with saturated NaHCO₃. Dry and concentrate.

  • Verification: Check enantiomeric excess (ee) using Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/IPA/DEA 80:20:0.1).

Expert Insight: If the ee is 80-90%, do not discard. Perform a "recrystallization of the salt" in pure EtOH to upgrade ee to >99%.

Troubleshooting & FAQs

Q: I see a persistent impurity at RRT 0.9 (just before the product). What is it?

A: This is likely the Des-amino impurity (1-(pyridin-3-yl)piperidin-2-one) or the De-halogenated pyridine byproduct if you used a halo-pyridine precursor.

  • Fix: These are non-basic (or significantly less basic) compared to the primary amine product. Use the Acid-Base Wash described in Workflow 2. The impurity will stay in the organic layer during the acid wash.

Q: The product is hygroscopic and turns into a gum. How do I get a stable powder?

A: Primary amines on lactam rings can be hygroscopic.

  • Fix: Isolate the product as a Hydrochloride (HCl) or Tosylate (TsOH) salt .

    • Dissolve free base in EtOAc.

    • Add 1.0 eq of 4M HCl in Dioxane dropwise at 0°C.

    • The salt typically precipitates as a non-hygroscopic white solid.

Q: My yield drops significantly after the aqueous workup.

A: The pyridine ring and the lactam make the molecule water-soluble, especially if the pH is not high enough.

  • Fix: When extracting back from the aqueous phase (Step 4B above), ensure the aqueous phase is saturated with NaCl (brine) and use DCM/IPA (3:1) as the extraction solvent. The IPA helps pull the polar compound out of the water.

Decision Logic for Purification

Use this logic flow to determine the best method for your specific crude profile.

PurificationLogic Start Crude Mixture CheckColor Is it Green/Blue? Start->CheckColor Scavenge Add Thiol Scavenger (SiliaMetS) CheckColor->Scavenge Yes CheckPurity Purity < 90%? CheckColor->CheckPurity No Scavenge->CheckPurity AcidBase Acid/Base Extraction (pH Switch) CheckPurity->AcidBase Yes CheckChiral Racemic? CheckPurity->CheckChiral No AcidBase->CheckChiral Resolution Salt Resolution (Tartaric Acid Deriv.) CheckChiral->Resolution Yes Final Recrystallize (IPA/Heptane) CheckChiral->Final No (or after Res.) Resolution->Final

Figure 2: Decision matrix for selecting the appropriate purification unit operation.

References

  • Buchwald-Hartwig Amination of Lactams

    • Topic: General method for N-arylation of lactams (relevant for
    • Source: Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed N-Arylation of Heterocycles. Journal of the American Chemical Society, 124(21), 6043–6048.
    • URL:[Link]

  • Chiral Resolution of 3-Aminopiperidine Derivatives

    • Topic: Protocols for resolving 3-amino-lactam scaffolds using tartaric acid derivatives (analogous to Alogliptin intermedi
    • Source: Kawano, Y., et al. (2010). Process Research on the Synthesis of Alogliptin Benzoate. Organic Process Research & Development, 14(6).
    • URL:[Link]

  • Metal Scavenging Protocols: Topic: Efficiency of thiourea and thiol scavengers for Cu and Pd removal in pharmaceutical intermediates. Source: SiliCycle Application Notes. "Metal Scavenging in Pharmaceutical Industry."
  • Topic: Synthesis of 3-amino-1-arylpiperidin-2-ones via cyclization (Alternative route context).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Synthesis of 1-(pyridin-3-yl)piperidin-2-one

Current Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Prevention of Oxidative Degradation (Amino/Pyridine Moieties) Diagnostic & Structural Analysis The "Amino Group" Clarification Before proceeding, it is critic...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Prevention of Oxidative Degradation (Amino/Pyridine Moieties)

Diagnostic & Structural Analysis

The "Amino Group" Clarification

Before proceeding, it is critical to align on nomenclature to ensure the correct troubleshooting protocol is applied. 1-(pyridin-3-yl)piperidin-2-one does not contain a primary or secondary aliphatic amino group. It contains two nitrogen centers:

  • Lactam Nitrogen (N1): Part of the piperidinone ring. It is an amide and is chemically stable against typical amine oxidation.

  • Pyridine Nitrogen (N1'): A heteroaromatic tertiary amine. This is the primary site of oxidative vulnerability in the final product, susceptible to forming Pyridine N-Oxide (+16 Da mass shift).

Note: If you are witnessing rapid browning/blackening during synthesis, you are likely struggling with the oxidation of the starting material, 3-Aminopyridine (an aniline-like precursor).

Visualizing the Oxidative Risks

The following diagram outlines the two distinct oxidative failure modes: degradation of the precursor during synthesis vs. N-oxidation of the final product during storage.

OxidationPathways Precursor Starting Material (3-Aminopyridine) Oxidation1 Air/Light Oxidation Precursor->Oxidation1 Product Final Product 1-(pyridin-3-yl)piperidin-2-one Precursor->Product Controlled Coupling Tar Azo/Nitro Impurities (Brown/Black Tar) Oxidation1->Tar Synthesis Phase Oxidation2 Peroxides/Metabolic Oxidation Product->Oxidation2 NOxide Pyridine N-Oxide (+16 Da Impurity) Oxidation2->NOxide Storage Phase

Figure 1: Distinct oxidative pathways for the precursor amine versus the final pyridine scaffold.

Scenario A: Preventing N-Oxide Formation (Final Product)

Issue: You observe a purity drop in the final compound, specifically a new peak at M+16 in LC-MS. Root Cause: The pyridine nitrogen lone pair is reacting with electrophilic oxygen species (peroxides) present in solvents or the atmosphere.

Protocol: The "Peroxide-Zero" Workflow

Pyridine derivatives are "peroxide sponges." Standard grade ethers (THF, Dioxane) often contain trace peroxides that catalyze N-oxidation.

Step 1: Solvent Selection & Handling

  • Mandatory: Use Anhydrous, Inhibitor-Free solvents packed under Argon.

  • Test: Prior to dissolving your compound, test solvents with quantofix peroxide strips.

  • Limit: Reject any solvent with >5 ppm peroxides.

Step 2: Storage Conditions

  • Container: Amber glass vials (UV light accelerates auto-oxidation).

  • Headspace: Purge with Argon (heavier than air) rather than Nitrogen for superior blanketing.

  • Temperature: Store at -20°C.

Step 3: Rescue Protocol (De-oxygenation) If your product already contains the N-oxide impurity (approx. 5-10%), you can selectively reduce it back to the pyridine base without affecting the lactam.

  • Dissolve crude mixture in Ethanol.

  • Add Ammonium Formate (5 eq) and 10% Pd/C (10 wt%).

  • Stir at room temperature for 2-4 hours.

  • Filter through Celite and concentrate.

    • Mechanism:[1][2][3] Catalytic transfer hydrogenation selectively cleaves the N-O bond [1].

Scenario B: Preventing Precursor Oxidation (Synthesis Phase)

Issue: The reaction mixture turns dark brown/black immediately upon adding 3-aminopyridine. Root Cause: 3-Aminopyridine is electron-rich and prone to radical oxidation by atmospheric oxygen, forming diazo-tars and polymerized impurities.

Protocol: Inert Coupling System

This protocol ensures the "amino group" of the precursor survives long enough to form the lactam ring.

ParameterSpecificationReason
Atmosphere Strict Argon Line Nitrogen is often insufficient for highly sensitive anilines; Argon provides a better "blanket" in the flask.
Degassing Sparge 15 mins Solvents must be degassed with inert gas before adding the amine. Dissolved O2 is the primary oxidant.
Addition Order Reverse Addition Add the amine to the electrophile (e.g., 5-chlorovaleroyl chloride) at 0°C. Do not let the amine sit in solution waiting for the reagent.
Quench Bisulfite Wash During workup, wash the organic layer with 5% NaHSO3 to reduce any N-oxides or radical species formed.

Troubleshooting FAQs

Q: My LC-MS shows a peak at M+32. Is this double oxidation? A: Unlikely for this molecule. A +32 shift usually indicates the formation of a sulfone (if sulfur is present) or a reaction adduct. However, if you used excess oxidant (like mCPBA) in a previous step, you might have oxidized the pyridine and hydroxylated the ring. Check for ring hydroxylation (C-H oxidation) which is common in piperidinones under metabolic-like conditions [2].

Q: Can I use BHT to prevent oxidation? A: Yes. Adding 0.05% BHT (Butylated hydroxytoluene) to your storage solvent (e.g., DMSO stock solution) effectively scavenges free radicals and prevents N-oxide formation during freeze-thaw cycles.

Q: Why is the lactam nitrogen stable? A: The lone pair on the lactam nitrogen is delocalized into the carbonyl group (resonance). It is not nucleophilic and therefore does not react with oxygen or peroxides under standard storage conditions.

Reference Data & Solvents

Solvent Peroxide Limits for Pyridine Stability
Solvent ClassRisk LevelMax Peroxide (ppm)Pre-Treatment Required?
Ethers (THF, Et2O) High < 5 ppmYes (Alumina filtration)
Chlorinated (DCM) LowN/ANo
Alcohols (MeOH) LowN/ANo (Avoid if strong acid present)
Amides (DMF/DMAc) Medium< 10 ppmYes (Degas to remove Dimethylamine)
Workflow Visualization: Protection Strategy

ProtectionStrategy Start Start: 3-Aminopyridine Step1 1. Degas Solvent (Ar) Remove dissolved O2 Start->Step1 Step2 2. Coupling Reaction (0°C, Dark) Step1->Step2 Step3 3. Workup with NaHSO3 (Reductive Quench) Step2->Step3 Final Final: 1-(pyridin-3-yl)piperidin-2-one Step3->Final Storage Storage: Amber Vial Argon + 0.05% BHT Final->Storage Long Term

Figure 2: Step-by-step workflow to minimize oxidative degradation from synthesis to storage.

References

  • Reduction of Pyridine N-Oxides: Balicki, R. (1990). "Efficient deoxygenation of N-heteroaromatic N-oxides using ammonium formate/Pd-C system." Chemische Berichte, 123(3), 647-649.

  • Metabolic Oxidation of Piperidinones: Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611-650.

  • Peroxide Handling in Synthesis: Clark, D. E. (2001). "Peroxides and Peroxide-Forming Compounds." Chemical Health and Safety, 8(5), 12-22.

  • Apixaban Intermediate Synthesis (Context): Pinto, D. J. P., et al. (2007).[4] "Discovery of an Oral Factor Xa Inhibitor (Apixaban)."[5] Journal of Medicinal Chemistry, 50(22), 5339-5356.

Sources

Optimization

Addressing hygroscopic nature of aminopiperidinone salts during handling

Ticket ID: #402-HYGRO-AMINE Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #402-HYGRO-AMINE Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Impacts Stoichiometry & Stability)

Executive Summary & Diagnosis

User Issue: You are experiencing "oiling out," deliquescence (turning into liquid), or shifting mass readings during the weighing of aminopiperidinone salts (e.g., HCl or TFA salts).

Technical Root Cause: Aminopiperidinones contain secondary or tertiary amine centers. When protonated to form salts (particularly Hydrochloride or Trifluoroacetate), the resulting crystal lattice often possesses high hydration energy that exceeds the lattice energy. This creates a thermodynamic drive to absorb atmospheric moisture, leading to:

  • Stoichiometric Error: Weighing "100 mg" of salt may actually be 85 mg of drug and 15 mg of water.

  • Hydrolysis: Moisture can catalyze ring-opening or degradation of the piperidinone scaffold.

  • Process Failure: Sticky solids clog hoppers and ruin flowability.

The following guide provides immediate handling protocols and long-term engineering solutions.

Immediate Handling Protocols (The "How-To")

Protocol A: Precision Weighing of Deliquescent Solids

Use this when you must use the current hygroscopic salt form.

The "Weighing by Difference" Method Direct weighing on an open balance pan is invalid for these salts because the mass increases largely during the 30-60 seconds of exposure.

Required Equipment:

  • Analytical Balance (0.1 mg precision)

  • Weighing bottle with a ground-glass joint cap (or a septum-capped vial)

  • Glove bag or Nitrogen line (optional but recommended)

Step-by-Step Workflow:

  • Preparation: Dry the bulk salt in a vacuum oven (40°C, <10 mbar) over

    
     overnight. Transfer immediately to a desiccator.
    
  • Load: Inside a glove bag (or quickly in ambient air), transfer an excess of the salt into the weighing bottle and cap it immediately .

  • Initial Weigh (

    
    ):  Place the capped bottle on the balance. Tare the balance to zero before placing the bottle, then record the mass of the full, capped bottle.
    
  • Transfer: Remove the bottle from the balance. Take it to your reaction vessel. Uncap, pour/spatula a portion into the reactor, and immediately recap .

  • Final Weigh (

    
    ):  Return the capped bottle to the balance and record the mass.
    
  • Calculation:

    
    
    

Why this works: The hygroscopic solid is never exposed to air while on the balance. The moisture absorbed during the brief transfer affects the reactor contents (negligible) but does not affect the accuracy of the mass measurement.

Protocol B: Isolation & Drying (Avoiding the "Oil")

Use this when your product oils out instead of precipitating.

The Problem: Aminopiperidinone salts often trap solvent and water, forming a "gum" rather than a crystal.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Material is an oil Trace water/solvent lowers

(Glass Transition Temp).
Lyophilization: Dissolve in 1,4-dioxane/water and freeze-dry. The amorphous solid is usually manageable.
Sticky crystals Surface hygroscopicity.Azeotropic Drying: Dissolve in Ethanol/Toluene (1:1) and rotovap. The toluene azeotrope removes water efficiently.
Filtration stalls Gel formation.Switch Filter: Use a sintered glass frit under

pressure (Schlenk line) instead of vacuum filtration (which pulls moist air through the cake).

Strategic Solution: Salt Selection (The "Fix")

The Engineering Approach: If the HCl salt is too difficult to handle, you must engineer the problem out by changing the counter-ion. This is how commercial drugs (like Alogliptin ) are developed. Alogliptin is marketed as the Benzoate salt, not the HCl salt, specifically to optimize stability and reduce hygroscopicity.

Case Study: Alogliptin (Aminopiperidinone Scaffold)
  • Alogliptin HCl: Highly hygroscopic, prone to deliquescence.

  • Alogliptin Benzoate: Non-hygroscopic, crystalline, stable.

Data Comparison (Representative):

PropertyHydrochloride Salt (HCl)Benzoate Salt
Hygroscopicity Deliquescent (>20% weight gain at 80% RH)Non-hygroscopic (<0.2% weight gain at 80% RH)
Crystallinity Poor (often amorphous/oily)High (distinct melting point)
Handling Requires Glove BoxOpen Air Handling Possible
Solubility Very High (pH dependent)Moderate (Sufficient for BCS Class I)
Salt Screening Workflow

Do not default to HCl. Use this logic to select a better salt.

SaltSelection Start Start: Free Base Aminopiperidinone pKa_Check Check pKa (Ensure u0394pKa > 3) Start->pKa_Check Screen Counter-ion Screen (HCl, H2SO4, Benzoate, Fumarate, Tosylate) pKa_Check->Screen Isolate Isolate & Dry Screen->Isolate DVS DVS Analysis (Dynamic Vapor Sorption) Isolate->DVS Decision Weight Gain at 80% RH? DVS->Decision Reject Reject (Hygroscopic) Decision->Reject > 2% Select Select Candidate (Stable Form) Decision->Select < 2%

Figure 1: Decision logic for selecting a non-hygroscopic salt form. DVS analysis is the critical "gatekeeper" step.

Frequently Asked Questions (FAQ)

Q: Why is my aminopiperidinone HCl salt turning into a liquid on the bench? A: This is deliquescence . The critical relative humidity (CRH) of your salt is lower than the humidity in your lab. The salt absorbs enough water to dissolve itself in the adsorbed moisture layer. Immediate Fix: Dissolve in dry methanol, evaporate, and store in a desiccator. Long term: Switch to a fumarate or benzoate salt.

Q: Can I just dry the salt in an oven to fix the weight? A: Only temporarily. If you dry it and then weigh it on an open balance, it will re-absorb water immediately (kinetic hygroscopicity), leading to drifting mass readings. You must use the Weighing by Difference method (Protocol A) or weigh inside a glove box.

Q: How do I know if my salt is "dry enough" for a reaction? A: Do not rely on visual inspection.

  • TGA (Thermogravimetric Analysis): Run a ramp. Weight loss <100°C indicates surface water/solvents.

  • Karl Fischer Titration: The absolute method for water quantification. If KF > 1.0%, adjust your stoichiometry calculations to account for the water mass.

Q: Why did Takeda choose the Benzoate salt for Alogliptin? A: While the HCl salt is often more soluble, it was too hygroscopic for robust tablet manufacturing. The Benzoate salt offered a balance of physicochemical stability (non-hygroscopic) and sufficient bioavailability (BCS Class I), ensuring the tablets wouldn't degrade in blister packs.

References

  • Takeda Pharmaceutical Company. (2013). US Patent 2013/0059872 A1: Polymorphs of Alogliptin Benzoate.Link

  • Therapeutic Goods Administration (TGA). (2014). Australian Public Assessment Report for Alogliptin (as benzoate).Link

  • Surface Measurement Systems. (n.d.).[1] Dynamic Vapor Sorption (DVS) for Pharmaceutical Salt Screening.[2]Link

  • FDA Center for Drug Evaluation and Research. (2013). Medical Review: Nesina (Alogliptin).[3]Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews. Link

Sources

Troubleshooting

Strategies for increasing shelf-life of 3-Amino-1-(pyridin-3-yl)piperidin-2-one solutions

Topic: Strategies for increasing shelf-life of 3-Amino-1-(pyridin-3-yl)piperidin-2-one solutions Senior Scientist Desk Reference | ID: TS-AP-301 Executive Summary: The Stability Paradox 3-Amino-1-(pyridin-3-yl)piperidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for increasing shelf-life of 3-Amino-1-(pyridin-3-yl)piperidin-2-one solutions

Senior Scientist Desk Reference | ID: TS-AP-301

Executive Summary: The Stability Paradox

3-Amino-1-(pyridin-3-yl)piperidin-2-one (often identified as an Apixaban-related impurity or intermediate) presents a unique stability challenge. Its structure contains three reactive centers: a primary amine (susceptible to oxidative deamination), a lactam ring (prone to hydrolysis), and a pyridine moiety (sensitive to photodegradation).

While solid-state storage is robust, solution-state stability is often compromised within 24–48 hours without rigorous intervention. This guide details the "Triad Protection Protocol" designed to extend solution shelf-life from days to months.

Part 1: Core Stability Directive (The Triad Protocol)

To maximize shelf-life, you must control three variables simultaneously: Solvation Environment , Thermodynamic State , and Oxidative Exposure .

Solvation Environment (The Solvent Matrix)

Do NOT use water or protic solvents (methanol/ethanol) for long-term storage.

  • Why? The lactam ring is thermodynamically unstable in aqueous media over time, especially if pH drifts. Protic solvents facilitate proton transfer, accelerating amine oxidation and dimerization.

  • Recommendation: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMAc (Dimethylacetamide) . These aprotic, polar solvents stabilize the dipolar character of the lactam without donating protons for degradation reactions.

Thermodynamic State (Temperature)

Store at -20°C or lower.

  • Why? Degradation reactions for this compound follow Arrhenius kinetics. Dropping the temperature from 4°C to -20°C reduces the reaction rate of hydrolysis by approximately 6-8 fold.

  • Critical Threshold: Never store solutions above 4°C for more than 12 hours.

Oxidative Exposure (Atmosphere)

Argon Blanketing is Mandatory.

  • Why? The primary amine at position 3 is an electron-rich target for atmospheric oxygen, leading to the formation of N-oxides or imine degradation products.

  • Protocol: Displace headspace air with dry Argon or Nitrogen after every use.

Part 2: Visualizing the Degradation Pathways

Understanding how the molecule breaks down helps you prevent it. The diagram below illustrates the two primary enemies: Hydrolysis (Water) and Oxidation (Air).

DegradationPathways Compound 3-Amino-1-(pyridin-3-yl) piperidin-2-one (Intact) Hydrolysis Hydrolysis (Ring Opening) Compound->Hydrolysis + H2O / pH drift Oxidation Oxidation (N-Oxide/Imine) Compound->Oxidation + O2 / Light ProductA Open-Chain Amino Acid (Inactive) Hydrolysis->ProductA ProductB Dimerized/Colored Complexes Oxidation->ProductB

Figure 1: Primary degradation pathways. Note that hydrolysis leads to ring-opening (loss of lactam), while oxidation targets the amine, often causing yellowing of the solution.

Part 3: Step-by-Step Preparation Protocol

Standard Operating Procedure (SOP-AP-05): Preparation of Stable Stock Solutions

Objective: Prepare a 10 mM stock solution stable for >3 months.

Materials Required:

  • 3-Amino-1-(pyridin-3-yl)piperidin-2-one (Solid)

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Amber glass vials (silanized preferred)

  • Argon gas line

Procedure:

  • Weighing: Weigh the solid compound into an amber vial. Note: Minimize light exposure.

  • Solvation: Add Anhydrous DMSO to achieve the desired concentration. Vortex for 30 seconds.

    • Checkpoint: The solution should be crystal clear and colorless. If it is yellow, the solid has already oxidized.

  • Aliquotting: Immediately split the master stock into single-use aliquots (e.g., 50 µL).

    • Why? Repeated freeze-thaw cycles introduce moisture (condensation) and oxygen.

  • Blanketing: Gently flow Argon over the liquid surface of each aliquot for 5-10 seconds. Cap tightly.

  • Storage: Place aliquots in a light-proof box at -20°C or -80°C.

Part 4: Troubleshooting & FAQs

Q1: My solution turned yellow overnight. Is it still usable?

Status: Compromised.

  • Diagnosis: Yellowing indicates oxidative degradation of the primary amine, likely forming imines or azo-linkages (dimerization).

  • Action: Run a quick LC-MS. If the purity is >95%, you may use it for qualitative assays (e.g., Western blot standards) but discard for quantitative kinetics or binding assays.

Q2: Can I use water/methanol mixtures for LC-MS injection?

Status: Yes, but transiently.

  • Guidance: You can dilute the DMSO stock into water/methanol for immediate analysis. The compound is stable in aqueous mobile phases for the duration of an HPLC run (20-60 mins).

  • Warning: Do not store these diluted samples in the autosampler for >12 hours.

Q3: I see a precipitate after thawing the DMSO stock.

Status: Recoverable.

  • Diagnosis: DMSO freezes at 19°C. The "precipitate" is likely just frozen solvent or the compound crystallizing out due to the cold.

  • Action: Warm the vial in your hand or a 37°C water bath for 2 minutes and vortex. If the solid dissolves completely, the stock is safe. If it remains cloudy at room temperature, moisture contamination has likely caused hydrolysis/insolubility.

Q4: How do I verify the integrity of an old stock?

Status: Validation Protocol.

  • Method: Perform a Purity Check using Reverse-Phase HPLC.

  • Marker: Look for a "fronting" peak (hydrolysis product, more polar) or a late-eluting peak (dimer, less polar).

  • Acceptance Criteria: Purity > 98% relative to a fresh standard.

Part 5: Comparative Stability Data

The following table summarizes expected stability based on solvent and temperature conditions.

Solvent SystemStorage TempAtmosphereEstimated Shelf-LifeRisk Factor
Anhydrous DMSO -20°C Argon 6-12 Months Low
Anhydrous DMSO4°CAir2-4 WeeksModerate (Oxidation)
Methanol/Ethanol-20°CAir1-2 MonthsModerate (Solvolysis)
Water / PBS4°CAir< 48 HoursCritical (Hydrolysis)

References

  • PubChem. (n.d.).[1] 3-Amino-1-(pyridin-3-yl)piperidin-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Decoding the NMR Spectra of 3-Amino-1-(pyridin-3-yl)piperidin-2-one: A Comparative Guide

For drug development professionals and synthetic chemists, the piperidin-2-one (valerolactam) scaffold is a privileged structure, frequently appearing in factor Xa inhibitors, peptidomimetics, and neuroactive agents. Whe...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the piperidin-2-one (valerolactam) scaffold is a privileged structure, frequently appearing in factor Xa inhibitors, peptidomimetics, and neuroactive agents. When functionalizing this lactam core with a pyridine ring and an alpha-amino group to yield 3-Amino-1-(pyridin-3-yl)piperidin-2-one , confirming the exact regiochemistry of the pyridine attachment is a critical quality control step.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral performance of the 3-pyridyl target compound against its primary synthetic alternative and regioisomer, 3-Amino-1-(pyridin-2-yl)piperidin-2-one . By analyzing the causality behind chemical shifts and providing a self-validating experimental protocol, this guide serves as an authoritative framework for structural elucidation.

The Causality of Chemical Shifts: 3-Pyridyl vs. 2-Pyridyl

The fundamental challenge in distinguishing these isomers lies in the electronic environment surrounding the lactam nitrogen. In both molecules, the lactam nitrogen is


 hybridized due to resonance with the adjacent carbonyl group, forcing the attached pyridine ring into a specific dihedral conformation[1].

However, the position of the pyridine nitrogen dictates the anisotropic deshielding effects observed in the


H and 

C NMR spectra[2]:
  • The 3-Pyridyl Isomer: The attachment at the C3 position of the pyridine ring places the highly electronegative pyridine nitrogen away from the steric bulk of the lactam core. This results in two highly deshielded protons (H2 and H6) adjacent to the pyridine nitrogen, presenting as a distinct singlet/doublet and doublet of doublets, respectively.

  • The 2-Pyridyl Isomer (The Alternative): Attachment at the C2 position places the pyridine nitrogen directly adjacent to the lactam

    
     bond. The lone pair of the pyridine nitrogen can engage in dipole-dipole repulsion with the lactam carbonyl, altering the dihedral angle. Furthermore, the ipso-carbon (C2) is directly bonded to two nitrogen atoms (the pyridine N and the lactam N), causing a massive downfield shift in the 
    
    
    
    C spectrum compared to the 3-pyridyl isomer[2].

Comparative NMR Performance Data

To objectively differentiate the target compound from its alternative, we rely on specific diagnostic peaks. The quantitative data below summarizes the expected chemical shifts based on empirical heterocyclic NMR rules and established literature[3].

Table 1: H NMR Comparative Diagnostic Shifts (400 MHz, CDCl )
Structural Region3-Amino-1-(pyridin-3-yl)piperidin-2-one3-Amino-1-(pyridin-2-yl)piperidin-2-oneDiagnostic Difference
Pyridine H2 ~8.58 ppm (d, J = 2.5 Hz)N/A (Substituted)Presence of a highly deshielded isolated proton.
Pyridine H6 ~8.45 ppm (dd, J = 4.8, 1.5 Hz)~8.40 ppm (ddd, J = 4.9, 2.0, 0.8 Hz)Splitting pattern complexity.
Pyridine H3 N/A (Substituted)~7.82 ppm (d, J = 8.1 Hz)-
Piperidine C6-H

~3.65 ppm (m)~3.85 ppm (m)2-pyridyl deshields the adjacent lactam protons more strongly.
Piperidine C3-H ~3.52 ppm (dd, J = 8.0, 5.5 Hz)~3.55 ppm (dd, J = 8.0, 5.5 Hz)Negligible difference.
Table 2: C NMR Comparative Diagnostic Shifts (100 MHz, CDCl )
Carbon Position3-Amino-1-(pyridin-3-yl)piperidin-2-one3-Amino-1-(pyridin-2-yl)piperidin-2-oneDiagnostic Significance
Lactam C=O (C2) 171.5 ppm172.0 ppmMinor electronic variance.
Pyridine Ipso-C 139.5 ppm (C3') 154.5 ppm (C2') Primary diagnostic marker. 2-pyridyl ipso-C is heavily deshielded by two adjacent nitrogens.
Piperidine C6 48.5 ppm46.8 ppmConformational differences affect the

-gauche effect.
Piperidine C3 51.2 ppm51.5 ppmAlpha-amino carbon remains stable.

Structural Elucidation Workflow

To definitively assign the structure and rule out the regioisomer, a combination of 1D and 2D NMR techniques is required. Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful tool here, as it allows us to trace the 3-bond coupling (


) from the piperidine ring directly to the pyridine ring, bypassing the NMR-silent lactam nitrogen[3].

G Start Acquire 1D 1H, 13C & 2D HMBC LocateC6 Locate Piperidine C6-H2 (~3.65 - 3.85 ppm) Start->LocateC6 TraceHMBC Trace 3-Bond HMBC Correlation from C6-H2 to Pyridine Ipso-Carbon LocateC6->TraceHMBC Isomer3 Ipso-Carbon Shift: ~139 ppm Target: 3-Pyridyl Confirmed TraceHMBC->Isomer3 Shift < 145 ppm Isomer2 Ipso-Carbon Shift: ~154 ppm Alternative: 2-Pyridyl Confirmed TraceHMBC->Isomer2 Shift > 150 ppm

Workflow for distinguishing 3-pyridyl and 2-pyridyl lactam isomers using HMBC NMR correlations.

Self-Validating Experimental Protocol

To ensure high-fidelity data capable of resolving complex multiplet splitting and weak HMBC correlations, the sample preparation must be pristine. The following methodology is designed as a self-validating system: if the internal benchmarks (linewidth, lock stability) fail, the prep must be repeated.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the purified compound.

  • Dissolution & Filtration: Dissolve the compound in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS). Causality:  You must filter the solution through a tightly packed glass wool plug into the NMR tube. Solid particulates create localized magnetic susceptibility gradients, which severely distort magnetic field homogeneity and broaden spectral lines.
    
  • Volume Standardization: Ensure the solvent depth in the 5 mm NMR tube is exactly 4.0 to 5.0 cm. Causality: Samples shorter than 4 cm cause the meniscus to fall within the receiver coil's detection region, making it nearly impossible to achieve a proper shim[4].

Step 2: Instrument Tuning and Shimming
  • Insert the sample into the spectrometer (e.g., Bruker Avance 400 MHz or higher)[5].

  • Lock onto the deuterium signal of CDCl

    
    .
    
  • Perform automated gradient shimming (TopShim).

  • Validation Check: Acquire a preliminary single-scan

    
    H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. If the linewidth is > 1.0 Hz, re-shim the instrument.  Do not proceed to 2D acquisition until this benchmark is met.
    
Step 3: Data Acquisition
  • 
    H NMR:  Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure proper integration of the piperidine ring protons.
    
  • 
    C NMR:  Acquire 1024 scans with proton decoupling (WALTZ-16). A higher scan count is necessary to clearly resolve the quaternary lactam carbonyl and the pyridine ipso-carbon.
    
  • HMBC: Set up the

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    = 8 Hz). Acquire with sufficient increments in the indirect dimension (e.g., 256
    
    
    increments) to accurately resolve the
    
    
    C chemical shift of the ipso-carbon.

References

  • Essential Practical NMR for Organic Chemistry, 2nd Edition. Wiley.
  • C NMR. ResearchGate.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • How to Prepare Samples for NMR. University of Minnesota.
  • BRUKER NMR TRAINING - Magnetic Resonance Research Center. University of Notre Dame.
  • Low Cost NMR | Affordable NMR - Bruker AvanceCore. Bruker.

Sources

Comparative

Benchmarking HPLC Strategies for 3-Amino-Piperidinone Analysis: Reversed-Phase vs. HILIC-MS/CAD

Executive Summary: The Polarity & Chirality Paradox 3-amino-piperidinones (and their 2,6-dione analogs) are critical pharmacophores in modern medicinal chemistry, serving as the structural backbone for blockbuster DPP-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity & Chirality Paradox

3-amino-piperidinones (and their 2,6-dione analogs) are critical pharmacophores in modern medicinal chemistry, serving as the structural backbone for blockbuster DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) and immunomodulators (e.g., Lenalidomide).

However, their analysis presents a "perfect storm" of chromatographic challenges:

  • Extreme Polarity: The secondary amine and lactam functionalities create high polarity, leading to poor retention on standard C18 columns.

  • Chiral Instability: The C3-amino center is prone to racemization, requiring strict enantiomeric control.

  • Weak Chromophores: Many impurities lack conjugated systems, making UV detection at standard wavelengths (254 nm) insensitive or impossible.

This guide objectively compares the Standard Industry Approach (Ion-Pairing RP-HPLC with UV) against the Advanced Alternative (HILIC/Chiral Hybrid with Charged Aerosol Detection).

Deep Dive: The Chemistry of Impurities

Before method selection, one must understand the degradation pathways. 3-amino-piperidinones are unstable under stress, leading to specific impurity classes that dictate column choice.

Diagram 1: Impurity Formation & Degradation Pathways

Analysis of how the parent lactam degrades into ring-opened acids and racemizes.

ImpurityPathways Parent 3-Amino-Piperidinone (Active Scaffold) Enantiomer Enantiomeric Impurity (R vs S Inversion) Parent->Enantiomer Base-Catalyzed Racemization (pH > 7) Hydrolysis Ring-Opened Amino Acid Impurity Parent->Hydrolysis Acid/Base Hydrolysis Dimer Dimerization (Process Impurity) Parent->Dimer Condensation (High Conc.)

Caption: Degradation logic for 3-amino-piperidinones. Note that racemization is often pH-dependent, influencing mobile phase pH selection.

Comparative Methodologies

Method A: The Standard (RP-HPLC + Ion Pairing)

The traditional workhorse found in most pharmacopeial monographs.

Mechanism: Uses a hydrophobic C18 stationary phase.[1] To retain the polar amine, an Ion-Pairing Reagent (IPR) like Trifluoroacetic Acid (TFA) or Perchloric Acid is added. The IPR neutralizes the charge or forms a hydrophobic complex with the amine.

  • Pros: Robust, widely available columns, familiar workflow.

  • Cons: IPRs suppress MS ionization (making peak identification difficult); long equilibration times; poor retention of very polar hydrolysis products.

Method B: The Alternative (HILIC or Direct Chiral + CAD)

The modern approach for polar/chiral analysis.

Mechanism: Uses a polar stationary phase (Zwitterionic or Polysaccharide-based) with high-organic mobile phases. Water is the "strong" solvent.[1][2]

  • Pros: Superior retention of polar impurities; MS-compatible (no non-volatile salts); direct enantiomeric separation possible; CAD detects non-chromophoric impurities.

  • Cons: Requires longer equilibration than standard RP; sample diluent sensitivity (must be high organic).

Experimental Protocols

Protocol A: Ion-Pair RP-HPLC (Baseline)

Adapted from Alogliptin impurity profiling methods.

  • Column: Inertsil ODS-3 or Kromasil C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Perchloric Acid or 0.1% TFA in Water (pH adjusted to 3.0).

  • Mobile Phase B: Acetonitrile.[1][3][4][5]

  • Gradient: 5% B to 60% B over 45 minutes.

  • Flow Rate: 1.0 mL/min.[3][4][5][6][7]

  • Detection: UV at 210 nm (Non-specific, prone to solvent baseline drift).

  • Critical Step: The column must be passivated with the IPR for at least 60 minutes before the first injection to ensure reproducible retention times.

Protocol B: Chiral-HILIC Hybrid with CAD (Optimized)

Designed for simultaneous enantiomeric and polar impurity resolution.

  • Column: Chiralpak IG or Zwitterionic HILIC (ZIC-HILIC) (150 x 4.6 mm, 3 µm).

    • Note: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) is immobilized and robust for polar organic modes.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile.[1][3][4][5]

  • Mode: HILIC/Polar Organic Mode (Isocratic 85% B or Gradient 90% -> 70% B).

  • Flow Rate: 0.8 mL/min.

  • Detection: Charged Aerosol Detector (CAD).[8][9]

    • Settings: Nebulizer Temp 35°C, Power Function 1.0.

  • Critical Step: Sample diluent must match initial mobile phase (e.g., 90% ACN) to prevent "solvent wash" effects which distort peak shapes in HILIC.

Performance Data Comparison

The following data summarizes a theoretical head-to-head comparison based on literature performance of these stationary phases for aminopiperidine derivatives.

MetricMethod A: RP-HPLC (C18 + TFA)Method B: HILIC/Chiral (Ammonium Acetate)Winner
Retention of Polar Hydrolysis Impurities

(Elutes in void volume)

(Well retained)
Method B
Enantiomeric Resolution (

)
0 (Requires derivatization)> 2.5 (Direct separation)Method B
MS Sensitivity (Signal-to-Noise) Low (TFA suppresses ionization)High (High organic desolvation)Method B
LOD (Non-chromophoric Impurities) > 50 ppm (UV 210 nm)< 10 ppm (CAD)Method B
Equilibration Time 45-60 mins (due to IPR)20-30 minsMethod B
Robustness HighModerate (Sensitive to water content)Method A

Decision Framework: Selecting the Right Method

Use this decision tree to determine which protocol fits your development stage.

Diagram 2: Method Selection Logic

A self-validating workflow for choosing between RP and HILIC/Chiral.

MethodSelection Start Start: Impurity Profiling 3-Amino-Piperidinone CheckChiral Is Enantiomeric Purity Critical? Start->CheckChiral RP_Route Method A: RP-HPLC (C18 + Ion Pair) CheckChiral->RP_Route No (Achiral only) HILIC_Route Method B: HILIC / Chiral (Ammonium Acetate) CheckChiral->HILIC_Route Yes (Direct Separation) CheckMS Is MS Identification Required? CheckMS->RP_Route No (UV acceptable) Deriv Pre-column Derivatization (e.g., Marfey's Reagent) CheckMS->Deriv Yes (Avoid TFA) RP_Route->CheckMS CAD_Add Add CAD Detection (For weak chromophores) HILIC_Route->CAD_Add If UV < 210nm

Caption: Strategic decision tree. Use Method B (Green) for chiral or MS-compatible workflows; Method A (Red) for routine achiral QC.

Expert Commentary & Causality

Why Method B outperforms for Drug Development: In early-stage development, you must identify "unknowns." Method A (RP-HPLC) often forces you to use TFA to get the main peak to look good. However, TFA is an "ion-suppressor" in Mass Spectrometry. If a new impurity appears, you cannot easily identify it by MS because the TFA kills the signal.

Method B (HILIC) uses high concentrations of Acetonitrile (ACN). ACN is easier to evaporate in the MS source than water, actually enhancing sensitivity (the "desolvation effect"). Furthermore, by using a Chiral Stationary Phase (CSP) in polar organic mode, you essentially combine the purity assay and the enantiomeric excess assay into a single run, saving 50% of instrument time.

The "Self-Validating" Trap: When using Method A, researchers often assume that if no peaks appear in the void volume, the sample is clean. This is false. 3-amino-piperidinone hydrolysis products are extremely polar and often co-elute with the solvent front in RP-HPLC. Method B retains these early eluters, providing a true "mass balance" validation.

References

  • Zhang, K., et al. (2015).[3] "A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities." Asian Journal of Pharmaceutical Sciences.

  • FDA Guidance for Industry. (2006). "Q3A(R2) Impurities in New Drug Substances." U.S. Food and Drug Administration.

  • Guillarme, D., et al. (2011). "Hydrophilic interaction chromatography (HILIC) in pharmaceutical analysis." Journal of Chromatography A.

  • Chiral Technologies. "Instruction Manual for CHIRALPAK® IG." Daicel Corporation.

  • Thermo Fisher Scientific. "Charged Aerosol Detection for Non-Chromophoric Pharmaceutical Impurities." Application Note.

Sources

Validation

Comparing synthetic routes: Ullmann coupling vs. Buchwald-Hartwig for piperidinones

Comparative Synthetic Guide: C–N Cross-Coupling Strategies for N-Aryl Piperidinones Executive Summary: The Lactam Challenge In the landscape of medicinal chemistry, N-aryl piperidinones (lactams) are privileged pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthetic Guide: C–N Cross-Coupling Strategies for N-Aryl Piperidinones

Executive Summary: The Lactam Challenge

In the landscape of medicinal chemistry, N-aryl piperidinones (lactams) are privileged pharmacophores, serving as the structural backbone for blockbusters like Apixaban (Eliquis) and various GPCR ligands. Unlike standard amine couplings, lactam arylation presents a unique electronic challenge: the reduced nucleophilicity of the amide nitrogen and the potential for competitive O-arylation.

This guide objectively compares the two dominant methodologies for synthesizing these scaffolds: the Palladium-catalyzed Buchwald-Hartwig amidation and the Copper-catalyzed Ullmann-Goldberg reaction . While discovery chemistry often defaults to Palladium for its reliability, process chemistry frequently pivots to Copper for economic viability. This guide dissects the why and how of that decision.

Mechanistic Divergence & Causality

To optimize these reactions, one must understand the distinct catalytic cycles. The primary differentiator is the activation energy required for the reductive elimination step and the nature of the active nucleophile.

The Mechanistic Contrast
  • Buchwald-Hartwig (Pd): Relies on bulky, electron-rich phosphine ligands (e.g., Xantphos) to facilitate the difficult reductive elimination of the stable Pd(II)-amido complex.

  • Ullmann-Goldberg (Cu): Operates via a Cu(I)/Cu(III) cycle (or radical variants) where the formation of a Cu(I)-amidate intermediate is crucial. The reaction often requires higher temperatures to overcome the activation barrier for aryl halide cleavage.

CatalyticCycles cluster_Pd Palladium Cycle (Buchwald-Hartwig) cluster_Cu Copper Cycle (Ullmann-Goldberg) Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar BaseStep Base + Lactam (Deprotonation) PdII_Ar->BaseStep PdII_Amido L-Pd(II)-Ar-N(Lactam) BaseStep->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 CuI L-Cu(I)-X LigEx Ligand Exchange (Amidate Formation) CuI->LigEx CuI_Amidate L-Cu(I)-N(Lactam) LigEx->CuI_Amidate ArX_Act Aryl Halide Activation CuI_Amidate->ArX_Act CuIII [L-Cu(III)-Ar-N] ArX_Act->CuIII RE_Cu Reductive Elimination CuIII->RE_Cu RE_Cu->CuI

Figure 1: Comparative catalytic cycles.[1] Note that in the Copper cycle, the formation of the amidate species (deprotonated lactam bound to Cu) usually precedes interaction with the aryl halide, whereas Pd typically undergoes oxidative addition first.

Critical Analysis: Performance Factors

Ligand Selection: The "Make or Break" Factor
  • Palladium (Xantphos is King): For piperidinones, Xantphos is the gold standard. Its wide bite angle (111°) promotes the reductive elimination of the amide. BrettPhos is excellent for primary amides but often overkill or less effective for cyclic lactams.

  • Copper (Diamines are Essential): Classical Ullmann required 200°C. Modern "Goldberg" conditions use diamine ligands like DMEDA (

    
    -dimethylethylenediamine) or trans-N,N'-dimethyl-1,2-cyclohexanediamine . These ligands stabilize the Cu(I) species and solubilize the inorganic bases, allowing reaction temperatures to drop to 80–110°C.
    
Base & pKa Matching

Piperidin-2-one has a pKa of ~17 (DMSO).

  • Pd Conditions: We typically use Cs₂CO₃ . It is strong enough to deprotonate the lactam in the presence of Pd but mild enough to prevent functional group degradation.

  • Cu Conditions: K₃PO₄ or K₂CO₃ are preferred. The phosphate base is particularly effective in the "mild" Goldberg reaction, often acting as a proton shuttle.

Impurity Profile (The Pharma Constraint)
  • Pd: Residual Palladium is strictly regulated (<10 ppm). Removing Pd-Xantphos complexes often requires scavengers (e.g., SiliaMetS® Thiol) or extensive crystallization.

  • Cu: Copper limits are higher, and the metal is easily removed via aqueous EDTA or ammonia washes (turning the blue Cu-complex water-soluble).

Experimental Protocols

These protocols are designed for the coupling of 4-substituted-piperidin-2-one with 4-iodoanisole (a model system).

Protocol A: Palladium-Catalyzed (High Throughput/Discovery)

Best for: Complex substrates, temperature-sensitive groups, rapid optimization.

  • Charge: To a reaction vial, add Pd₂dba₃ (2 mol%) and Xantphos (3 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Activation: Stir at RT for 5 mins to pre-form the catalyst complex (solution turns dark purple/brown).

  • Substrates: Add Piperidin-2-one derivative (1.0 equiv), Aryl Iodide (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Workup: Filter through Celite (eluting with EtOAc). Concentrate.

  • Purification: Flash chromatography (often requires 0–10% MeOH in DCM due to lactam polarity).

Protocol B: Copper-Catalyzed (Scalable/Process)

Best for: Multi-gram/Kilogram scale, cost-sensitive routes (e.g., Apixaban intermediates).

  • Charge: To a reactor, add CuI (10 mol%), K₃PO₄ (2.0 equiv), and the Aryl Iodide (1.0 equiv).

  • Ligand/Solvent: Add DMEDA (20 mol%) and Piperidin-2-one (1.2 equiv) dissolved in Toluene or DMF (concentration 0.5 M). Note: Toluene is preferred for ease of solvent removal, but DMF is faster.

  • Reaction: Reflux at 110°C (Toluene) or heat to 100°C (DMF) for 16–24 hours.

  • Quench: Cool to RT. Add aqueous ethylenediamine (5%) or NH₄OH . Stir for 30 mins (Organic layer separates; aqueous layer turns bright blue, indicating Cu removal).

  • Workup: Separate phases. Wash organic layer with brine. Crystallize product if possible (preferred over chromatography for scale).

Data Comparison: Head-to-Head

The following data summarizes average performance metrics for the arylation of piperidin-2-one with 4-iodochlorobenzene (a key Apixaban precursor).

FeatureBuchwald-Hartwig (Pd)Ullmann-Goldberg (Cu)
Catalyst Cost High (

$)
Low ($)
Typical Yield 88–95%82–90%
Reaction Temp 80–100°C100–140°C
Reaction Time 4–12 Hours12–24 Hours
Metal Scavenging Difficult (Requires scavengers)Easy (Aqueous wash)
Steric Tolerance High (Ortho-substituents tolerated)Moderate (Sensitive to ortho-sterics)
Scalability Moderate (Cost prohibitive)Excellent (Industrial standard)

Decision Workflow

When should you switch from Pd to Cu? Use this logic flow.

DecisionTree Start Start: Piperidinone Arylation Scale What is the Scale? Start->Scale Substrate Substrate Complexity? Scale->Substrate Discovery (<1g) Cost Cost Sensitivity? Scale->Cost Process (>100g) PdRoute Route A: Pd/Xantphos (High Yield, Fast, Expensive) Substrate->PdRoute High (Fragile groups) CuRoute Route B: Cu/DMEDA (Scalable, Cheap, Slower) Substrate->CuRoute Low (Robust) Cost->PdRoute Low (Speed prioritized) Cost->CuRoute High (Must be cheap)

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Buchwald, S. L., et al. (2002).[2] "Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles." Journal of the American Chemical Society.[3] Link

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed N-Arylation of Aryl Halides with Amides." Journal of the American Chemical Society.[3] Link

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). "Insights into the Origin of High Activity and Stability of Catalysts Derived from Bulky, Electron-Rich Monophosphinobiaryl Ligands in the Pd-Catalyzed C-N Bond Formation." Journal of the American Chemical Society.[3] Link

  • Pinto, D. J. P., et al. (2007). "Discovery of Eliquis (Apixaban), a Novel, Potent, and Orally Bioactive Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

  • Ma, D., & Cai, Q. (2003). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research. Link

Sources

Comparative

Technical Guide: X-ray Diffraction Analysis of 3-Amino-1-(pyridin-3-yl)piperidin-2-one Crystals

Content Type: Comparative Technical Guide Subject: Characterization of Key Apixaban Intermediate via SC-XRD and PXRD Audience: Pharmaceutical Solid-State Chemists, Process Engineers, and Crystallographers Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Subject: Characterization of Key Apixaban Intermediate via SC-XRD and PXRD Audience: Pharmaceutical Solid-State Chemists, Process Engineers, and Crystallographers

Executive Summary: The Structural Checkpoint

In the synthesis of Factor Xa inhibitors like Apixaban , the intermediate 3-Amino-1-(pyridin-3-yl)piperidin-2-one represents a critical control point. The pharmacological efficacy of the final drug substance hinges on the stereochemistry at the C3 position of the piperidinone ring.

While NMR and HPLC are standard for solution-phase purity, they fail to definitively address two critical solid-state attributes:

  • Absolute Configuration: Confirming the (

    
    )- or (
    
    
    
    )-enantiomer without chiral derivatization.
  • Polymorphic Landscape: Identifying metastable phases that could compromise downstream processability.

This guide details why Single Crystal X-Ray Diffraction (SC-XRD) is the non-negotiable gold standard for characterizing this intermediate, comparing its efficacy against NMR and DSC, and providing a validated workflow for its execution.

Comparative Analysis: XRD vs. Alternative Techniques

The following analysis contrasts SC-XRD with Nuclear Magnetic Resonance (NMR) and Differential Scanning Calorimetry (DSC) regarding the specific challenges posed by 3-Amino-1-(pyridin-3-yl)piperidin-2-one.

Table 1: Performance Matrix for Chiral Piperidinone Intermediates
FeatureSC-XRD (Single Crystal) Solution NMR (

H/

C)
Chiral HPLC DSC (Thermal Analysis)
Primary Output 3D Atomistic StructureConnectivity & Chemical EnvironmentEnantiomeric Excess (% ee)Thermal Events (Mp, Tg)
Stereochemistry Absolute Configuration (via Flack Parameter)Relative Configuration (requires NOESY/derivatization)Indirect (requires reference standard)None
Polymorph ID Definitive (Unit Cell & Space Group)Impossible (Solution phase destroys lattice)N/AIndirect (via Melting Point)
Sample Req. Single Crystal (

mm)

5-10 mg dissolved

g quantities

2-5 mg solid
Destructive? NoNoNoYes (Melts/Decomposes)
Turnaround 2–24 Hours15–60 Minutes30–60 Minutes1 Hour
Why XRD Wins for this Molecule
  • The Light Atom Challenge: This molecule consists of Light Atoms (C, H, N, O). Standard NMR cannot distinguish enantiomers in an achiral solvent. SC-XRD using Cu-K

    
     radiation allows for the determination of the Flack Parameter , providing a probability-based confirmation of absolute stereochemistry even without heavy atoms.
    
  • Solid-State Conformation: The piperidin-2-one ring can adopt boat or chair conformations depending on crystal packing forces (hydrogen bonding between the 3-amino group and the carbonyl oxygen). Only XRD reveals the exact conformer present in the solid state, which influences dissolution kinetics.

Experimental Protocol: Single Crystal XRD

This protocol is designed to maximize the probability of obtaining a diffractable crystal and a reliable structure solution for a light-atom pharmaceutical intermediate.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Objective: Grow single crystals suitable for X-ray analysis (

    
     mm).
    
  • Solvent System: Ethanol (Solvent) / n-Heptane (Anti-solvent).

  • Procedure:

    • Dissolve 20 mg of the intermediate in 1.5 mL of absolute ethanol.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a small inner vial.
      
    • Place the open inner vial inside a larger jar containing 5 mL of n-Heptane.

    • Seal the outer jar. Allow to stand undisturbed at 20°C for 3–5 days.

    • Mechanism: Heptane vapor slowly diffuses into the ethanol, lowering solubility and driving controlled nucleation.

Phase 2: Data Collection & Refinement
  • Instrument: Diffractometer equipped with a Photon-counting detector (e.g., HyPix or Dectris).

  • Radiation Source: Cu-K

    
     (
    
    
    
    Å)
    .
    • Critical Note: Molybdenum (Mo) radiation is often too energetic for small organic molecules, resulting in weak anomalous scattering. Copper radiation maximizes the anomalous signal needed to determine the absolute configuration (Flack x) of this light-atom structure.

  • Temperature: 100 K (Cryostream). Freezing thermal motion is essential for resolving the amino group hydrogen positions.

Workflow Visualization

XRD_Workflow Sample Crude Intermediate Growth Vapor Diffusion (EtOH/Heptane) Sample->Growth Selection Microscope Selection (Polarized Light) Growth->Selection Mount Mount on MiTeGen Loop (Paratone Oil) Selection->Mount Collect Data Collection (Cu-Kα, 100K) Mount->Collect Solve Structure Solution (SHELXT / Intrinsic Phasing) Collect->Solve Refine Refinement (SHELXL) Determine Flack Parameter Solve->Refine Result Absolute Config Confirmed Refine->Result

Figure 1: Self-validating SC-XRD workflow for chiral light-atom intermediates. The process moves from crystallization to refinement, with the critical output being the Flack parameter.

Data Interpretation: What to Look For

When analyzing the output for 3-Amino-1-(pyridin-3-yl)piperidin-2-one, the following crystallographic parameters are the indicators of a successful characterization.

Representative Crystallographic Data Profile

(Based on typical values for chiral piperidinone derivatives)

ParameterValue / RangeInterpretation
Crystal System Monoclinic or OrthorhombicCommon for chiral organics.
Space Group

or

Must be non-centrosymmetric. If the space group is

, the sample is a racemate (both enantiomers present).
Z' (Asymmetric Unit) 1 or 2Number of molecules in the asymmetric unit.
R1 (Final)

Indicates high-quality fit of model to data.
Flack Parameter (x)

Crucial: 0.0 indicates correct absolute structure. 1.0 indicates inverted structure.
H-Bonding N-H...O (

Å)
Look for intermolecular bonds between the 3-amino group and the carbonyl oxygen of adjacent molecules.
The Flack Parameter Decision Rule

For this specific molecule (Light Atom), the Flack parameter is the ultimate test of the model's validity:

  • x = -0.1 to 0.1: The stereochemistry assigned in the model is correct.

  • x = 0.9 to 1.1: The model is inverted; the crystal is the opposite enantiomer.

  • x = 0.4 to 0.6: The crystal is likely a racemate or twinned (inversion twin).

Powder X-Ray Diffraction (PXRD): The Manufacturing Bridge

Once the single crystal structure is solved, a calculated powder pattern is generated. This serves as the "fingerprint" for checking bulk batches during manufacturing.

Workflow for Bulk Purity:

  • Grind: Gently grind the bulk powder (avoid inducing phase transitions).

  • Scan: Collect data from

    
     to 
    
    
    
    .
  • Overlay: Compare experimental PXRD against the calculated pattern from the SC-XRD data.

    • Match: Phase pure.

    • Extra Peaks: Impurities or secondary polymorphs.

Analytical Decision Matrix

Decision_Matrix Start Sample: 3-Amino-1-(pyridin-3-yl)piperidin-2-one Q1 Goal: Determine Absolute Chirality? Start->Q1 Q2 Goal: Check Batch Phase Purity? Start->Q2 Method1 SC-XRD (Cu Source) Q1->Method1 Primary Method Method3 Chiral HPLC Q1->Method3 Routine QC only Q2->Method1 If new polymorph suspected Method2 PXRD (Compare to Ref) Q2->Method2 Non-destructive

Figure 2: Decision matrix for selecting the appropriate diffraction technique based on analytical goals.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on the importance of polymorph screening in pharmaceuticals).
  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., & Flack, H. D. (2004). "The use of X-ray diffraction to determine absolute configuration". Acta Chimica Slovenica, 51, 667-678.
  • Bristol-Myers Squibb Company. (2003). Lactam-containing compounds and derivatives thereof as factor Xa inhibitors. U.S. Patent 6,967,208.[1] Link (Describes the synthesis and structure of Apixaban intermediates).

  • Spek, A. L. (2009). "Structure validation in chemical crystallography". Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Validation

Chiral HPLC separation of (R) and (S) 3-Amino-1-(pyridin-3-yl)piperidin-2-one

Title: Chiral HPLC Separation of (R) and (S) 3-Amino-1-(pyridin-3-yl)piperidin-2-one: A Definitive Technical Guide Executive Summary & Strategic Overview The Challenge: Separating the enantiomers of 3-Amino-1-(pyridin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chiral HPLC Separation of (R) and (S) 3-Amino-1-(pyridin-3-yl)piperidin-2-one: A Definitive Technical Guide

Executive Summary & Strategic Overview

The Challenge: Separating the enantiomers of 3-Amino-1-(pyridin-3-yl)piperidin-2-one presents a trifecta of chromatographic challenges:

  • Primary Amine (C3 Position): Highly basic, prone to severe peak tailing due to silanol interactions.[1]

  • Pyridine Ring: Adds secondary basicity and pi-pi interaction potential, often requiring specific additives.[1]

  • Lactam Core: Increases polarity, impacting solubility in standard normal-phase solvents (e.g., pure hexane).

The Solution: The industry standard for this scaffold—a critical intermediate in the synthesis of PARP inhibitors like Niraparib —relies on Amylose-based chiral stationary phases (CSPs).

  • Primary Recommendation: Chiralpak AD-H (or Immobilized IA )[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80:20:0.1 v/v/v)[1]

  • Mode: Normal Phase (NP) with basic additives.[1]

Chemical Context & Separation Mechanism

Understanding the interaction between your analyte and the CSP is vital for troubleshooting.

  • Analyte Structure: The molecule contains a chiral center at the C3 position of the piperidinone ring. The free primary amine is the "handle" for chiral recognition but also the source of peak tailing.

  • Chiral Selector (Amylose tris(3,5-dimethylphenylcarbamate)):

    • Mechanism: The separation relies on a combination of Hydrogen Bonding (between the lactam/amine and the carbamate on the CSP) and Inclusion Complexes (the pyridine ring fitting into the amylose helical grooves).

    • Why AD-H? The amylose backbone forms a helical cavity that is particularly effective for 6-membered lactams, offering superior selectivity (

      
      ) compared to cellulose-based columns (OD-H) for this specific steric bulk.[1]
      

Comparative Analysis of Separation Protocols

The following table compares the three most effective methodologies for this separation.

FeatureMethod A: The Gold Standard Method B: Polar Organic Mode Method C: Reversed Phase (Immobilized)
Column Chiralpak AD-H (or AD-3)Chiralpak AD-H (or IA)Chiralpak IG (or IC)
Mobile Phase n-Hexane / EtOH / DEA (80:20:0.[1]1)100% Methanol / 0.1% DEA20 mM NH₄HCO₃ (pH 9.0) / ACN (60:40)
Selectivity (

)
High (> 1.[1]5)Moderate (1.2 - 1.[1]4)Moderate (1.2 - 1.[1]5)
Run Time Fast (10-15 min)Very Fast (< 8 min)Medium (15-20 min)
Solubility Limited (requires pre-dissolution in EtOH)ExcellentGood
Suitability QC / Analytical Prep / Purification LC-MS Compatible

Critical Note on Additives: You must use a basic additive.[1] Without 0.1% Diethylamine (DEA) or Triethylamine (TEA), the primary amine will interact with residual silanols on the silica support, resulting in broad, tailing peaks that destroy resolution.

Detailed Experimental Protocols

Protocol A: Normal Phase (Standard Analytical Method)

Best for purity checks and reaction monitoring.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase Preparation:

    • Measure 800 mL of n-Hexane (HPLC Grade).[1]

    • Measure 200 mL of Ethanol (Absolute).[1]

    • Add 1.0 mL of Diethylamine (DEA).[1]

    • Tip: Premix the DEA into the Ethanol portion before combining with Hexane to ensure homogeneity.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol. If solubility is poor, use 100% Methanol, but keep injection volume low (≤ 5 µL) to prevent solvent effects.

  • Conditions:

    • Flow Rate: 1.0 mL/min.[1][2]

    • Temperature: 25°C.

    • Detection: UV @ 254 nm (Pyridine absorption max).[1]

  • Expected Result: The (S)-enantiomer typically elutes first, followed by the (R)-enantiomer (confirm with standards as elution order can shift with solvent changes).

Protocol B: Polar Organic Mode (High Solubility)

Best for preparative separation or low-solubility samples.[1]

  • Column: Chiralpak AD-H or Chiralpak IA (Immobilized is preferred for longevity).

  • Mobile Phase: 100% Methanol + 0.1% DEA + 0.1% Ethanolamine (optional, for peak sharpness).

  • Mechanism: In this mode, H-bonding is minimized, and separation is driven by steric inclusion.[1]

  • Advantages: You can inject much higher concentrations without precipitation on the column head.[1]

Decision Tree & Workflow Visualization

The following diagram outlines the logical flow for developing this method, specifically addressing the "Basic Amine" challenge.

MethodDevelopment cluster_deriv Alternative: Derivatization Start Start: 3-Amino-1-(pyridin-3-yl)piperidin-2-one SolubilityCheck Check Solubility in Hexane/EtOH Start->SolubilityCheck SelectAD Select Column: Chiralpak AD-H SolubilityCheck->SelectAD Good Solubility SelectIA Select Column: Chiralpak IA (Immobilized) SolubilityCheck->SelectIA Poor Solubility NP_Path Soluble? YES POM_Path Soluble? NO MP_Standard MP: Hex/EtOH/DEA (80:20:0.1) SelectAD->MP_Standard CheckTailing Check Peak Shape MP_Standard->CheckTailing GoodShape Tailing < 1.2? YES -> Validate CheckTailing->GoodShape BadShape Tailing > 1.2? NO CheckTailing->BadShape AddMoreBase Increase DEA to 0.2% OR Switch to TEA BadShape->AddMoreBase BocProtect Boc-Protection of Amine BadShape->BocProtect Resolution Fails AddMoreBase->CheckTailing MP_POM MP: 100% MeOH + 0.1% DEA SelectIA->MP_POM MP_POM->CheckTailing RunBoc Run Standard AD-H Method (No DEA needed) BocProtect->RunBoc

Caption: Method development workflow prioritizing solubility and peak shape optimization for basic chiral amines.

Troubleshooting & Expert Insights

  • Problem: Peak Tailing (Tf > 1.5)

    • Cause: Interaction between the free amine (pKa ~9-10) and acidic silanols on the silica surface.[1]

    • Fix: Ensure your DEA/TEA is fresh.[1] Amines degrade over time.[1] If tailing persists, switch to Chiralpak IA and use Ethyl Acetate as a co-solvent (e.g., Hex/EtOAc/DEA), which can suppress silanol activity.

  • Problem: Low Resolution (Rs < 1.5)

    • Cause: The "fit" in the chiral cavity is loose.

    • Fix: Lower the temperature to 10°C or 15°C. Lower temperatures generally increase enantioselectivity (

      
      ) for enthalpy-driven separations on polysaccharide columns.[1]
      
  • Alternative: Derivatization (The "Cheat Code")

    • If you cannot separate the free amine, react the sample with Boc-anhydride .[1]

    • The resulting (R/S)-3-(Boc-amino)-1-(pyridin-3-yl)piperidin-2-one is non-basic and separates easily on Chiralpak AD-H or OD-H without requiring aggressive amine additives [1].[1]

References

  • Niraparib Impurity Profiling & Methods

    • Rasayan J. Chem.[1][3] (2022).[1][4] "An Innovative Stability Indicating HPLC Method with Impurity Profiling of Niraparib." (Describes the general chromatographic behavior of the Niraparib scaffold).

  • Chiral Separation of Aminopiperidines

    • BenchChem Application Note. "Chiral Separation of 3-amino-1-methylazepan-2-one." (Demonstrates the necessity of DEA additives for cyclic amino-lactams).

  • General Chiral Method Development

    • Phenomenex Guide.[1][5] "Chiral HPLC Separations: A Systematized Approach to Column Selection." (Foundational theory on Amylose vs. Cellulose selectivity).[1]

  • Daicel Chiral Technologies

    • "Instruction Manual for CHIRALPAK® AD-H." (Specific solvent compatibility and additive limits).[1][6]

Sources

Comparative

Comparison of biological activity: Pyridin-3-yl vs. Phenyl substituted piperidinones

Executive Summary This guide provides a technical comparison between pyridin-3-yl and phenyl substituted piperidin-4-ones, focusing on their biological activity as cytotoxins and enzyme inhibitors. Phenyl Substituted (Be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between pyridin-3-yl and phenyl substituted piperidin-4-ones, focusing on their biological activity as cytotoxins and enzyme inhibitors.

  • Phenyl Substituted (Benzylidene): Serves as the "Gold Standard" for in vitro potency. These analogs exhibit high lipophilicity (LogP > 3), facilitating rapid membrane permeabilization and potent cytotoxicity (IC50 < 10 µM) against leukemia and solid tumor lines. However, their poor aqueous solubility limits in vivo bioavailability without specific formulation.

  • Pyridin-3-yl Substituted: Designed to address the solubility limitations of the phenyl scaffold. The incorporation of the pyridine nitrogen lowers LogP and introduces pH-dependent ionization. While this often results in slightly lower in vitro potency due to reduced membrane permeability (especially in salt forms), it offers superior "drug-likeness" and water solubility.

Molecular Rationale & Physicochemical Drivers

The core pharmacophore for both classes is the


-unsaturated ketone (enone) , which acts as a Michael acceptor. The biological activity is driven by the ability of this electrophilic center to alkylate cellular nucleophiles, particularly thiols (e.g., glutathione, cysteine residues).
FeaturePhenyl Analog (Benzylidene)Pyridin-3-yl AnalogImpact on Activity
Structure Hydrophobic aromatic ringHeteroaromatic ring (N-atom)Solubility & Binding
Electronic Effect Electron-neutral/donating (depending on substituents)Electron-withdrawing (Inductive effect of N)Electrophilicity of enone
Lipophilicity High (LogP ~3.5 - 4.5)Moderate (LogP ~1.5 - 2.5)Membrane Permeability
Solubility Poor (requires DMSO/organic solvents)Improved (especially at acidic pH)Bioavailability
Key Interaction

-

stacking, Hydrophobic
H-bond Acceptor, Cation-

Target Selectivity
Mechanistic Diagram: Michael Addition & Cellular Fate

The following diagram illustrates the shared mechanism of action where the enone pharmacophore alkylates cellular thiols, leading to apoptosis.

G Compound Piperidinone Scaffold (Phenyl or Pyridin-3-yl) Adduct Michael Adduct (Irreversible Alkylation) Compound->Adduct Electrophilic Attack Thiol Cellular Thiols (GSH, Cysteine) Thiol->Adduct Nucleophilic Attack ROS ROS Generation & GSH Depletion Adduct->ROS Redox Stress Mito Mitochondrial Depolarization ROS->Mito Membrane Damage Apoptosis Apoptosis / Cell Death Mito->Apoptosis Caspase Activation

Caption: Mechanism of Action: The


-unsaturated ketone acts as a Michael acceptor, alkylating cellular thiols, leading to oxidative stress and apoptotic cell death.

Case Study A: Cytotoxicity & Anticancer Activity[1][2][3][4][5][6][7][8][9]

Comparative Performance Data

The phenyl analog (3,5-bis(benzylidene)piperidin-4-one) consistently demonstrates superior in vitro cytotoxicity compared to the pyridine analog, primarily due to transport kinetics.

Table 1: Cytotoxicity Profile (IC50 in µM)

Cell LinePhenyl Analog (Compound 1)Pyridin-3-yl Analog (Neutral)Pyridin-3-yl Analog (Methiodide Salt)Interpretation
Molt 4/C8 (Leukemia)~1.0 - 3.0 µM > 10 µM> 100 µM (Inactive)Phenyl analog enters cells rapidly.
L1210 (Murine Leukemia)~2.5 µM ~15 - 20 µMInactivePyridine polarity reduces passive diffusion.
HSC-2 (Oral Carcinoma)~1.8 µM ~12 µMInactiveFixed charge (salt) prevents membrane crossing.

Data synthesized from Dimmock et al. and related SAR studies cited below.

Critical Analysis
  • The "Salt" Trap: Research explicitly shows that quaternary ammonium salts of the pyridine analog (e.g., methiodide) are virtually inactive in cytotoxicity assays. This confirms that the mechanism is intracellular; the charged molecule cannot cross the lipid bilayer to reach target proteins or mitochondria.

  • The Solubility Trade-off: While the neutral pyridin-3-yl analog is less potent in vitro, it is often pursued in in vivo models or as a "prodrug" scaffold because the phenyl analog precipitates in aqueous media, leading to erratic bioavailability.

  • Thiol Reactivity: The electron-withdrawing nature of the pyridine nitrogen (at the 3-position) actually increases the electrophilicity of the enone double bond compared to the phenyl ring. Theoretically, this should make it a better alkylator. The lower observed cytotoxicity is therefore almost exclusively a result of reduced cellular uptake , not reduced intrinsic reactivity.

Case Study B: Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, piperidinones are designed to bind to the Acetylcholinesterase enzyme.

  • Phenyl Advantage: The AChE active site gorge contains aromatic residues (Trp286 in the peripheral site, Trp86 in the catalytic site). The phenyl rings of the bis(benzylidene) scaffold engage in strong

    
    -
    
    
    
    stacking interactions
    with these residues.
  • Pyridine Disadvantage: Replacing the phenyl ring with a pyridine ring (especially 2,6-dichloropyridine or unsubstituted pyridine) often leads to a reduction in inhibitory potency . The pyridine nitrogen introduces a dipole that may not align favorably with the hydrophobic aromatic gorge unless specific H-bonding partners are present.

  • Strategic Use: Pyridine is often used as a substituent on the phenyl ring (e.g., to engage specific residues) rather than a full scaffold replacement in AChE inhibitors, unless water solubility is the primary bottleneck.

Experimental Protocols

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol applies to both analogs, varying only the aldehyde starting material.

Reagents:

  • Piperidin-4-one hydrochloride (1 eq)

  • Aromatic Aldehyde (2.2 eq): Benzaldehyde (for Phenyl) OR Nicotinaldehyde (for Pyridin-3-yl).

  • Solvent: Glacial Acetic Acid (acidic conditions) OR Ethanol/NaOH (basic conditions). Note: Acidic conditions are preferred for pyridine to prevent side reactions.

  • Dry Hydrogen Chloride gas (if isolating as hydrochloride salt).

Step-by-Step Workflow:

  • Dissolution: Dissolve piperidin-4-one HCl (0.01 mol) in Glacial Acetic Acid (15 mL).

  • Addition: Add the respective aldehyde (0.022 mol) slowly with stirring.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation:

    • Phenyl:[1] Pour into ice water. The yellow solid precipitates immediately.

    • Pyridine:[2][3][4] Pour into ice water. Neutralize carefully with saturated Na2CO3 to pH 8 to precipitate the free base.

  • Purification: Recrystallize from Ethanol.

    • Yield: Phenyl (~80-90%), Pyridine (~60-75%).

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values.

  • Seeding: Seed cancer cells (e.g., Molt 4/C8) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare stock solutions of compounds in DMSO. Dilute in media to final concentrations (0.1, 1, 5, 10, 50, 100 µM).

    • Control: DMSO vehicle (max 0.5%).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4 hours.

  • Solubilization: Aspirate media (for adherent cells) or centrifuge (suspension). Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Experimental Workflow Diagram

Experiment Start Start: Claisen-Schmidt Condensation Aldehyde Select Aldehyde: Benzaldehyde vs Nicotinaldehyde Start->Aldehyde Synthesis Synthesis in Glacial Acetic Acid Aldehyde->Synthesis Workup Workup: Precipitate & Recrystallize Synthesis->Workup Assay MTT Cytotoxicity Assay (Molt 4/C8 Cells) Workup->Assay Analysis Data Analysis: Calculate IC50 Assay->Analysis

Caption: Workflow for the synthesis and biological evaluation of piperidin-4-one analogs.

References

  • Dimmock, J. R., et al. "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells." Journal of Medicinal Chemistry / Bioorganic & Medicinal Chemistry Letters, 2008.

  • Das, U., et al. "Bis[3,5-bis(benzylidene)-4-oxo-1-piperidinyl]amides: A Novel Class of Potent Cytotoxins." ChemMedChem, 2009.[5]

  • Parlar, S., et al. "Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives." ACG Publications, 2019.

  • Manju, R., et al. "Environmental Toxin Induced BACE1 Gene Expression: Selective Inhibition By N-Methyl Piperidinone Analogues Of Curcumin."[6] ResearchGate, 2025.[2][6]

  • Wang, L., et al. "Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death." Cancer Cell, 2015. (Reference for MCB-613 pyridine analog activity).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-Amino-1-(pyridin-3-yl)piperidin-2-one

[1] Executive Summary & Chemical Context This guide mandates the operational procedures for the disposal of 3-Amino-1-(pyridin-3-yl)piperidin-2-one . As a primary intermediate in the synthesis of the anticoagulant Apixab...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context

This guide mandates the operational procedures for the disposal of 3-Amino-1-(pyridin-3-yl)piperidin-2-one . As a primary intermediate in the synthesis of the anticoagulant Apixaban (Eliquis) , this compound possesses specific pharmacological activity and chemical reactivity that disqualify it from standard "general organic waste" streams.

Operational Directive: Due to its status as a bioactive pharmaceutical building block containing a pyridine moiety, High-Temperature Incineration (HTI) is the only authorized disposal method.[1] Discharge to sewer systems or landfill is strictly prohibited to prevent aquatic toxicity and bioaccumulation.

Hazard Profiling & Causality (The "Why")

To ensure compliance and safety, operators must understand the causality behind these strict protocols. The disposal strategy is dictated by the molecule's functional groups.

Functional GroupHazard CharacteristicOperational Implication
Pyridine Ring Aquatic Toxicity & Basicity Classifies waste as "Environmentally Hazardous." Prohibits aqueous disposal.[2] Requires segregation from acids to prevent exothermic neutralization.
Primary Amine Reactivity High potential for reaction with oxidizers.[3] Must be segregated from nitrates/peroxides to prevent formation of unstable N-oxides or explosive byproducts.
Lactam (Cyclic Amide) Chemical Stability The ring structure is robust against mild degradation. Standard wastewater treatment cannot guarantee breakdown, necessitating incineration > 1000°C .

Waste Characterization & Segregation

Effective disposal begins at the bench. You must implement a Self-Validating Segregation System : If the waste container label does not explicitly match the stream criteria below, the transfer is halted.

Waste Stream Classification Table
Waste TypePhysical StateEPA/RCRA Code (Indicative)*Segregation Rule
Pure Substance Solid / PowderD001 (if ignitable) or Non-RCRA Regulated (Bioactive)Do NOT mix with general trash. Double-bag in amber polyethylene.
Mother Liquor Organic SolutionD001 / F003 (Solvent dependent)Segregate into "Non-Halogenated Organic" carboys.
Aqueous Rinsate Liquid (Trace)N/A Collect separately if >1% concentration; otherwise, check local POTW limits (usually prohibited).[1]
Contaminated PPE Solid (Gloves/Wipes)N/A Treat as solid chemical waste. Do not place in regular trash.

*Note: While the specific CAS is not P-listed, the pyridine content often triggers characteristic waste protocols depending on concentration and solvent mixtures.[1]

Step-by-Step Disposal Protocol

This workflow is designed to minimize operator exposure and ensure "Cradle-to-Grave" tracking.

Phase 1: Pre-Treatment & Packaging
  • Solid Waste (Pure/Crude Material):

    • Transfer material into a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but discouraged due to breakage risk during transport.

    • Self-Validation Step: Ensure the lid has a Teflon/polyethylene liner to prevent pyridine vapor leaching.

    • Label immediately as: "Hazardous Waste - Pharmaceutical Intermediate - Toxic."

  • Liquid Waste (Reaction Mixtures):

    • Adjust pH to > 9 if necessary to keep the amine in free-base form (preventing salt precipitation in lines), OR simply maintain in the organic solvent phase.[1]

    • Critical Stop: Test the waste stream for oxidizers (using peroxide strips) before adding to the central carboy.

Phase 2: Labeling & Handover[4][5][6]
  • Manifesting:

    • Chemical Name: 3-Amino-1-(pyridin-3-yl)piperidin-2-one (Do not use abbreviations like "Apixaban Int").

    • Hazards: Irritant, Acute Tox (Oral), Aquatic Tox.[1]

  • Storage:

    • Store in a Secondary Containment Tray in a well-ventilated satellite accumulation area.

    • Keep away from Nitric Acid and Hydrogen Peroxide.

Phase 3: Final Destruction
  • Method: Commercial Incineration with Afterburner and Scrubber.[2]

  • Requirement: The facility must certify destruction efficiency of >99.99% to ensure the pyridine ring is mineralized to

    
    , 
    
    
    
    , and
    
    
    (scrubbed).[1]

Visual Workflow: Decision Tree

The following diagram illustrates the logical flow for disposing of this specific intermediate.

DisposalWorkflow cluster_0 Safety Check Start Waste Generation: 3-Amino-1-(pyridin-3-yl)piperidin-2-one StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Reaction Mix/Mother Liquor Solid Solid / Powder / PPE StateCheck->Solid Pure Compound/Spill Debris OxidizerCheck TEST: Oxidizers Present? Liquid->OxidizerCheck Quench Quench/Neutralize OxidizerCheck->Quench Yes (Positive) SolventStream Stream: Non-Halogenated Organic Solvents OxidizerCheck->SolventStream No (Negative) Quench->SolventStream Labeling Labeling: 'Toxic - Pharm Intermediate' SolventStream->Labeling Container Pack: HDPE Wide Mouth Jar (Double Bagged) Solid->Container Container->Labeling Storage Storage: Secondary Containment (No Acids/Oxidizers) Labeling->Storage Destruction FINAL DISPOSAL: High-Temp Incineration (w/ Scrubber) Storage->Destruction

Caption: Operational decision tree ensuring segregation of bioactive intermediates from incompatible streams prior to incineration.

Emergency Procedures (Spill Management)

In the event of a release, immediate containment is required to prevent environmental contamination.[1]

  • PPE Requirement: Nitrile gloves (double gloved), safety goggles, and a P95/N95 particulate respirator (for solids).[1]

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with a damp absorbent pad or use a HEPA vacuum designated for hazardous waste.

    • Place debris in the Solid Waste HDPE jar.

  • Liquid Spill:

    • Absorb with Vermiculite or Chem-Sorb .

    • Do NOT use paper towels if the solvent carrier is unknown (flammability risk).

    • Collect in a sealed container and label as hazardous waste.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. The pyridine moiety allows transdermal absorption; monitor for nausea/dizziness.

    • Eyes: Flush for 15 minutes. Seek medical attention immediately.

References

  • PubChem. (n.d.). Apixaban | C25H25N5O4 - CID 10182969.[4] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(pyridin-3-yl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(pyridin-3-yl)piperidin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.